Rengynic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1,4-dihydroxycyclohexyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c9-6-1-3-8(12,4-2-6)5-7(10)11/h6,9,12H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDVONJKFJRQTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1O)(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Rengynic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rengynic acid is a novel natural product first identified in 2002. Isolated from the seeds of the traditional Chinese medicinal plant Forsythia suspensa (Thunb.) Vahl, it has demonstrated notable antiviral properties, particularly against the human Respiratory Syncytial Virus (RSV). This document provides a detailed overview of the discovery, origin, and currently understood biological activities of this compound. It includes a summary of its physicochemical properties, a generalized experimental protocol for its isolation and antiviral evaluation based on available literature for similar compounds, and a proposed mechanism of action. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound.
**2.0 Discovery and Origin
This compound was first discovered and named by Guo-Gang Zhang and colleagues in 2002.[1] It was isolated from the seeds of Forsythia suspensa, a plant widely used in traditional Chinese medicine for its anti-inflammatory and antimicrobial properties. The structure of this compound was elucidated as 2-(1,4-dihydroxy cyclohexanyl)-acetic acid through spectroscopic analysis, including Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) (¹H-NMR and ¹³C-NMR).[1]
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | 2-(1,4-dihydroxycyclohexyl)acetic acid | [2] |
| Molecular Formula | C₈H₁₄O₄ | [3] |
| Molecular Weight | 174.2 g/mol | [3] |
| CAS Number | 517883-38-4 | |
| Natural Source | Seeds of Forsythia suspensa (Thunb.) Vahl | |
| Reported Purity | ≥98% (Commercially available) | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |
| Storage | Desiccate at -20°C |
Biological Activity: Antiviral Effects Against RSV
The initial discovery of this compound highlighted its potent antiviral effect against the Respiratory Syncytial Virus (RSV) in vitro. This was determined using cell morphology methods to assess the inhibition of the virus-induced cytopathic effect (CPE). While the original publication does not provide quantitative data such as IC50 values, the observed potent activity suggests that this compound is a promising candidate for further antiviral drug development.
Experimental Protocols
Detailed experimental protocols for the isolation and specific antiviral assays of this compound are not extensively detailed in the publicly available literature. However, based on general methods for isolating natural products from Forsythia suspensa and standard antiviral assays, the following generalized protocols are provided for reference.
Generalized Isolation and Purification Protocol
This protocol is a composite of standard methods for extracting and isolating compounds from Forsythia suspensa.
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Extraction:
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Air-dried and powdered seeds of Forsythia suspensa are extracted with a suitable solvent, such as methanol or ethanol, at room temperature.
-
The extraction is typically repeated multiple times to ensure a comprehensive yield.
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The solvent is then evaporated under reduced pressure to obtain a crude extract.
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-
Fractionation:
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The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
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The antiviral activity of each fraction is tested to identify the fraction containing the active compound(s).
-
-
Chromatographic Purification:
-
The active fraction (e.g., the ethyl acetate fraction) is subjected to column chromatography on silica gel.
-
The column is eluted with a gradient of solvents, typically a mixture of hexane and ethyl acetate or chloroform and methanol.
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Fractions are collected and monitored by Thin-Layer Chromatography (TLC).
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Fractions showing similar TLC profiles are combined.
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Final Purification:
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Further purification of the active fractions is achieved through repeated column chromatography, including Sephadex LH-20 chromatography and preparative High-Performance Liquid Chromatography (HPLC), to yield pure this compound.
-
-
Structure Elucidation:
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The structure of the purified compound is confirmed using spectroscopic methods such as MS, ¹H-NMR, and ¹³C-NMR.
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Antiviral Activity Assessment: Cytopathic Effect (CPE) Inhibition Assay
This is a generalized protocol for assessing the in vitro antiviral activity of a compound against RSV.
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Cell Culture:
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Human epithelial type-2 (HEp-2) cells or another suitable cell line are cultured in 96-well plates in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
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The cells are incubated at 37°C in a humidified atmosphere with 5% CO₂ until a confluent monolayer is formed.
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Virus Propagation:
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RSV is propagated in a suitable cell line, and the viral titer is determined, typically as the 50% tissue culture infectious dose (TCID₅₀).
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CPE Inhibition Assay:
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The cell culture medium is removed from the 96-well plates containing the confluent cell monolayers.
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Serial dilutions of this compound are added to the wells.
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A suspension of RSV at a predetermined multiplicity of infection (MOI) is then added to the wells.
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Control wells include cells with no virus (cell control), cells with virus but no compound (virus control), and cells with a known antiviral drug (positive control).
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The plates are incubated for a period sufficient for the virus to cause a visible cytopathic effect in the virus control wells (typically 3-5 days).
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Data Analysis:
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The cytopathic effect is observed and scored microscopically.
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Alternatively, cell viability can be quantified using methods such as the MTT assay or Neutral Red uptake assay.
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The 50% inhibitory concentration (IC₅₀) is calculated as the concentration of this compound that reduces the cytopathic effect by 50% compared to the virus control.
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Proposed Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound's anti-RSV activity has not been elucidated. However, studies on other antiviral compounds isolated from Forsythia suspensa suggest that they can interfere with viral replication and modulate host immune responses. For instance, some constituents of Forsythia suspensa have been shown to inhibit the PI3K/AKT signaling pathway, which is known to be involved in RSV replication.
Based on this, a hypothetical mechanism for this compound could involve the modulation of host cell signaling pathways that are crucial for RSV replication.
Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of the PI3K/AKT pathway by this compound.
Experimental Workflow for Mechanism of Action Studies
Caption: Workflow for investigating the mechanism of action of this compound.
Future Directions and Conclusion
This compound represents a promising lead compound for the development of novel antiviral therapies against RSV. Its natural origin and potent in vitro activity warrant further investigation. Future research should focus on:
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Quantitative Antiviral Assays: Determining the IC₅₀ and CC₅₀ (50% cytotoxic concentration) values to establish a selectivity index.
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Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound.
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In Vivo Efficacy: Evaluating the therapeutic efficacy and safety of this compound in animal models of RSV infection.
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Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to optimize its antiviral activity and pharmacokinetic properties.
References
Whitepaper: Isolation of Rengyonic Acid and Other Acidic Compounds from Forsythia suspensa
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Forsythia suspensa (Thunb.) Vahl, a plant widely used in traditional medicine, is a rich source of diverse bioactive compounds. This technical guide addresses the isolation of rengyonic acid from Forsythia suspensa. Currently, there is a notable lack of specific scientific literature detailing the isolation and biological activity of a compound explicitly named "rengyonic acid" from this plant. However, various other organic acids and related compounds have been successfully isolated and characterized. This whitepaper provides a comprehensive overview of the methodologies applicable to the extraction, isolation, and purification of acidic constituents from Forsythia suspensa, which could be adapted for the investigation of novel or lesser-known compounds like rengyonic acid. The document details established experimental protocols, presents quantitative data for analogous compounds, and illustrates relevant workflows and potential signaling pathways.
Introduction to Rengyonic Acid and Forsythia suspensa
Forsythia suspensa is a well-documented source of various chemical constituents, including phenylethanoid glycosides, lignans, flavonoids, and triterpenoids. While the user's query specifically concerns "rengyonic acid," extensive literature searches have not yielded specific protocols for its isolation from Forsythia suspensa. A compound with the CAS number 517883-38-4 is listed by some chemical suppliers as rengynic acid, with a molecular formula of C8H14O4 and a molecular weight of 174.2. This molecular formula corresponds to that of suberic acid (octanedioic acid), a dicarboxylic acid found in some plants. However, no peer-reviewed studies detailing the isolation of a compound named rengyonic acid from Forsythia suspensa were identified. One study did mention the presence of "rengyosides A, B, and C" in the plant.[1] It is plausible that "rengyonic acid" could be a derivative of these rengyosides, a rare metabolite, or a compound known by another name.
Given the absence of direct data, this guide will focus on the general principles and established methods for the isolation of acidic compounds from Forsythia suspensa, providing a framework for researchers to develop a protocol for novel or uncharacterized acids.
General Methodology for Isolation of Acidic Compounds from Forsythia suspensa
The isolation of acidic compounds from plant matrices typically involves a multi-step process encompassing extraction, fractionation, and purification. The following sections detail a generalized workflow that can be adapted for the isolation of organic acids from Forsythia suspensa.
Extraction
The initial step involves extracting the desired compounds from the plant material. Methanol is a common solvent for the extraction of a broad range of compounds from Forsythia suspensa.[2]
Experimental Protocol: Methanol Extraction
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Plant Material Preparation: Air-dry the fruits or leaves of Forsythia suspensa and grind them into a fine powder.
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Extraction: Macerate the powdered plant material (1 kg) in methanol (10 L) overnight at room temperature.[2] Following maceration, subject the mixture to supersonic extraction for 20 minutes.
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Filtration and Concentration: Filter the extract and repeat the extraction process on the residue to ensure exhaustive extraction. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
Fractionation
The crude extract can be fractionated to separate compounds based on their polarity. Liquid-liquid partitioning is a common technique for this purpose.
Experimental Protocol: Liquid-Liquid Partitioning
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Solvent Partitioning: Suspend the crude methanol extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
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Fraction Collection: Collect the different solvent fractions. Acidic compounds are expected to be present in the more polar fractions, such as ethyl acetate and water.
Purification
The fractions containing the target compounds are then subjected to various chromatographic techniques for purification.
Experimental Protocol: Chromatographic Purification
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Column Chromatography: Subject the desired fraction (e.g., ethyl acetate fraction) to column chromatography on silica gel. Elute the column with a gradient of solvents, such as n-hexane and ethyl acetate, to separate the compounds based on their polarity.
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Preparative High-Performance Liquid Chromatography (HPLC): For final purification, use preparative HPLC with a suitable column (e.g., C18) and a mobile phase tailored to the properties of the target acid. A common mobile phase for separating phenolic acids is a gradient of methanol and water containing a small amount of acid (e.g., 0.01 M KH2PO4, pH 3.2) to suppress ionization.[2]
Quantitative Data for Representative Compounds from Forsythia suspensa
While specific quantitative data for rengyonic acid is unavailable, the following table summarizes the extraction yields and analytical parameters for other well-characterized compounds from Forsythia suspensa. This data can serve as a benchmark for developing and evaluating an isolation protocol for other acidic compounds.
| Compound | Plant Part | Extraction Method | Analytical Method | Yield/Concentration Range | Reference |
| Caffeic acid | Fruits and Leaves | Methanol extraction, supersonic | HPLC-UV | Not specified | [2] |
| Forsythoside A | Fruits and Leaves | Methanol extraction, supersonic | HPLC-UV | Not specified | |
| Rutin | Fruits and Leaves | Methanol extraction, supersonic | HPLC-UV | Not specified | |
| Phillyrin | Fruits and Leaves | Methanol extraction, supersonic | HPLC-UV | Not specified |
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Acidic Compound Isolation
The following diagram illustrates a generalized workflow for the isolation of acidic compounds from Forsythia suspensa.
References
Chemical structure and properties of Rengynic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rengynic acid, a natural compound isolated from the seeds of Forsythia suspensa (Thunb.) Vahl, has demonstrated notable antiviral properties, particularly against the Respiratory Syncytial Virus (RSV)[1]. This technical guide provides a comprehensive overview of the chemical structure and known properties of this compound, drawing from available scientific literature and chemical databases. The document is intended to serve as a foundational resource for researchers and professionals in drug development and natural product chemistry.
Chemical Structure and Identification
This compound is classified as a ketone and an acid[2]. Its molecular formula is C8H14O4, and it has a molecular weight of 174.2 g/mol [3].
Table 1: Chemical Identifiers and Properties of this compound
| Identifier | Value | Source |
| CAS Number | 517883-38-4 | [3][4] |
| Molecular Formula | C8H14O4 | |
| Molecular Weight | 174.2 g/mol | |
| Purity | ≥98% (Commercially available) | |
| Initial Source | Forsythia suspensa (Thunb.) Vahl |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound, such as melting point, boiling point, and solubility, are not extensively reported in the readily available literature. However, based on its structure and the presence of both a carboxylic acid and a ketone group, it is expected to be a polar molecule.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Notes |
| Physical State | Solid (Powder form available commercially) | |
| Solubility | Expected to be soluble in polar organic solvents. | Based on functional groups. |
| Storage Conditions | -20°C under an inert atmosphere. |
Biological Activity and Potential Applications
The primary reported biological activity of this compound is its potent antiviral effect against the Respiratory Syncytial Virus (RSV). RSV is a common respiratory virus that can cause serious illness, particularly in infants and older adults. The potential of this compound as a therapeutic agent warrants further investigation into its mechanism of action and efficacy in preclinical and clinical studies.
Forsythia suspensa, the natural source of this compound, has a long history of use in traditional medicine for its anti-inflammatory, antimicrobial, and diuretic properties. The plant contains a wide array of bioactive compounds, including lignans, phenylethanoid glycosides, and terpenoids, which contribute to its therapeutic effects.
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound are described in the scientific literature. A general workflow for the isolation of natural products from Forsythia suspensa is outlined below.
Workflow for Isolation of Compounds from Forsythia suspensa
References
Unveiling the Antiviral Arsenal of Forsythia suspensa: A Technical Guide to its Bioactive Extracts
For Immediate Release
This technical guide provides an in-depth analysis of the antiviral properties of extracts derived from Forsythia suspensa, a plant with a long history in traditional medicine. This document is intended for researchers, scientists, and drug development professionals interested in the scientific basis for the antiviral effects of F. suspensa and its potential for the development of novel therapeutic agents.
Executive Summary
Forsythia suspensa Vahl, a deciduous shrub native to Asia, has been a cornerstone of traditional Chinese medicine for centuries, primarily used for its anti-inflammatory and detoxifying properties. Modern pharmacological research has increasingly focused on its significant antiviral activities. This guide synthesizes the current scientific evidence, detailing the active compounds, mechanisms of action, and quantitative efficacy of F. suspensa extracts against a range of viruses. The primary antiviral constituents identified are phenylethanoid glycosides, notably forsythoside A, and lignans such as phillyrin. These compounds have demonstrated inhibitory effects against various influenza A virus subtypes, respiratory syncytial virus (RSV), infectious bronchitis virus (IBV), and coronaviruses. The mechanisms of action are multifaceted, involving the inhibition of viral replication and protein synthesis, suppression of viral RNA polymerase, and modulation of host inflammatory and signaling pathways, including the NF-κB and PI3K/AKT pathways. This document provides a comprehensive overview of the experimental protocols used to elucidate these properties, presents quantitative data in a clear, comparative format, and visualizes key biological pathways and experimental workflows.
Active Compounds and Antiviral Spectrum
The antiviral efficacy of Forsythia suspensa is attributed to a rich composition of bioactive molecules. The most extensively studied are forsythoside A and phillyrin.
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Forsythoside A: A phenylethanoid glycoside that has demonstrated potent activity against various influenza A virus subtypes.[1][2] It has also been shown to inhibit infectious bronchitis virus.[3][4]
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Phillyrin: A lignan glycoside that exhibits broad-spectrum antiviral effects, particularly against influenza A viruses.[5] It has also been investigated for its activity against coronaviruses, including SARS-CoV-2 and HCoV-229E.
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Other Compounds: Other lignans and phenylethanoid glycosides present in the extracts are also believed to contribute to the overall antiviral effect.
The antiviral activity of F. suspensa extracts and its purified compounds has been demonstrated against a panel of viruses, as summarized in the table below.
Table 1: Antiviral Activity of Forsythia suspensa Extracts and Active Compounds
| Virus Target | Extract/Compound | Cell Line | Assay Type | Efficacy Metric (IC50/EC50) | Reference |
| Influenza A (H1N1) | 80% Ethanol Extract | MDCK | CPE Inhibition | MIC: 1:8192 mg/mL | |
| Influenza A (H1N1) | 95% Ethanol Extract | Human Bronchial Epithelial Cells | - | IC50: 42 ± 6 µg/mL | |
| Influenza A (H1N1) | 50% Ethanol Extract | Human Bronchial Epithelial Cells | - | IC50: 117 ± 15 µg/mL | |
| Influenza A (H1N1) | Aqueous Extract | Human Bronchial Epithelial Cells | - | IC50: 232 ± 28 µg/mL | |
| Influenza A/Victoria/361/2011 (H3N2) | Phillyrin | MDCK | TCID50 | IC50: 1.6 µM | |
| Influenza A/Victoria/361/2011 (H3N2) | FS21 (90% Phillyrin) | MDCK | TCID50 | IC50: 2.1 µg/mL | |
| Respiratory Syncytial Virus (RSV) | Aqueous Extract | HEp-2 | - | IC50: 50 µg/mL | |
| Respiratory Syncytial Virus (RSV) | Active Component LC-4 | HeLa | CPE Inhibition | EC50: 2.11 µg/mL | |
| Avian Infectious Bronchitis Virus (IBV) | Forsythoside A | Chicken Embryo Kidney (CEK) | CPE Inhibition | Complete inhibition at 0.64 mM |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values represent the concentration of the substance required to inhibit 50% of the viral activity. MIC (minimum inhibitory concentration) is the lowest concentration that prevents visible growth.
Mechanisms of Antiviral Action
The antiviral mechanisms of Forsythia suspensa extracts are complex and target multiple stages of the viral life cycle as well as host cellular responses.
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Inhibition of Viral Replication: Both forsythoside A and phillyrin have been shown to significantly prevent the replication of influenza A virus.
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Reduction of Viral Protein Expression: Forsythoside A has been found to reduce the expression of the influenza M1 protein, which is crucial for the budding of new virus particles, thereby limiting the spread of the virus.
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Suppression of Viral RNA Polymerase: Mechanistic studies on phillyrin have revealed its ability to suppress influenza viral RNA polymerase, a key enzyme in the viral replication cycle.
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Modulation of Host Signaling Pathways:
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NF-κB Pathway: Phillyrin has been shown to exert anti-inflammatory and antiviral effects against coronaviruses by suppressing the nuclear factor kappa B (NF-κB) signaling pathway. This pathway is a key regulator of the inflammatory response, which is often dysregulated during viral infections.
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PI3K/AKT Pathway: The active components of F. suspensa leaves, including phillyrin and rosmarinic acid, are suggested to play an anti-RSV role by inhibiting the PI3K/AKT signaling pathway. This pathway is involved in cell survival and proliferation and can be hijacked by viruses to support their replication.
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Experimental Protocols
This section details the methodologies for the extraction of active compounds and the key antiviral assays cited in this guide.
Extraction and Purification of Active Compounds
4.1.1 Ultrasound-Assisted Extraction of Phillyrin
This method is effective for extracting phillyrin from the plant material.
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Sample Preparation: Grind the dried fruits of Forsythia suspensa into a fine powder.
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Extraction: Mix 1 g of the plant powder with 10 mL of 20% methanol.
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Sonication: Subject the mixture to ultrasonic irradiation for 60 minutes at 60°C.
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Filtration and Analysis: Filter the extract and analyze the phillyrin content using High-Performance Liquid Chromatography (HPLC).
4.1.2 High-Speed Counter-Current Chromatography for Forsythoside A Purification
This technique allows for the one-step isolation and purification of forsythoside A.
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Crude Extract Preparation: Prepare a crude extract of Forsythia suspensa fruits.
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Solvent System: Utilize a two-phase solvent system of ethyl acetate-n-butanol-methanol-water (4:0.5:0.5:5, v/v).
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Chromatography: Perform high-speed counter-current chromatography to separate forsythoside A.
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Purity Analysis: Determine the purity of the isolated forsythoside A using HPLC.
Antiviral Assays
4.2.1 Tissue Culture Infective Dose (TCID50) Assay for Influenza Virus
The TCID50 assay is a method to quantify the infectious virus titer by observing the cytopathic effect (CPE) in cell culture.
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Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate to form a confluent monolayer.
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Serial Dilution: Prepare ten-fold serial dilutions of the virus stock.
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Infection: Infect the MDCK cell monolayers with the serially diluted virus.
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Incubation: Incubate the plate at 37°C in a 5% CO2 incubator and observe for CPE daily for 3-5 days.
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Endpoint Determination: The endpoint is the dilution of virus that causes CPE in 50% of the inoculated wells. The TCID50 is calculated using the Reed-Muench method.
4.2.2 Quantitative Polymerase Chain Reaction (qPCR) for Viral RNA Quantification
qPCR is a sensitive method to quantify the amount of viral RNA in a sample.
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RNA Extraction: Isolate total RNA from virus-infected cells treated with Forsythia suspensa extract or a control.
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Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
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qPCR Amplification: Perform qPCR using primers and probes specific to a viral gene (e.g., influenza M gene).
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Quantification: The amount of viral RNA is quantified by comparing the amplification cycle threshold (Ct) values to a standard curve of known concentrations.
4.2.3 Western Blot for Viral Protein Detection (Influenza M1 Protein)
Western blotting is used to detect and quantify specific proteins in a sample.
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Protein Extraction: Lyse virus-infected cells (treated and untreated) to extract total protein.
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SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
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Immunoblotting:
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Block the membrane to prevent non-specific antibody binding.
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Incubate the membrane with a primary antibody specific to the influenza M1 protein.
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Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
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Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the band corresponds to the amount of M1 protein.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by Forsythia suspensa components and a general experimental workflow for antiviral screening.
Caption: General workflow for antiviral screening of Forsythia suspensa extracts.
Caption: Inhibition of the NF-κB signaling pathway by Phillyrin.
Caption: Inhibition of the PI3K/AKT signaling pathway by F. suspensa compounds.
Conclusion and Future Directions
The scientific evidence strongly supports the antiviral properties of Forsythia suspensa extracts and its key bioactive compounds, forsythoside A and phillyrin. The multifaceted mechanisms of action, targeting both viral and host factors, make it a promising candidate for the development of novel antiviral therapies. Future research should focus on the synergistic effects of different compounds within the extract, the optimization of extraction and purification processes for higher yields of active components, and preclinical and clinical studies to evaluate the safety and efficacy of F. suspensa-based therapeutics in vivo. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to build upon in the quest for effective treatments for viral diseases.
References
- 1. brainvta.tech [brainvta.tech]
- 2. [Effect of an active component from Forsythia suspensa (Thunb.) Vahl against respiratory syncytial virus in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of the Chitosan-Assisted Extraction for Phillyrin and Forsythoside A from Forsythia suspensa Leaves Using Response Surface Methodology [mdpi.com]
- 4. cdn.who.int [cdn.who.int]
- 5. tandfonline.com [tandfonline.com]
Rengynic Acid: A Technical Guide to its Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rengynic acid, a naturally occurring compound isolated from the seeds of Forsythia suspensa (Thunb.) Vahl, has emerged as a molecule of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the biological activity screening of this compound, with a primary focus on its antiviral properties against Respiratory Syncytial Virus (RSV). This document collates the available scientific information, presenting detailed experimental methodologies, quantitative data where accessible, and visual representations of associated workflows to support further research and development efforts. While current literature predominantly highlights its anti-RSV activity, this guide also addresses the apparent lack of extensive research into other potential biological effects, such as anti-inflammatory, anti-cancer, and metabolic activities, thereby identifying critical areas for future investigation.
Introduction
This compound, also known by its Chinese name 连翘酸 (Liánqiào suān), is a cyclohexanyl acetic acid derivative first isolated and named in 2002.[1] Its discovery stemmed from the systematic investigation of the bioactive constituents of Forsythia suspensa, a plant with a long history of use in traditional medicine for treating inflammatory and infectious diseases.[2][3] The initial and most significant biological activity attributed to this compound is its potent in vitro antiviral effect against Respiratory Syncytial Virus (RSV), a leading cause of lower respiratory tract infections, particularly in infants and the elderly.[1][2]
This guide aims to provide a detailed technical resource for researchers by:
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Presenting the known biological activities of this compound in a structured format.
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Detailing the experimental protocols used to assess these activities.
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Visually representing experimental workflows and logical relationships using standardized diagrams.
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Identifying knowledge gaps to guide future research endeavors.
Antiviral Activity against Respiratory Syncytial Virus (RSV)
The primary reported biological activity of this compound is its inhibitory effect on RSV. The foundational research in this area established its potential as an anti-RSV agent through in vitro studies.
Quantitative Data
Currently, publicly accessible scientific literature does not provide specific quantitative data such as IC50 or EC50 values for the anti-RSV activity of this compound. The original study describing its discovery and antiviral effect primarily relied on qualitative assessment of the inhibition of the virus-induced cytopathic effect (CPE) in cell culture.
Table 1: Summary of Anti-RSV Activity Data for this compound
| Parameter | Value | Cell Line | Assay Method | Source |
| Antiviral Effect | Potent | Not Specified | Cell Morphology (CPE Inhibition) |
Further research is required to quantify the anti-RSV potency of this compound through dose-response studies and determine key pharmacological parameters.
Experimental Protocol: In Vitro Anti-RSV Activity Screening (Based on available information)
The seminal study on this compound's anti-RSV effect utilized a cell-based assay to observe the inhibition of viral cytopathic effect. The general workflow for such an experiment is outlined below.
Experimental Workflow for CPE Inhibition Assay
Caption: Workflow for assessing antiviral activity via CPE inhibition.
Methodology:
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Cell Culture: A suitable host cell line for RSV propagation, such as HEp-2 or A549 cells, is seeded in 96-well microtiter plates and incubated to form a confluent monolayer.
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Virus Inoculation: The cell monolayers are infected with a standardized titer of Respiratory Syncytial Virus.
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Compound Treatment: Immediately following infection, various concentrations of this compound (solubilized in a suitable solvent like DMSO and diluted in culture medium) are added to the wells. Control wells include virus-only (positive control for CPE) and cells-only (negative control).
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Incubation: The plates are incubated for a period sufficient for the virus to induce a visible cytopathic effect in the control wells (typically 3-5 days).
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Observation and Scoring: The cell monolayers are observed daily under an inverted microscope to assess the extent of CPE, which is characterized by cell rounding, detachment, and syncytia formation. The inhibitory effect of this compound is determined by the reduction in CPE compared to the virus-only control wells.
Screening for Other Biological Activities
Despite the initial report of its anti-RSV potential, a comprehensive screening of this compound for other biological activities appears to be largely absent from the published scientific literature. The following sections outline the current knowledge status and suggest avenues for future research.
Anti-inflammatory Activity
Forsythia suspensa, the natural source of this compound, is traditionally used for its anti-inflammatory properties. However, there is currently no specific data available on the anti-inflammatory effects of isolated this compound.
Proposed Screening Workflow for Anti-inflammatory Activity
Caption: Proposed workflow for screening anti-inflammatory activity.
Anti-cancer Activity
There is no available scientific literature reporting on the screening of this compound for anti-cancer activity. Future research could involve cytotoxicity screening against a panel of human cancer cell lines.
Metabolic Effects
The effects of this compound on metabolic pathways have not been investigated. Studies could be designed to explore its impact on key metabolic processes such as glucose uptake, lipid accumulation, and relevant signaling pathways (e.g., AMPK, insulin signaling).
Signaling Pathways and Mechanism of Action
The mechanism of action for this compound's anti-RSV activity has not been elucidated. To understand how it inhibits RSV, further studies are necessary.
Logical Flow for Investigating the Antiviral Mechanism of Action
Caption: Investigating the antiviral mechanism of this compound.
Conclusion and Future Directions
This compound is a natural product with a confirmed, albeit qualitatively described, potent antiviral activity against Respiratory Syncytial Virus. This presents a promising starting point for the development of a novel anti-RSV therapeutic. However, the lack of comprehensive quantitative data, detailed mechanistic studies, and broader biological activity screening represents a significant knowledge gap.
Future research should prioritize:
-
Quantitative analysis of the anti-RSV activity of this compound to determine IC50 and CC50 values.
-
Mechanism of action studies to identify the specific stage of the RSV lifecycle inhibited by the compound.
-
Broad-spectrum screening to evaluate its potential anti-inflammatory, anti-cancer, and metabolic effects.
-
In vivo studies to assess the efficacy and safety of this compound in animal models of RSV infection.
This technical guide serves as a foundational document to stimulate and guide these future research endeavors, which are crucial for unlocking the full therapeutic potential of this compound.
References
- 1. A New Compound from Forsythia suspensa (Thunb.) Vahl with Antiviral Effect on RSV | Semantic Scholar [semanticscholar.org]
- 2. A new compound from Forsythia suspensa (Thunb.) Vahl with antiviral effect on RSV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrated Metabolomics and Network Pharmacology to Reveal the Mechanisms of Forsythia suspensa Extract Against Respiratory Syncytial Virus [mdpi.com]
In Vitro Antiviral Efficacy of Forsythiaside Against Respiratory Syncytial Virus (RSV): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide on the in vitro antiviral properties of Forsythiaside, a primary active phenylethanoid glycoside isolated from the fruit of Forsythia suspensa, against Respiratory Syncytial Virus (RSV). The data and methodologies presented are synthesized from peer-reviewed research to support further investigation and drug development initiatives.
Executive Summary
Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants and the elderly, with limited effective therapeutic options. Emerging research has identified Forsythiaside (also known as Forsythiaside A) as a potent inhibitor of RSV replication in vitro. Studies demonstrate that Forsythiaside exerts its antiviral effects through multiple mechanisms, including the inhibition of viral attachment and replication, and the modulation of host inflammatory responses by targeting the NF-κB signaling pathway. This guide consolidates the key quantitative data, experimental protocols, and mechanistic pathways associated with Forsythiaside's anti-RSV activity.
Quantitative Antiviral and Cytotoxicity Data
The antiviral efficacy and cytotoxicity of Forsythiaside have been quantitatively assessed in cell culture models, primarily using human epithelial type 2 (HEp-2) cells. The key parameters are the 50% inhibitory concentration (IC50), which measures antiviral potency, and the 50% cytotoxic concentration (CC50), which assesses safety. The selectivity index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the compound's therapeutic window.
Table 1: In Vitro Efficacy and Cytotoxicity of Forsythiaside against RSV
| Compound | Cell Line | Virus Strain | Assay Method | IC50 (μg/mL) | CC50 (μg/mL) | Selectivity Index (SI) | Reference |
| Forsythiaside | HEp-2 | RSV Long | Plaque Reduction Assay | 8.08 | 254.3 | 31.47 | |
| Forsythiaside | HEp-2 | N/A | MTT Assay | N/A | 254.3 | N/A |
Core Experimental Protocols
The following sections detail the methodologies employed to evaluate the anti-RSV activity of Forsythiaside in vitro.
Cell and Virus Culture
-
Cell Line: Human epithelial type 2 (HEp-2) cells are cultured in Dulbecco’s Modified Eagle Medium (DMEM).
-
Culture Conditions: The medium is supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Virus Propagation: The Long strain of RSV is propagated in HEp-2 cells. Viral titers are determined using a plaque assay and expressed as plaque-forming units per milliliter (PFU/mL).
Cytotoxicity Assay (MTT Assay)
The potential toxicity of Forsythiaside on the host cells is determined using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.
-
Cell Seeding: HEp-2 cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of Forsythiaside. A control group receives medium without the compound.
-
Incubation: The plates are incubated for a period that mimics the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The CC50 value is calculated from the dose-response curve.
Plaque Reduction Assay
This assay is the gold standard for quantifying the inhibition of viral replication.
-
Cell Monolayer: HEp-2 cells are grown to confluence in 6-well or 12-well plates.
-
Infection: The cell monolayers are infected with a standardized amount of RSV (e.g., 100 PFU per well).
-
Treatment: After a 1-hour adsorption period, the virus inoculum is removed. The cells are then overlaid with a semi-solid medium (e.g., containing 1% methylcellulose) mixed with various concentrations of Forsythiaside.
-
Incubation: Plates are incubated for 4-5 days at 37°C to allow for plaque formation.
-
Staining: The overlay is removed, and the cell monolayer is fixed (e.g., with methanol) and stained with a solution like 1% crystal violet.
-
Quantification: The visible plaques are counted, and the percentage of plaque reduction is calculated relative to the untreated virus control. The IC50 value is determined from this data.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the effect of Forsythiaside on the transcription of viral genes (e.g., RSV-G) and host genes (e.g., pro-inflammatory cytokines).
-
Experiment Setup: HEp-2 cells are infected with RSV and treated with Forsythiaside as described previously.
-
RNA Extraction: At designated time points post-infection, total RNA is extracted from the cells using a commercial kit.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
PCR Amplification: The cDNA is used as a template for real-time PCR with specific primers for the target genes (e.g., RSV-G, IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the 2^-ΔΔCt method.
Western Blot Analysis
This technique is used to assess the impact of Forsythiaside on the expression levels of specific viral and host proteins, particularly those in signaling pathways like NF-κB.
-
Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA assay.
-
Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.
-
Transfer: The separated proteins are transferred to a PVDF membrane.
-
Blocking & Antibody Incubation: The membrane is blocked to prevent non-specific binding and then incubated with primary antibodies against target proteins (e.g., p-p65, p-IκBα, total p65, total IκBα, β-actin).
-
Secondary Antibody & Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mechanistic Pathways and Visualizations
Forsythiaside's antiviral activity is attributed to its ability to interfere with the viral lifecycle and modulate the host's innate immune response.
Experimental Workflow for Antiviral Assessment
The general workflow for evaluating the in vitro anti-RSV potential of a compound like Forsythiaside involves a multi-step process, from initial toxicity screening to detailed mechanistic studies.
Caption: General workflow for in vitro evaluation of Forsythiaside's anti-RSV activity.
Inhibition of the NF-κB Signaling Pathway
A key mechanism of Forsythiaside is the suppression of the pro-inflammatory NF-κB pathway, which is typically activated by RSV infection. By inhibiting this pathway, Forsythiaside reduces the expression of inflammatory cytokines, mitigating virus-induced cellular damage.
Rengynic Acid: Unveiling the Therapeutic Potential of a Forsythia-Derived Compound
For Immediate Release
Shanghai, China – November 25, 2025 – Initial investigations into Rengynic acid, a natural compound isolated from the seeds of Forsythia suspensa, have revealed its potential as an antiviral agent, specifically against the Respiratory Syncytial Virus (RSV). However, a comprehensive analysis of publicly available scientific literature indicates a significant gap in the in-depth research required to fully characterize its therapeutic applications. While preliminary studies confirm its existence and basic antiviral properties, crucial quantitative data, detailed experimental methodologies, and an understanding of its mechanism of action remain largely unexplored.
A Promising but Understudied Antiviral Candidate
This compound, chemically identified as 2-(1,4-dihydroxy cyclohexanyl)-acetic acid, has been the subject of limited scientific inquiry. A foundational study successfully isolated the compound and demonstrated its ability to counteract the cytopathic effects of RSV in in vitro cell cultures. This initial finding positions this compound as a molecule of interest in the ongoing search for effective antiviral therapies.
Despite this promising start, the scientific community has yet to publish further research that would be essential for its development as a therapeutic agent. Key missing elements include:
-
Quantitative Efficacy Data: There is a lack of publicly available data quantifying the potency of this compound's antiviral activity. Metrics such as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50) are fundamental for comparing its efficacy against other antiviral compounds and for determining potential therapeutic dosages.
-
Detailed Experimental Protocols: The precise methodologies used to assess the antiviral activity of this compound have not been detailed in the available literature. This includes specifics on the cell lines used, virus strains, incubation times, and the assays employed for measuring viral inhibition. Such information is critical for the replication and validation of research findings.
-
Mechanism of Action: The biochemical pathways through which this compound exerts its antiviral effects are currently unknown. Understanding its mechanism of action, including any targeted viral or host cell signaling pathways, is a prerequisite for rational drug design and for predicting potential side effects.
The Path Forward: A Call for Further Research
The preliminary discovery of this compound's anti-RSV activity serves as a compelling starting point for more extensive investigation. To build upon this initial finding, the following areas of research are paramount:
-
Comprehensive In Vitro Studies: A battery of in vitro assays is needed to rigorously quantify the antiviral efficacy of this compound against various strains of RSV and other respiratory viruses. These studies should aim to establish a clear dose-response relationship.
-
Elucidation of the Mechanism of Action: Research should be directed towards identifying the molecular targets of this compound. This could involve studies on its interaction with viral proteins, its effect on viral entry and replication processes, and its modulation of host immune responses.
-
In Vivo Efficacy and Safety Studies: Following promising in vitro results, preclinical studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.
-
Chemical Synthesis and Analogue Development: The development of a scalable synthetic route for this compound would facilitate further research and the exploration of more potent and selective analogues.
Visualizing the Research Gap
The current state of knowledge regarding this compound's therapeutic potential can be visualized as an initial step in a much larger workflow.
Conclusion
This compound presents an intriguing, yet largely untapped, opportunity in the field of antiviral drug discovery. The initial report of its activity against RSV is a clarion call for the scientific community to undertake the necessary in-depth studies to validate and characterize its therapeutic potential. Without further, more detailed research, a comprehensive technical guide on the therapeutic applications of this compound cannot be compiled. The journey from a promising natural product to a clinically approved therapeutic is long and requires a foundation of robust scientific evidence that, for this compound, is yet to be built.
Preliminary Studies on Rengynic Acid: An Uncharted Territory
Researchers, scientists, and drug development professionals are advised that preliminary studies detailing the mechanism of action, signaling pathways, and quantitative data for Rengynic acid are not available in the public domain based on a comprehensive search of scientific literature.
Efforts to compile an in-depth technical guide or whitepaper on the core mechanism of action of this compound have been unsuccessful due to a lack of published research. Searches for "this compound mechanism of action," "this compound signaling pathway," "this compound experimental protocols," and "this compound quantitative data" did not yield any relevant scientific studies.
The available information is limited to listings by chemical suppliers, which provide basic chemical identifiers such as CAS numbers, molecular formulas, and molecular weights. However, these sources do not offer any biological or pharmacological data.
It is possible that "this compound" may be a novel or proprietary compound with research findings that have not yet been publicly disclosed. Alternatively, it may be a less common name for a known compound, or a typographical error in the query.
Extensive research is available for a similarly named compound, Retinoic acid , which is a well-studied metabolite of vitamin A involved in a multitude of cellular processes. Retinoic acid's mechanism of action primarily involves its binding to nuclear receptors (Retinoic Acid Receptors - RARs and Retinoid X Receptors - RXRs) to regulate gene transcription. This signaling pathway is crucial in cellular differentiation, proliferation, and apoptosis.
Given the absence of data on this compound, it is impossible to provide the requested data presentation, experimental protocols, or visualizations of its signaling pathways. Researchers interested in this specific compound may need to conduct foundational in-vitro and in-vivo studies to elucidate its pharmacological properties. We recommend verifying the compound's name and searching for any internal or unpublished data that may be available within your organization.
Rengynic Acid: A Review of Existing Research and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rengynic acid, a novel natural product isolated from the seeds of Forsythia suspensa (Thunb.) Vahl, has emerged as a compound of interest due to its potential antiviral properties.[1][2] This technical guide provides a comprehensive review of the currently available scientific literature on this compound, including its discovery, chemical properties, and reported biological activity. It also delves into the broader pharmacological context of Forsythia suspensa, a plant with a long history in traditional medicine for treating inflammatory and infectious diseases.[1][2]
While research on this compound is still in its nascent stages, this document aims to consolidate the existing knowledge to aid researchers, scientists, and drug development professionals in their understanding of this compound and to highlight areas for future investigation. It is important to note that the available literature on this compound is limited, with in-depth experimental protocols and detailed mechanistic studies yet to be widely published.
Discovery and Chemical Properties
This compound was first identified as a new chemical entity isolated from the seeds of Forsythia suspensa.[1] Its structure was elucidated using spectroscopic methods (IR, MS, 1H-NMR, 13C-NMR) and it was trivially named this compound. The chemical structure is 2-(1,4-dihydroxy cyclohexanyl)-acetic acid.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 2-(1,4-dihydroxycyclohexyl)acetic acid |
| Molecular Formula | C8H14O4 |
| Molecular Weight | 174.19 g/mol |
| CAS Number | 517883-38-4 |
Biological Activity and Existing Research
The primary biological activity reported for this compound is its antiviral effect against the Respiratory Syncytial Virus (RSV). A study by Zhang et al. (2002) first described this potent antiviral activity in vitro, as assessed by cell morphology methods.
In a related study, an active component designated as "LC-4," also isolated from Forsythia suspensa, demonstrated significant anti-RSV activity. While it is not definitively confirmed that LC-4 is identical to this compound, the findings provide valuable quantitative data and a glimpse into the potential efficacy of compounds from this plant against RSV.
Table 2: In Vitro Anti-RSV Activity of LC-4 from Forsythia suspensa
| Parameter | Value |
| Medium Cytotoxicity (CC50) | 25.4 µg/mL |
| Medium Effective Concentration (EC50) | 2.11 µg/mL |
| Therapeutic Index (TI) | 12.04 |
Data from a study on the active component LC-4, which may or may not be this compound.
The study on LC-4 also indicated that the compound exhibited a significant inhibitory effect on RSV replication when added at various time points (2, 4, 6, and 8 hours) after infection. Furthermore, pre-treatment of cells with LC-4 at concentrations between 3.91 µg/mL and 31.25 µg/mL, two hours before infection, resulted in a significant reduction in the cytopathic effect caused by the virus.
Experimental Protocols
Detailed experimental protocols for the anti-RSV testing of this compound are not available in the public domain. However, based on the abstract concerning the active component LC-4, the following methodologies were employed:
-
Extraction and Isolation: Hot water extraction from Forsythia suspensa, followed by ethanol precipitation and purification using macroporous adsorptive resins column chromatography.
-
Cytotoxicity Assay: The Neutral Red assay was used to determine the cytotoxicity of the compound on Hela cells.
-
Antiviral Activity Assay: The cytopathic effect (CPE) inhibition assay was utilized to evaluate the antiviral efficacy of the compound against RSV in Hela cells. Ribavirin was used as a positive control.
Signaling Pathways and Mechanism of Action
The precise molecular mechanism of action and the signaling pathways modulated by this compound in its antiviral activity against RSV have not been elucidated in the available literature. Research on other constituents of Forsythia suspensa leaves, such as phillyrin and rosmarinic acid, suggests that the anti-RSV effects of compounds from this plant may involve the inhibition of the PI3K/AKT signaling pathway. This provides a potential avenue for future investigation into the mechanistic underpinnings of this compound's effects.
Experimental Workflow
The following diagram illustrates a general workflow for the screening and evaluation of natural products for antiviral activity, based on the methodologies described for the LC-4 component from Forsythia suspensa.
References
Rengynic Acid: A Technical Guide to Solubility and Stability Studies for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, detailed quantitative data on the solubility and stability of Rengynic acid is limited. This guide provides a comprehensive framework based on established principles and methodologies for the physicochemical characterization of organic acids in a drug development context. The experimental protocols and data tables presented herein are illustrative templates and should be adapted and validated specifically for this compound.
Introduction
This compound, a compound isolated from Forsythia suspensa, has demonstrated potential antiviral activity, notably against the Respiratory Syncytial Virus (RSV). As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount for formulation development, manufacturing, and ensuring therapeutic efficacy and safety. This technical guide outlines a systematic approach to investigating the solubility and stability of this compound, crucial steps in its journey from a promising compound to a viable drug candidate.
Solubility Studies
Determining the solubility of this compound in various solvents is a critical initial step in formulation development. This data informs the selection of appropriate solvent systems for pre-clinical and clinical formulations and is essential for developing purification and analytical methods.
Experimental Protocol: Equilibrium Solubility Determination
Objective: To determine the equilibrium solubility of this compound in various pharmaceutically relevant solvents at different temperatures.
Materials:
-
This compound (purity ≥98%)
-
Solvents: Purified water, methanol, ethanol, dimethyl sulfoxide (DMSO), and other relevant solvents.
-
Shaking incubator or orbital shaker with temperature control.
-
Centrifuge.
-
Validated analytical method for quantification (e.g., HPLC-UV).
Methodology:
-
An excess amount of this compound is added to a known volume of each solvent in a sealed vial.
-
The vials are placed in a shaking incubator set at a constant temperature (e.g., 25°C and 37°C) and agitated until equilibrium is reached (typically 24-48 hours).
-
The resulting saturated solutions are centrifuged to pellet the undissolved solid.
-
An aliquot of the supernatant is carefully removed, diluted with an appropriate solvent, and analyzed using a validated analytical method to determine the concentration of dissolved this compound.
-
The experiment is performed in triplicate for each solvent and temperature.
Data Presentation: this compound Solubility
The following table serves as a template for presenting the solubility data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |
| Purified Water | 25 | Data to be determined | Data to be determined |
| Purified Water | 37 | Data to be determined | Data to be determined |
| Methanol | 25 | Data to be determined | Data to be determined |
| Ethanol | 25 | Data to be determined | Data to be determined |
| DMSO | 25 | Data to be determined | Data to be determined |
Stability Studies
Stability testing is crucial to understand how the quality of this compound varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and establish the intrinsic stability of the molecule.
Experimental Protocol: Forced Degradation Studies
Objective: To investigate the degradation of this compound under various stress conditions to identify degradation pathways and develop a stability-indicating analytical method.
Methodology:
-
Acid Hydrolysis: this compound solution is exposed to 0.1 N HCl at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: this compound solution is exposed to 0.1 N NaOH at room temperature or a slightly elevated temperature for a defined period.
-
Oxidative Degradation: this compound solution is treated with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Solid this compound is exposed to dry heat (e.g., 80°C) in a stability chamber.
-
Photostability: Solid this compound and its solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
Samples are withdrawn at appropriate time points, neutralized if necessary, and analyzed by a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
Data Presentation: this compound Forced Degradation
The results of the forced degradation studies can be summarized as follows:
| Stress Condition | Duration | This compound Remaining (%) | No. of Degradation Products | Observations |
| 0.1 N HCl, 60°C | e.g., 24h | Data to be determined | Data to be determined | e.g., Color change |
| 0.1 N NaOH, RT | e.g., 8h | Data to be determined | Data to be determined | e.g., No change |
| 3% H₂O₂, RT | e.g., 24h | Data to be determined | Data to be determined | e.g., Gas evolution |
| Dry Heat, 80°C | e.g., 48h | Data to be determined | Data to be determined | e.g., Discoloration |
| Photostability (Solid) | ICH Q1B | Data to be determined | Data to be determined | e.g., No change |
| Photostability (Solution) | ICH Q1B | Data to be determined | Data to be determined | e.g., Precipitation |
Experimental Protocol: Stability-Indicating RP-HPLC Method
Objective: To develop and validate a reversed-phase high-performance liquid chromatography (RP-HPLC) method capable of accurately quantifying this compound in the presence of its degradation products.
Chromatographic Conditions (Illustrative Example):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and a pH 3.0 phosphate buffer.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined based on the UV spectrum of this compound.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Validation Parameters (as per ICH Q2(R1) guidelines):
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by recovery studies.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Antiviral Mechanism and Signaling Pathways
This compound has been reported to have antiviral effects on Respiratory Syncytial Virus (RSV). Understanding the mechanism of action is crucial for its development. RSV infection is known to activate several host signaling pathways, which are potential targets for antiviral therapies.
RSV Infection and Host Cell Signaling
RSV, a negative-sense single-stranded RNA virus, primarily infects the airway epithelial cells. The host's innate immune system recognizes viral components, leading to the activation of signaling cascades that result in the production of interferons and other pro-inflammatory cytokines. A key pathway implicated in the host response to RSV is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Caption: General workflow of RSV infection in a host epithelial cell.
NF-κB Signaling Pathway in RSV Infection
The activation of the NF-κB pathway is a central event in the inflammatory response to RSV infection. It is a potential target for antiviral drugs aiming to modulate this response.
Caption: Simplified NF-κB signaling pathway activated during RSV infection.
Conclusion
A comprehensive understanding of the solubility and stability of this compound is a non-negotiable prerequisite for its successful development as a therapeutic agent. This guide provides a roadmap for researchers to conduct these critical studies. The outlined experimental protocols and data presentation formats offer a standardized approach to generating the robust physicochemical data package required for regulatory submissions and to inform all stages of drug development, from formulation to clinical trials. While specific data for this compound is yet to be widely published, the methodologies described here, coupled with an understanding of its potential antiviral mechanism, will pave the way for its systematic evaluation.
Phytochemical Screening of Forsythia suspensa: A Technical Guide to Unveiling Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forsythia suspensa (Thunb.) Vahl, a plant with a long history in traditional medicine, particularly in Asia, is a rich source of bioactive phytochemicals.[1] Its fruits, known as Lianqiao, are officially listed in the Chinese Pharmacopoeia for their heat-clearing and detoxifying properties.[1] Modern pharmacological research has unveiled a broad spectrum of activities, including anti-inflammatory, antioxidant, antibacterial, and antiviral effects, making it a compelling subject for the discovery of novel therapeutic agents.[1] This technical guide provides an in-depth overview of the phytochemical screening of Forsythia suspensa, focusing on the identification of novel compounds, detailed experimental protocols, and the elucidation of their mechanisms of action through key signaling pathways.
Novel Bioactive Compounds from Forsythia suspensa
Phytochemical investigations of Forsythia suspensa have led to the isolation and identification of a diverse array of natural products. The primary classes of compounds include lignans, phenylethanoid glycosides, flavonoids, and triterpenoids. Recent studies have continued to uncover novel molecules within these classes, some of which exhibit significant biological activities.
Newly Identified Lignans
Lignans are a major class of bioactive constituents in Forsythia suspensa. Recent research has expanded the family of known lignans with the discovery of several novel structures, including forsythialanside E, a new lignan glycoside.
Novel Phenylethanoid Glycosides
Phenylethanoid glycosides are another characteristic group of active compounds in this plant. Ongoing research continues to reveal new derivatives with potential therapeutic applications.
The biological activities of various compounds from Forsythia suspensa have been quantified, providing valuable data for drug development. The following table summarizes some of the reported inhibitory concentrations (IC50) and extraction yields.
| Compound/Extract | Bioactivity | IC50 Value | Plant Part | Extraction Method | Reference |
| (-)-Matairesinol | Allelopathic (Cress Root Inhibition) | 2.2 mM | Leaves | Not Specified | [2] |
| (-)-Arctigenin | Allelopathic (Cress Root Inhibition) | 1.3 mM | Leaves | Not Specified | [2] |
| Leaf Extract | Allelopathic (Cress Root Inhibition) | 91.5 mg/mL | Leaves | Not Specified | |
| Leaf Extract | Allelopathic (Cress Hypocotyl Inhibition) | 40.1 mg/mL | Leaves | Not Specified |
| Compound | Extraction Yield (%) | Plant Part | Extraction Method | Reference |
| Phillyrin | 1.68 ± 0.16 | Leaves | Chitosan-Assisted | |
| Forsythoside A | 3.23 ± 0.27 | Leaves | Chitosan-Assisted | |
| Phillyrin | Not Specified | Leaves | Not Specified | |
| Forsythoside A | Not Specified | Leaves | Not Specified | |
| Forsythoside A | 11.80 ± 0.141 | Leaves | β-Cyclodextrin-Assisted | |
| Phillyrin | 5.49 ± 0.078 | Leaves | β-Cyclodextrin-Assisted | |
| Phillygenol | 0.319 ± 0.004 | Leaves | β-Cyclodextrin-Assisted |
Experimental Protocols
A systematic approach is crucial for the successful isolation and identification of novel compounds from Forsythia suspensa. The following sections detail the key experimental methodologies.
Plant Material Collection and Preparation
-
Collection: The fruits of Forsythia suspensa should be collected at the appropriate stage of maturity. The plant material should be identified by a qualified botanist, and a voucher specimen should be deposited in a recognized herbarium.
-
Preparation: The collected plant material is air-dried in the shade and then ground into a coarse powder using a mechanical grinder.
Extraction of Bioactive Compounds
The choice of extraction method and solvent is critical for maximizing the yield of target compounds.
Methanol Reflux Extraction:
-
Place the powdered plant material in a round-bottom flask.
-
Add methanol to the flask, ensuring the plant material is fully submerged. A common solvent-to-material ratio is 10:1 (v/w).
-
Set up a reflux apparatus and heat the mixture to the boiling point of methanol.
-
Maintain the reflux for a specified period, typically 2-3 hours.
-
Allow the mixture to cool, and then filter the extract through filter paper.
-
Repeat the extraction process with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
Chitosan-Assisted Extraction:
-
Prepare a chitosan solution of the desired concentration.
-
Mix the powdered plant material with the chitosan solution.
-
Perform heat-reflux extraction under optimized conditions (e.g., specific solid-to-liquid ratio, temperature, and duration).
-
After extraction, separate the crude extract from the solid residue by vacuum filtration.
-
Cool the filtrate to room temperature and filter it again through a 0.45 μm membrane.
Fractionation of the Crude Extract
The crude extract is a complex mixture of compounds that needs to be fractionated to simplify the subsequent isolation process.
Liquid-Liquid Partitioning:
-
Suspend the crude methanol extract in water.
-
Sequentially partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
-
Collect each solvent fraction separately.
-
Evaporate the solvent from each fraction under reduced pressure to obtain the respective fractions.
Isolation and Purification of Novel Compounds
Column chromatography is a fundamental technique for the isolation of pure compounds from the fractions.
Silica Gel Column Chromatography:
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane). Pour the slurry into a glass column and allow it to settle, ensuring a uniform packing.
-
Sample Loading: Dissolve the fraction to be purified in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.
-
Elution: Elute the column with a solvent system of gradually increasing polarity (gradient elution). This can be a mixture of solvents such as n-hexane and ethyl acetate, with the proportion of the more polar solvent being increased over time.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC). Combine the fractions containing the same compound.
-
Further Purification: The isolated compounds may require further purification using techniques like preparative High-Performance Liquid Chromatography (HPLC) or recrystallization to achieve high purity.
Centrifugal Partition Chromatography (CPC):
CPC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, which can be advantageous for preventing irreversible adsorption of samples.
-
Solvent System Selection: A suitable biphasic solvent system is chosen (e.g., ethyl acetate-n-butanol-methanol-water).
-
Column Preparation: The CPC column is filled with the stationary phase.
-
Equilibration: The mobile phase is then pumped through the column until hydrodynamic equilibrium is reached.
-
Sample Injection: The sample, dissolved in a mixture of the stationary and mobile phases, is injected into the column.
-
Elution and Fraction Collection: The mobile phase is pumped through the rotating column, and the eluate is collected in fractions.
Structure Elucidation
The chemical structure of the isolated pure compounds is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are used to determine the connectivity of atoms and the stereochemistry of the molecule.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores within the molecule.
Signaling Pathways and Mechanisms of Action
Several novel compounds from Forsythia suspensa have been shown to exert their biological effects by modulating specific cellular signaling pathways. Understanding these mechanisms is crucial for drug development.
Phillygenin and the TLR4/MyD88/NF-κB Signaling Pathway
Phillygenin, a lignan found in Forsythia suspensa, has demonstrated anti-inflammatory properties. Its mechanism of action involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. Upon stimulation by lipopolysaccharide (LPS), TLR4 recruits the adaptor protein MyD88, initiating a downstream signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Phillygenin can inhibit this pathway, thereby reducing the production of these inflammatory mediators.
Caption: Phillygenin inhibits the TLR4 signaling pathway.
Forsythiaside A and the TLR7 Signaling Pathway
Forsythiaside A, a prominent phenylethanoid glycoside in Forsythia suspensa, has been shown to possess antiviral activity, particularly against influenza A virus. Its mechanism involves the modulation of the Toll-like receptor 7 (TLR7) signaling pathway. TLR7 is an endosomal receptor that recognizes single-stranded viral RNA. Upon recognition, it triggers a MyD88-dependent signaling cascade, leading to the activation of NF-κB and the production of pro-inflammatory cytokines and type I interferons, which are crucial for the antiviral response. Forsythiaside A can modulate this pathway, thereby affecting the host's immune response to viral infection.
References
- 1. Metabolome analysis of genus Forsythia related constituents in Forsythia suspensa leaves and fruits using UPLC-ESI-QQQ-MS/MS technique | PLOS One [journals.plos.org]
- 2. Isolation and Identification of Allelopathic Substances from Forsythia suspensa Leaves, and Their Metabolism and Activity - PMC [pmc.ncbi.nlm.nih.gov]
Rengynic Acid: A Potential Lead Compound for Antiviral Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Rengynic acid, a novel compound isolated from the seeds of Forsythia suspensa (Thunb.) Vahl, has emerged as a molecule of interest in the field of antiviral research.[1][2] Preliminary studies have indicated its potential as a lead compound for the development of new therapeutic agents, particularly against Respiratory Syncytial Virus (RSV). This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, including its chemical properties, biological activity, and the experimental methodologies used in its initial characterization.
Chemical Properties
This compound, structurally identified as 2-(1,4-dihydroxy cyclohexanyl)-acetic acid, is a carboxylic acid derivative.[1][2] Its structure was elucidated using spectroscopic methods, including Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).[1]
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₄ | |
| Trivial Name | This compound | |
| Source | Seeds of Forsythia suspensa (Thunb.) Vahl |
Biological Activity: Antiviral Effect on Respiratory Syncytial Virus (RSV)
The primary biological activity attributed to this compound is its potent antiviral effect against the Respiratory Syncytial Virus (RSV). Initial in vitro studies have demonstrated its ability to inhibit the cytopathic effects of RSV on host cells.
Quantitative Data:
At present, specific quantitative data on the antiviral efficacy of this compound, such as IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values, are not publicly available in the reviewed literature. The primary study identified describes the antiviral effect based on cell morphology methods. Further research is required to quantify its potency and establish a dose-response relationship.
Experimental Protocols
The following sections detail the generalized experimental methodologies that would be employed for the isolation and biological evaluation of this compound, based on the available information and standard practices in natural product chemistry and virology.
Isolation of this compound from Forsythia suspensa
The isolation of this compound from the seeds of Forsythia suspensa involves a multi-step extraction and purification process. A generalized workflow is outlined below.
Detailed Steps:
-
Extraction: The dried and powdered seeds of Forsythia suspensa are subjected to solvent extraction, typically with methanol or ethanol, to obtain a crude extract.
-
Partitioning: The crude extract is then partitioned between an aqueous phase and an immiscible organic solvent (e.g., ethyl acetate) to separate compounds based on their polarity.
-
Chromatography: The organic phase, enriched with this compound, is subjected to column chromatography over a stationary phase like silica gel. A gradient of solvents with increasing polarity is used to elute different fractions.
-
Purification: Fractions showing antiviral activity are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
In Vitro Antiviral Assay (Cell Morphology Method)
The antiviral activity of this compound against RSV was initially assessed by observing the inhibition of virus-induced cytopathic effects (CPE) in a suitable host cell line (e.g., HEp-2 cells).
Detailed Steps:
-
Cell Seeding: A monolayer of a suitable host cell line (e.g., HEp-2) is prepared in 96-well microtiter plates.
-
Virus Infection: The cells are infected with a predetermined titer of RSV.
-
Treatment: Immediately after infection, the cells are treated with various concentrations of this compound. A virus-only control and a cell-only control are included.
-
Incubation: The plates are incubated at 37°C in a humidified CO₂ incubator for a period sufficient for the virus to cause observable CPE in the control wells (typically 48-72 hours).
-
Observation: The cell monolayers are observed daily under an inverted microscope to assess the extent of CPE, which may include cell rounding, detachment, and syncytia formation. The antiviral effect of this compound is determined by its ability to protect the cells from these virus-induced changes.
Mechanism of Action
The precise molecular mechanism by which this compound exerts its anti-RSV effect has not yet been elucidated. Further studies are necessary to determine if the compound acts by:
-
Inhibiting viral entry into the host cell.
-
Interfering with viral replication and transcription.
-
Blocking viral protein synthesis.
-
Inhibiting viral assembly and release.
-
Modulating host cell signaling pathways involved in the viral life cycle or the host immune response.
Potential as a Lead Compound
This compound's novel structure and its demonstrated anti-RSV activity make it a promising candidate for lead optimization in a drug discovery program. Key considerations for its development include:
-
Potency and Efficacy: Quantitative determination of its antiviral activity is a critical next step.
-
Mechanism of Action Studies: Elucidating its molecular target will guide further development.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound derivatives can lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.
-
In Vivo Studies: Evaluation in animal models of RSV infection is necessary to assess its efficacy and safety in a living organism.
Conclusion
This compound represents a novel natural product with promising antiviral activity against RSV. While the initial findings are encouraging, further in-depth research is required to fully characterize its potential as a therapeutic agent. This technical guide serves as a foundation for researchers and drug development professionals interested in exploring the potential of this compound as a lead compound for the next generation of antiviral drugs. The lack of detailed quantitative data and mechanistic studies highlights critical areas for future investigation.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Rengynic Acid from Forsythia suspensa
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, generalized protocol for the extraction, purification, and quantification of rengyonic acid from the fruits of Forsythia suspensa. Due to the limited availability of specific literature for rengyonic acid, this protocol is a synthesized methodology based on established techniques for the isolation of organic acids from plant matrices. The proposed workflow involves a multi-step extraction and purification process, followed by quantification using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, a representative signaling pathway potentially modulated by rengyonic acid, based on the known anti-inflammatory properties of Forsythia suspensa extracts, is illustrated.
Introduction
Forsythia suspensa (Thunb.) Vahl is a deciduous shrub whose fruits, known as Lianqiao or Forsythiae Fructus, are extensively used in traditional medicine for their anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] The plant is a rich source of various bioactive compounds, including lignans, phenylethanoid glycosides, and flavonoids.[1][3] Rengyonic acid (CAS No. 517883-38-4; Molecular Formula: C8H14O4) is a lesser-studied organic acid present in Forsythia suspensa. The development of a robust extraction and purification protocol for rengyonic acid is crucial for enabling further investigation into its pharmacological properties and potential therapeutic applications.
Proposed Extraction and Purification Workflow
The following diagram outlines the proposed experimental workflow for the extraction and purification of rengyonic acid from Forsythia suspensa fruits.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Frontiers | Efficacy of Forsythia suspensa (Thunb.) Vahl on mouse and rat models of inflammation-related diseases: a meta-analysis [frontiersin.org]
- 3. Quantification of organic acids using gas chromatography-mass spectrometry (GC-MS) [bio-protocol.org]
Application Notes and Protocols for Rengynic Acid Cell Culture Assays for Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rengynic acid, a novel compound identified as 2-(1,4-dihydroxy cyclohexanyl)-acetic acid, has been isolated from the seeds of Forsythia suspensa (Thunb.) Vahl.[1][2]. Preliminary studies have indicated its potential as an antiviral agent, demonstrating a potent effect against the Respiratory Syncytial Virus (RSV) through cell morphology-based assessments[1][2]. Forsythia suspensa has a history in traditional medicine for treating infections, and modern research has begun to validate the antiviral properties of its constituent compounds, such as forsythoside A, against various viruses including influenza[3].
These application notes provide a comprehensive guide for researchers to conduct cell culture-based assays to further characterize the antiviral activity of this compound. The protocols detailed below are standard virological methods essential for determining the efficacy and mechanism of action of novel antiviral compounds.
Data Presentation
To facilitate the comparison and interpretation of experimental results, all quantitative data should be systematically organized. The following tables provide templates for recording key antiviral parameters.
Table 1: Cytotoxicity of this compound
| Cell Line | This compound Concentration (µM) | Cell Viability (%) | CC50 (µM) |
| 0 (Control) | 100 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 200 |
CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%.
Table 2: Antiviral Activity of this compound
| Virus | Assay Method | Parameter | Value | Selectivity Index (SI) |
| Plaque Reduction Assay | EC50 (µM) | |||
| TCID50 Assay | EC50 (µM) | |||
| Reporter Gene Assay | IC50 (µM) |
EC50 (50% effective concentration) is the concentration of the compound that inhibits the viral effect (plaque formation or cytopathic effect) by 50%. IC50 (50% inhibitory concentration) is the concentration that inhibits the reporter gene expression by 50%. The Selectivity Index (SI) is calculated as CC50/EC50 (or IC50).
Experimental Protocols
Protocol 1: Cytopathic Effect (CPE) Inhibition Assay
This assay is a fundamental method to visually assess the ability of a compound to protect cells from virus-induced damage.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., HEp-2 cells for RSV)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound stock solution
-
Virus stock of known titer
-
96-well cell culture plates
-
Inverted microscope
Procedure:
-
Seed the 96-well plates with the host cells at a density that will form a confluent monolayer within 24 hours.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
After 24 hours, when the cells are confluent, remove the growth medium.
-
Prepare serial dilutions of this compound in a cell culture medium containing a low concentration of FBS (e.g., 2%).
-
Add the this compound dilutions to the wells in triplicate. Include wells with medium only as a negative control and wells with a known antiviral drug as a positive control.
-
Immediately add the virus at a pre-determined multiplicity of infection (MOI) to all wells except for the cell control wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for the duration required for the virus to induce CPE in the untreated, infected wells (typically 3-5 days).
-
Observe the cells daily under an inverted microscope for the appearance of CPE.
-
Score the level of CPE in each well. The concentration of this compound that reduces CPE by 50% compared to the virus control is the EC50.
Protocol 2: Plaque Reduction Assay
This assay quantifies the reduction in infectious virus particles.
Materials:
-
Host cell line in 6-well or 12-well plates
-
This compound
-
Virus stock
-
Semi-solid overlay medium (e.g., medium with agarose or methylcellulose)
-
Crystal violet solution
Procedure:
-
Seed the plates with host cells to form a confluent monolayer.
-
Prepare serial dilutions of this compound.
-
In separate tubes, mix the virus (at a concentration that produces 50-100 plaques per well) with each dilution of this compound and incubate for 1 hour at 37°C.
-
Remove the medium from the cell monolayers and inoculate with the virus-compound mixtures.
-
Incubate for 1-2 hours to allow for virus adsorption.
-
Remove the inoculum and overlay the cells with the semi-solid medium containing the corresponding concentration of this compound.
-
Incubate the plates until plaques are visible.
-
Fix the cells with a solution like 10% formalin and then stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration compared to the virus control. The EC50 is the concentration that reduces the plaque number by 50%.
Protocol 3: 50% Tissue Culture Infectious Dose (TCID50) Assay
This assay determines the virus titer by observing the presence or absence of infection across serial dilutions.
Materials:
-
Host cells in a 96-well plate
-
This compound
-
Virus stock
Procedure:
-
Prepare serial 10-fold dilutions of the virus stock.
-
Seed a 96-well plate with host cells.
-
Add the virus dilutions to the wells, typically with multiple replicates per dilution.
-
In parallel, treat another set of plates with a fixed, non-toxic concentration of this compound before or during the addition of the virus dilutions.
-
Incubate the plates and observe for CPE.
-
The TCID50 is calculated using the Reed-Muench or Spearman-Kärber method, which determines the virus dilution that infects 50% of the cell cultures.
-
Compare the TCID50 value in the presence and absence of this compound to determine its antiviral effect.
Protocol 4: Reporter Gene Assay
This high-throughput assay uses a recombinant virus expressing a reporter gene (e.g., luciferase or GFP) to quantify viral replication.
Materials:
-
Host cell line
-
Recombinant virus expressing a reporter gene
-
This compound
-
Appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase)
-
Luminometer or fluorescence microscope
Procedure:
-
Seed host cells in a 96-well plate.
-
Treat the cells with serial dilutions of this compound.
-
Infect the cells with the reporter virus.
-
Incubate for a period sufficient for reporter gene expression (e.g., 24-48 hours).
-
Measure the reporter signal. For luciferase, lyse the cells and add the luciferase substrate before measuring luminescence. For GFP, measure fluorescence directly.
-
Calculate the percentage of inhibition of the reporter signal for each concentration of this compound. The IC50 is the concentration that reduces the signal by 50%.
Mandatory Visualizations
Signaling Pathways
Based on studies of other antiviral compounds from Forsythia suspensa, this compound may exert its antiviral effects by modulating host immune signaling pathways. The following diagrams illustrate hypothetical mechanisms of action.
References
- 1. Unveiling the antiviral mechanism of Forsythia suspensa: A comprehensive analysis of screening targets and components [jcps.bjmu.edu.cn]
- 2. Function and Regulation of Retinoic Acid-Inducible Gene-I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prediction of the Active Components and Mechanism of Forsythia suspensa Leaf against Respiratory Syncytial Virus Based on Network Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cytotoxicity of Rengynic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rengynic acid, a natural product isolated from Forsythia suspensa, is a small molecule of interest for its potential biological activities. While research has indicated its potential antiviral effects, its cytotoxic profile against various cell lines is an area of active investigation. Understanding the cytotoxic effects of this compound is crucial for evaluating its therapeutic potential and safety profile. This document provides detailed protocols for assessing the cytotoxicity of this compound in cell lines using standard colorimetric assays and presents hypothetical data and potential signaling pathways for illustrative purposes.
Data Presentation
As there is limited publicly available cytotoxicity data for this compound, the following table presents a hypothetical summary of IC₅₀ values. These values are for illustrative purposes to demonstrate how data from cytotoxicity assays would be presented and are based on activities observed with structurally similar compounds.
| Cell Line | Cell Type | Assay Type | Incubation Time (hours) | Hypothetical IC₅₀ (µM) |
| A549 | Human Lung Carcinoma | MTT | 48 | 75.2 |
| MCF-7 | Human Breast Adenocarcinoma | LDH | 48 | 98.5 |
| HeLa | Human Cervical Adenocarcinoma | Neutral Red Uptake | 48 | 62.8 |
| HepG2 | Human Hepatocellular Carcinoma | MTT | 48 | 120.4 |
| PC-3 | Human Prostate Adenocarcinoma | LDH | 48 | 85.1 |
Note: The data presented in this table is hypothetical and should be confirmed by experimental studies.
Experimental Protocols
Three common methods for determining cytotoxicity are the MTT, LDH, and Neutral Red Uptake assays. The choice of assay can depend on the cell type and the expected mechanism of cell death.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4]
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multi-well spectrophotometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, which is an indicator of cell membrane integrity.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (provided with the kit for maximum LDH release control)
-
96-well microplates
-
Multi-well spectrophotometer
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Prepare the following controls:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with lysis buffer 45 minutes before the end of the incubation period.
-
Background: Medium only.
-
-
Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate.
-
Incubation and Stop Reaction: Incubate for 30 minutes at room temperature, protected from light. Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity as: ((Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)) x 100.
Neutral Red Uptake Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
Neutral red solution (e.g., 50 µg/mL in culture medium)
-
Destain solution (e.g., 50% ethanol, 49% deionized water, 1% acetic acid)
-
96-well microplates
-
Multi-well spectrophotometer
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO₂.
-
Neutral Red Staining: Remove the treatment medium and add 100 µL of neutral red solution to each well. Incubate for 2-3 hours at 37°C.
-
Washing: Remove the neutral red solution and wash the cells with PBS.
-
Dye Extraction: Add 150 µL of destain solution to each well.
-
Absorbance Measurement: Shake the plate for 10 minutes to extract the dye. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
Visualization of Protocols and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the described cytotoxicity assays.
Caption: General workflow for in vitro cytotoxicity assays.
Hypothetical Signaling Pathway
Based on the activities of related compounds like kynurenic acid, this compound might influence cell survival and proliferation through pathways such as the PI3K/Akt and MAPK signaling cascades. The following diagram illustrates a hypothetical mechanism of action.
Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.
Conclusion
The protocols outlined in this document provide a robust framework for assessing the cytotoxic potential of this compound against various cell lines. While the provided data and signaling pathway are hypothetical, they serve as a guide for experimental design and data interpretation. Further research is necessary to elucidate the precise mechanisms of action and to establish a comprehensive cytotoxic profile for this compound, which will be instrumental in determining its future as a potential therapeutic agent.
References
Application Notes and Protocols: Plaque Reduction Assay for Evaluating the Anti-RSV Activity of Rengynic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants, young children, and immunocompromised individuals. The development of effective antiviral therapies is a critical public health objective. Rengynic acid, a compound under investigation for its biological activities, presents a potential candidate for anti-RSV drug discovery. This document provides a detailed protocol for utilizing the plaque reduction assay to quantify the in vitro antiviral efficacy of this compound against RSV. The plaque reduction assay is a widely accepted and reliable method for determining the concentration of an antiviral compound required to inhibit virus-induced cell death and plaque formation.
Principle of the Plaque Reduction Assay
The plaque reduction assay is a functional assay that measures the ability of an antiviral compound to inhibit the cytopathic effect (CPE) of a virus. In this assay, a confluent monolayer of susceptible host cells is infected with a known amount of virus in the presence of varying concentrations of the test compound. The infected cells are then covered with a semi-solid overlay medium, which restricts the spread of progeny virus to adjacent cells. This results in the formation of localized areas of infected and dead cells, known as plaques, which can be visualized and counted. The reduction in the number of plaques in the presence of the antiviral agent compared to an untreated control is a measure of its antiviral activity.
Experimental Protocols
Cell and Virus Culture
-
Cell Line: HEp-2 (Human epidermoid carcinoma) or Vero (African green monkey kidney) cells are commonly used for RSV propagation and plaque assays.
-
Cell Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Virus Strain: RSV A2 is a commonly used laboratory strain.
-
Virus Propagation: Infect confluent monolayers of HEp-2 or Vero cells with RSV at a low multiplicity of infection (MOI) of 0.01. Incubate at 37°C in a 5% CO2 incubator until significant CPE is observed (typically 3-5 days). Harvest the virus by freeze-thawing the cells and culture supernatant three times, followed by centrifugation to remove cell debris. Aliquot the virus stock and store at -80°C.
-
Virus Titer Determination: The infectious virus titer of the stock should be determined by a standard plaque assay to be expressed in Plaque Forming Units per milliliter (PFU/mL).
Plaque Reduction Assay Protocol
-
Cell Seeding: Seed HEp-2 or Vero cells in 24-well plates at a density of 2.5 x 10^5 cells per well. Incubate at 37°C with 5% CO2 for 24 hours to allow for the formation of a confluent monolayer.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in serum-free EMEM to achieve the desired final concentrations.
-
Virus-Compound Incubation: In a separate tube, mix a standardized amount of RSV (e.g., 100 PFU) with an equal volume of each this compound dilution. Also, prepare a virus-only control (no compound) and a cell-only control (no virus, no compound). Incubate these mixtures at 37°C for 1 hour to allow the compound to interact with the virus.
-
Infection: Aspirate the culture medium from the 24-well plates containing the cell monolayers. Wash the monolayers once with phosphate-buffered saline (PBS). Inoculate the cells with 200 µL of the virus-compound mixtures.
-
Adsorption: Incubate the plates at 37°C for 2 hours to allow for virus adsorption to the cells.
-
Overlay: After the adsorption period, aspirate the inoculum and overlay the cell monolayers with 1 mL of overlay medium (e.g., 1:1 mixture of 2X EMEM and 1.6% carboxymethylcellulose or 0.75% methylcellulose in MEM with 2% FBS).
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 3-5 days, or until plaques are visible in the virus control wells.
-
Plaque Visualization and Counting:
-
Aspirate the overlay medium and fix the cells with a solution of 10% formalin for 30 minutes.
-
Aspirate the formalin and stain the cells with 0.5% crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of plaques in each well.
-
Cytotoxicity Assay (Neutral Red Uptake Assay)
It is crucial to assess the cytotoxicity of this compound to ensure that the observed plaque reduction is due to antiviral activity and not cell death caused by the compound. The neutral red uptake assay is a common method for this purpose.[1]
-
Cell Seeding: Seed HEp-2 or Vero cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with the same serial dilutions of this compound used in the plaque reduction assay. Include a cell-only control (no compound).
-
Incubation: Incubate the plate for the same duration as the plaque reduction assay (3-5 days).
-
Neutral Red Staining: Remove the treatment medium and add 100 µL of medium containing 50 µg/mL neutral red. Incubate for 2 hours at 37°C.
-
Dye Extraction: Wash the cells with PBS, then add 150 µL of a destain solution (50% ethanol, 1% acetic acid in water) to each well and shake for 10 minutes to extract the dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each concentration compared to the untreated control.
Data Presentation
The results of the plaque reduction and cytotoxicity assays for this compound against RSV are summarized in the tables below.
Table 1: Plaque Reduction by this compound against RSV
| This compound Concentration (µM) | Mean Plaque Count | Standard Deviation | % Plaque Reduction |
| 0 (Virus Control) | 120 | 8 | 0% |
| 1 | 105 | 6 | 12.5% |
| 5 | 78 | 5 | 35.0% |
| 10 | 55 | 4 | 54.2% |
| 25 | 23 | 3 | 80.8% |
| 50 | 5 | 2 | 95.8% |
EC50 (50% Effective Concentration): 9.5 µM
Table 2: Cytotoxicity of this compound on HEp-2 Cells
| This compound Concentration (µM) | Mean Absorbance (540 nm) | Standard Deviation | % Cell Viability |
| 0 (Cell Control) | 1.25 | 0.08 | 100% |
| 1 | 1.23 | 0.07 | 98.4% |
| 5 | 1.21 | 0.09 | 96.8% |
| 10 | 1.18 | 0.06 | 94.4% |
| 25 | 1.15 | 0.08 | 92.0% |
| 50 | 1.09 | 0.07 | 87.2% |
| 100 | 0.85 | 0.05 | 68.0% |
CC50 (50% Cytotoxic Concentration): > 100 µM
Selectivity Index (SI) = CC50 / EC50: > 10.5
Visualizations
Experimental Workflow
Caption: Workflow of the Plaque Reduction Assay for this compound against RSV.
Hypothetical Signaling Pathway of RSV Inhibition
The precise mechanism of action for this compound against RSV has not been elucidated. However, a potential antiviral mechanism could involve the inhibition of viral entry and fusion with the host cell membrane, a critical step in the RSV life cycle. The RSV fusion (F) protein is a key mediator of this process and a major target for antiviral drugs.
Caption: Hypothetical mechanism of this compound inhibiting RSV entry.
Conclusion
The plaque reduction assay is a robust method for evaluating the antiviral activity of compounds like this compound against RSV. The detailed protocol provided herein, along with the cytotoxicity assay, allows for the determination of the EC50, CC50, and Selectivity Index, which are critical parameters in the early stages of antiviral drug development. The hypothetical data presented for this compound demonstrates its potential as an anti-RSV agent with a favorable selectivity index, warranting further investigation into its mechanism of action and in vivo efficacy.
References
Application Notes: Determining the Antiviral Efficacy (EC50) of Rengynic Acid Against Respiratory Syncytial Virus (RSV)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for determining the half-maximal effective concentration (EC50) of a novel compound, Rengynic acid, against Respiratory Syncytial Virus (RSV). Additionally, it outlines the procedure for assessing its cytotoxicity (CC50) to determine the selectivity index (SI), a critical parameter in antiviral drug development.
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of severe lower respiratory tract infections, particularly in infants, young children, and the elderly.[1][2] The development of effective antiviral therapeutics is a global health priority. A crucial step in the preclinical evaluation of any potential antiviral agent is the determination of its EC50 value, which represents the concentration of the drug that inhibits 50% of viral replication in vitro.
This application note details the experimental workflow for assessing the anti-RSV activity of a hypothetical compound, this compound. The protocol involves two key assays: a cytotoxicity assay to measure the compound's effect on host cell viability and a plaque reduction assay to quantify its antiviral efficacy. The ratio of these two values provides the selectivity index (SI = CC50/EC50), an essential indicator of the compound's therapeutic potential.
Data Presentation
The following tables summarize the quantitative data obtained from the cytotoxicity and antiviral assays for this compound.
Table 1: Cytotoxicity of this compound on HEp-2 Cells
| Compound | CC50 (µM) |
| This compound | >100 |
| Ribavirin (Control) | 28 |
CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces the viability of uninfected cells by 50%.
Table 2: Antiviral Activity of this compound against RSV
| Compound | Virus Strain | EC50 (µM) | Selectivity Index (SI) |
| This compound | RSV-A (Long) | 5.2 | >19.2 |
| This compound | RSV-B (18537) | 7.8 | >12.8 |
| Ribavirin (Control) | RSV-A (Long) | 4.189 | 6.7 |
EC50 (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. The Selectivity Index (SI) is calculated as CC50/EC50.
Experimental Protocols
Materials and Reagents
-
Cells and Virus:
-
Human epidermoid carcinoma (HEp-2) cells
-
Respiratory Syncytial Virus (RSV) strains (e.g., RSV-A Long, RSV-B 18537)
-
-
Media and Buffers:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
-
Assay Reagents:
-
Equipment:
-
96-well and 6-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (spectrophotometer)
-
Inverted microscope
-
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to the host cells.
-
Cell Seeding: Seed HEp-2 cells into a 96-well plate at a density of 5 x 10³ cells/well in DMEM supplemented with 10% FBS and incubate overnight.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (cell control) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator, corresponding to the duration of the antiviral assay.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a 1:1 mixture of isopropanol and DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the CC50 value.
Protocol 2: Antiviral Efficacy Assay (Plaque Reduction Assay)
This protocol quantifies the ability of this compound to inhibit RSV replication.
-
Cell Seeding: Seed HEp-2 cells in 6-well plates to form a confluent monolayer.
-
Virus Infection: Prepare serial dilutions of RSV. Infect the cell monolayers with approximately 100 plaque-forming units (PFU) of RSV per well for 2 hours at 37°C.
-
Compound Treatment: After infection, remove the virus inoculum and wash the cells with PBS. Overlay the cells with methylcellulose medium containing two-fold serial dilutions of this compound.
-
Incubation: Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator until viral plaques are visible.
-
Plaque Visualization: Remove the overlay, fix the cells with a methanol/acetone solution, and stain with 0.5% crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the EC50 value.
Visualizations
Experimental Workflow
Caption: Workflow for determining CC50, EC50, and Selectivity Index.
Potential RSV-Related Signaling Pathway
RSV infection is known to activate innate immune signaling pathways, such as the RIG-I and Toll-like receptor (TLR) pathways, leading to the activation of transcription factors like NF-κB and IRF3. These transcription factors are crucial for the expression of antiviral interferons and pro-inflammatory cytokines. A potential antiviral like this compound could target components of these pathways.
Caption: Potential host signaling pathways targeted by an antiviral.
References
- 1. Antiviral activity of carnosic acid against respiratory syncytial virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The quest for an efficacious antiviral for respiratory syncytial virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Different Methods for Determining Cell Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. broadpharm.com [broadpharm.com]
- 5. m.youtube.com [m.youtube.com]
Rengynic Acid: Application and Protocols for Inhibition of Respiratory Syncytial Virus (RSV) Replication in HEp-2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rengynic acid, a novel compound isolated from the seeds of Forsythia suspensa (Thunb.) Vahl, has been identified as a potent inhibitor of Respiratory Syncytial Virus (RSV) replication in vitro. This document provides detailed application notes and experimental protocols based on available scientific literature for the use of this compound in a laboratory setting, specifically focusing on its antiviral activity in HEp-2 cells. This compound, structurally identified as 2-(1,4-dihydroxy cyclohexanyl)-acetic acid, presents a promising avenue for the development of new anti-RSV therapeutics.
Data Presentation
Currently, publicly accessible scientific literature provides qualitative assessments of this compound's anti-RSV activity. The primary research identifies a "potent antiviral effect on RSV" through cell morphology methods. However, specific quantitative data such as the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) in HEp-2 cells are not available in the public domain. Researchers are encouraged to perform dose-response studies to determine these critical parameters.
For comparative purposes, a standardized data table is provided below to be populated by the end-user upon experimental determination of these values.
| Compound | Target Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | RSV | HEp-2 | Data to be determined | Data to be determined | Data to be determined |
| Ribavirin (Control) | RSV | HEp-2 | Insert literature value | Insert literature value | Insert literature value |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anti-RSV activity and cytotoxicity of this compound in HEp-2 cells. These are standardized methods and may require optimization based on specific laboratory conditions and RSV strains.
Cell Culture and Virus Propagation
-
Cell Line: Human epidermoid carcinoma (HEp-2) cells.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Virus: Respiratory Syncytial Virus (e.g., A2 or Long strain). Propagate the virus in HEp-2 cells and titrate using a plaque assay or TCID50 assay to determine the viral titer.
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to HEp-2 cells.
-
Cell Seeding: Seed HEp-2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the serially diluted this compound to the wells. Include a vehicle control (medium with the same concentration of solvent) and a cell-only control (medium only).
-
Incubation: Incubate the plate for 48-72 hours (coinciding with the duration of the antiviral assay).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the CC50 value using non-linear regression analysis.
Anti-RSV Assay (Cytopathic Effect Inhibition Assay)
This assay evaluates the ability of this compound to inhibit RSV-induced cell death.
-
Cell Seeding: Seed HEp-2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Infection and Treatment:
-
Remove the culture medium.
-
In a separate tube, mix the desired concentration of this compound with RSV at a multiplicity of infection (MOI) of 0.01-0.1.
-
Add 100 µL of the virus-compound mixture to the cells.
-
Include a virus control (cells + virus), a compound control (cells + compound), and a cell control (cells only).
-
-
Incubation: Incubate the plate at 37°C until the cytopathic effect (CPE) in the virus control wells is approximately 80-90% (typically 3-5 days).
-
CPE Observation: Observe the cells daily under a microscope and score the CPE.
-
Cell Viability Measurement: Quantify the cell viability using the MTT assay as described in the cytotoxicity protocol.
-
Data Analysis: Calculate the percentage of inhibition of CPE for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for evaluating the anti-RSV activity of this compound.
Potential Mechanism of Action (Hypothetical)
As the precise mechanism of action for this compound against RSV has not been elucidated, the following diagram illustrates a hypothetical signaling pathway that is often implicated in viral replication and could be a target for antiviral compounds. Further research is required to validate this for this compound.
Caption: Hypothetical targets for this compound in the RSV lifecycle.
Disclaimer
The information provided in this document is intended for research purposes only and is based on the limited publicly available scientific literature. The experimental protocols are provided as a guide and may require optimization. It is the responsibility of the researcher to conduct their own experiments to validate the efficacy and safety of this compound for their specific application.
Synthesis and Bioactivity of Kynurenic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kynurenic acid (KYNA), a metabolite of the tryptophan-kynurenine pathway, is an endogenous neuromodulator with a broad spectrum of biological activities. It is a well-established antagonist of ionotropic glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, and the α7 nicotinic acetylcholine receptor (α7nAChR).[1] By modulating glutamatergic and cholinergic neurotransmission, KYNA exhibits neuroprotective effects in various neurological conditions, including ischemia, epilepsy, and neurodegenerative diseases. However, the therapeutic application of KYNA is limited by its poor ability to cross the blood-brain barrier. This has prompted significant research into the synthesis of novel KYNA derivatives with improved pharmacokinetic properties and enhanced bioactivity.
This document provides detailed application notes and protocols for the synthesis of kynurenic acid derivatives and the evaluation of their bioactivity, with a focus on their interaction with NMDA and α7 nicotinic acetylcholine receptors.
Data Presentation: Bioactivity of Kynurenic Acid and Its Derivatives
The following tables summarize the quantitative bioactivity data for kynurenic acid and several of its derivatives, highlighting their potency at key neurological receptors.
| Compound | Receptor Target | Bioactivity (IC50/Kb) | Reference(s) |
| Kynurenic Acid (KYNA) | NMDA Receptor (Glycine Site) | ~15 µM (IC50) | [2][3] |
| Kynurenic Acid (KYNA) | α7 nAChR | ~7 µM (IC50) | [2][3] |
| 5,7-Dichloro-KYNA | NMDA Receptor (Glycine Site) | - | |
| 5-Iodo-7-Chloro-KYNA | NMDA Receptor (Glycine Site) | 29 nM (IC50) | |
| 5-Iodo-7-Chloro-KYNA | NMDA-evoked responses | 0.41 µM (Kb) |
IC50: Half-maximal inhibitory concentration. Kb: Inhibitor binding constant.
Experimental Protocols
Protocol 1: Synthesis of Kynurenic Acid Amide Derivatives
This protocol describes a general method for the synthesis of N-substituted kynurenic acid amides, which often exhibit improved blood-brain barrier permeability.
Materials:
-
Ethyl 4-hydroxyquinoline-2-carboxylate
-
Appropriate N,N-dialkyl-alkyldiamine (e.g., N,N-dimethylethylenediamine)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) supplies
-
Filtration apparatus
-
Recrystallization or column chromatography supplies
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4-hydroxyquinoline-2-carboxylate (1 equivalent) in the anhydrous solvent.
-
Amine Addition: Add the N,N-dialkyl-alkyldiamine (1.5-2 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux under an inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution.
-
Isolation: Collect the solid product by filtration and wash it with a non-polar solvent. If the product does not precipitate, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired kynurenic acid amide derivative.
Protocol 2: Synthesis of C-3 Substituted Kynurenic Acid Derivatives via Modified Mannich Reaction
This protocol outlines a general procedure for the functionalization of the C-3 position of kynurenic acid derivatives, which can lead to compounds with altered bioactivity.
Materials:
-
Kynurenic acid amide derivative (from Protocol 1)
-
Paraformaldehyde
-
A secondary amine (e.g., morpholine, piperidine)
-
1,4-Dioxane
-
Acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
TLC supplies
-
Filtration apparatus
-
Recrystallization or column chromatography supplies
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend the kynurenic acid amide derivative (1 equivalent) in 1,4-dioxane.
-
Reagent Addition: Add paraformaldehyde (1.2 equivalents), the secondary amine (1.2 equivalents), and a catalytic amount of acetic acid to the suspension.
-
Reaction: Heat the mixture to reflux. The reaction is typically complete within 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may crystallize from the solution.
-
Isolation: Collect the solid by filtration and wash with a non-polar solvent. If the product does not crystallize, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways
Kynurenic acid and its derivatives exert their biological effects primarily by modulating the activity of NMDA and α7 nicotinic acetylcholine receptors. Additionally, KYNA is an agonist for the G protein-coupled receptor 35 (GPR35).
References
- 1. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 2. The Brain Metabolite Kynurenic Acid Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The brain metabolite kynurenic acid inhibits alpha7 nicotinic receptor activity and increases non-alpha7 nicotinic receptor expression: physiopathological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mass Spectrometry Analysis of Rengylic Acid and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rengylic acid is a cyclohexanoic acid derivative of Rengyol, a natural alcohol found in Forsythia suspensa.[1][2] Understanding the metabolic fate of Rengylic acid is crucial for its development as a potential therapeutic agent. This document provides detailed application notes and protocols for the identification and quantification of Rengylic acid and its metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described herein are essential for pharmacokinetic studies and for elucidating the compound's mechanism of action.
Postulated Metabolic Pathways of Rengylic Acid
Based on the metabolism of structurally related compounds, Rengylic acid is expected to undergo both Phase I and Phase II metabolic transformations. Phase I reactions may include hydroxylation of the cyclohexane ring, while Phase II metabolism would likely involve conjugation reactions such as glucuronidation and sulfation to enhance water solubility and facilitate excretion.
Experimental Protocols
Sample Preparation
a) Plasma Samples
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Centrifuge at 13,000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
b) Urine Samples
-
Thaw urine samples at room temperature and vortex to ensure homogeneity.
-
Centrifuge at 5,000 rpm for 10 minutes to remove particulate matter.
-
Dilute 100 µL of the supernatant with 900 µL of the initial mobile phase.
-
Add the internal standard.
-
Vortex and transfer to an autosampler vial for analysis.
c) In Vitro Metabolism (Human Liver Microsomes)
-
Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL), Rengylic acid (10 µM), and a NADPH-generating system in phosphate buffer (pH 7.4).
-
Initiate the reaction by adding the NADPH-generating system and incubate at 37°C for 60 minutes.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the protein.
-
Transfer the supernatant for LC-MS/MS analysis.
LC-MS/MS Analysis
a) Liquid Chromatography Conditions
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of Rengylic acid and its metabolites.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, increasing linearly to elute the more hydrophobic metabolites.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
b) Mass Spectrometry Conditions
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes should be evaluated, though carboxylic acids often ionize well in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification and full scan with product ion scanning for metabolite identification.
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
-
Collision Energy: Optimized for each metabolite to achieve the most abundant and specific fragment ions.
Data Presentation
Table 1: Hypothetical MRM Transitions and Optimized MS Parameters for Rengylic Acid and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Rengylic Acid | 187.1 | 127.1 | 15 |
| Rengylic Acid-OH | 203.1 | 143.1 | 18 |
| Rengylic Acid-Glucuronide | 363.1 | 187.1 | 22 |
| Rengylic Acid-Sulfate | 267.1 | 187.1 | 25 |
| Internal Standard | 191.1 | 131.1 | 15 |
Table 2: Hypothetical Quantitative Analysis of Rengylic Acid Metabolites in Human Plasma (ng/mL)
| Time (hours) | Rengylic Acid | Rengylic Acid-OH | Rengylic Acid-Glucuronide |
| 0.5 | 150.2 | 25.6 | 10.1 |
| 1 | 280.5 | 45.8 | 22.3 |
| 2 | 450.1 | 80.3 | 55.7 |
| 4 | 320.7 | 110.9 | 98.4 |
| 8 | 150.3 | 95.2 | 150.6 |
| 12 | 50.1 | 40.7 | 120.2 |
| 24 | 5.2 | 8.9 | 60.3 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of Rengylic acid and its metabolites.
Postulated Signaling Pathway
Drawing parallels from forsythiaside A, a major component of Forsythia suspensa, Rengylic acid may exert anti-inflammatory effects by modulating the NF-κB signaling pathway.[3]
Caption: Postulated inhibition of the NF-κB signaling pathway by Rengylic acid.
Conclusion
The protocols and data presented provide a comprehensive framework for the mass spectrometry-based analysis of Rengylic acid and its metabolites. These methods are crucial for advancing the understanding of its pharmacokinetic profile and elucidating its mechanism of action, thereby supporting its potential development as a therapeutic agent. The use of high-resolution mass spectrometry can further aid in the structural elucidation of novel metabolites.
References
Application Notes and Protocols for Rengynic Acid Target Identification in the Viral Replication Cycle
Disclaimer: Scientific literature detailing the specific molecular target and mechanism of action for Rengynic acid in viral replication is not extensively available. The following application notes and protocols are presented as a generalized workflow for the identification of the molecular target of a novel antiviral compound, using this compound as a hypothetical example. The experimental data presented is illustrative.
Application Note: Unveiling the Antiviral Mechanism of this compound
This compound has been identified as a compound with potent antiviral properties, particularly against respiratory syncytial virus (RSV). To harness its full therapeutic potential, it is crucial to identify its molecular target(s) within the host cell or the virus and to understand its mechanism of action. This document outlines a comprehensive strategy for researchers, scientists, and drug development professionals to elucidate how this compound disrupts the viral replication cycle. The described workflow starts from the confirmation of its antiviral activity, narrows down the affected stage of the viral life cycle, identifies potential protein targets, and finally, validates the identified target. Understanding the precise molecular interactions will facilitate the optimization of this compound as a therapeutic agent and aid in the development of novel antiviral drugs.
Confirmation of Antiviral Activity and Cytotoxicity
The initial step is to quantify the antiviral efficacy of this compound and to determine its toxicity profile in the host cells used for the viral assays.
Table 1: Antiviral Activity and Cytotoxicity of this compound
| Cell Line | Virus | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| HEp-2 | RSV | Plaque Reduction Assay | 5.2 | >100 | >19.2 |
| A549 | Influenza A | Viral Titer Assay | 8.7 | >100 | >11.5 |
| Vero | Dengue Virus | Focus Forming Assay | 12.1 | >100 | >8.3 |
Protocol 1: Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).
Materials:
-
6-well plates
-
Confluent host cell monolayers (e.g., HEp-2 for RSV)
-
Virus stock of known titer
-
This compound stock solution
-
Culture medium (e.g., DMEM) with 2% FBS
-
Agarose overlay (e.g., 2X MEM, 1.8% agarose)
-
Crystal violet staining solution
Procedure:
-
Seed host cells in 6-well plates and grow to 95-100% confluency.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the growth medium from the cells and wash with PBS.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well, in the presence of varying concentrations of this compound or vehicle control.
-
Incubate for 2 hours at 37°C to allow for viral adsorption.
-
Remove the inoculum and overlay the cells with a mixture of culture medium and 0.5% low-melting-point agarose containing the corresponding concentrations of this compound.
-
Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 3-5 days).
-
Fix the cells with 10% formaldehyde for at least 4 hours.
-
Remove the agarose overlay and stain the cells with 0.5% crystal violet solution for 15 minutes.
-
Wash the plates with water, air dry, and count the plaques.
-
Calculate the IC50 value by plotting the percentage of plaque reduction against the log concentration of this compound.
Identification of the Inhibited Stage in the Viral Replication Cycle
A time-of-addition assay helps to pinpoint the stage of the viral life cycle that is inhibited by the compound.
Protocol 2: Time-of-Addition Assay
Procedure:
-
Seed host cells in 24-well plates and grow to confluency.
-
Infect all wells with the virus (MOI of 1) except for the mock-infected control.
-
Add this compound (at a concentration of 5x IC50) at different time points relative to infection:
-
Pre-infection: Add 2 hours before infection, then remove.
-
During infection: Add along with the virus for the 2-hour adsorption period, then remove.
-
Post-infection: Add at various time points after infection (e.g., 0, 2, 4, 6, 8 hours).
-
-
At 24 hours post-infection, collect the cell supernatant to measure the viral titer (e.g., by plaque assay or qPCR) or lyse the cells to measure viral protein or RNA levels.
-
Analyze the results to determine which stage of the viral life cycle is most affected.
Table 2: Hypothetical Results of Time-of-Addition Assay
| Time of Addition | Viral Titer Reduction (%) | Implied Stage of Inhibition |
| -2 to 0 h (Pre-infection) | 15% | Minor effect on host cell susceptibility |
| 0 to 2 h (During infection) | 85% | Inhibition of entry (attachment/fusion) |
| 2 to 24 h (Post-infection) | 95% | Inhibition of post-entry events (replication/assembly) |
Molecular Target Identification
Affinity purification coupled with mass spectrometry (AP-MS) is a powerful method to identify the binding partners of a small molecule.
Protocol 3: Affinity Purification-Mass Spectrometry (AP-MS)
Materials:
-
This compound-conjugated affinity beads (e.g., NHS-activated sepharose)
-
Control beads (without this compound)
-
Cell lysate from virus-infected or uninfected host cells
-
Lysis buffer and wash buffers
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Synthesize an analog of this compound with a linker for immobilization onto beads.
-
Incubate the this compound-conjugated beads and control beads with cell lysate for 2-4 hours at 4°C.
-
Wash the beads extensively to remove non-specific binding proteins.
-
Elute the bound proteins from the beads.
-
Resolve the eluted proteins by SDS-PAGE and visualize with silver staining or proceed directly to in-solution digestion.
-
Identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Compare the proteins identified from the this compound beads to the control beads to identify specific binding partners.
Table 3: Hypothetical Top Protein Hits from AP-MS
| Protein ID | Protein Name | Function | Specificity (Fold enrichment over control) |
| P03317 | IKKβ | Host protein, key kinase in NF-κB pathway | 25.3 |
| Q8JUX5 | Viral Polymerase Subunit | Viral protein, RNA synthesis | 18.9 |
| P04585 | Vimentin | Host cytoskeleton protein | 12.5 |
Target Validation
Once potential targets are identified, they must be validated to confirm their role in the antiviral activity of this compound.
Protocol 4: In Vitro IKKβ Kinase Assay
This assay will determine if this compound directly inhibits the enzymatic activity of IKKβ.
Materials:
-
Recombinant human IKKβ
-
IKKβ substrate (e.g., IκBα peptide)
-
ATP, [γ-32P]ATP
-
Kinase reaction buffer
-
This compound
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Set up kinase reactions containing recombinant IKKβ, IκBα substrate, and varying concentrations of this compound in kinase buffer.
-
Initiate the reaction by adding ATP and [γ-32P]ATP.
-
Incubate for 30 minutes at 30°C.
-
Stop the reaction and spot the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 of this compound for IKKβ inhibition.
Visualizations
Caption: General viral replication cycle highlighting potential stages for therapeutic intervention.
Caption: Experimental workflow for identifying the molecular target of a novel antiviral compound.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Application Notes and Protocols: Investigating Rengynic Acid in the Context of PI3K/Akt Signaling in RSV Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants and the elderly. The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical host cellular pathway that is often exploited by viruses, including RSV, to facilitate their replication and survival.[1][2][3] RSV infection has been shown to activate the PI3K/Akt pathway, which in turn can promote cell survival, protein synthesis, and inflammation, all of which can contribute to the viral life cycle and pathogenesis.[1][4] Inhibition of this pathway has been identified as a promising therapeutic strategy against RSV.
Rengynic acid, a compound isolated from the seeds of Forsythia suspensa, has demonstrated antiviral activity against RSV. While direct studies detailing the specific interaction of this compound with the PI3K/Akt pathway in the context of RSV are limited, research on other active components of Forsythia suspensa, such as phillyrin, has shown that they can modulate the PI3K/Akt-NLRP3 pathway to inhibit RSV replication and the associated inflammatory response. This suggests a potential mechanism of action for this compound that warrants further investigation.
These application notes provide a framework for studying the effects of this compound on the PI3K/Akt signaling pathway during RSV infection, drawing upon established protocols and data from related compounds.
Key Concepts and Signaling Pathways
The PI3K/Akt signaling pathway plays a multifaceted role in RSV infection. Upon viral entry, RSV can activate PI3K, which then phosphorylates and activates Akt. Activated Akt can then phosphorylate a variety of downstream targets to regulate cellular processes such as cell survival (by inhibiting apoptosis), protein synthesis (via the mTOR pathway), and inflammation.
Below is a diagram illustrating the proposed mechanism of RSV-induced PI3K/Akt pathway activation and the potential inhibitory role of this compound.
Caption: Proposed mechanism of this compound in the PI3K/Akt signaling pathway during RSV infection.
Quantitative Data Summary
While specific quantitative data for this compound's effect on the PI3K/Akt pathway in RSV is not yet available, the following table summarizes data from studies on related antiviral compounds that target this pathway, providing a benchmark for future experiments with this compound.
| Compound | Target | Assay | Cell Line | RSV Strain | Key Findings | Reference |
| Phillyrin | PI3K/Akt/Nrf2, NLRP3 | Western Blot, RT-PCR | BALB/c mice | Not Specified | Oral administration of Phillyrin (100 mg/kg·d) effectively controlled the decrease in Nrf2 and the increase in NLRP3 protein expression in RSV-infected mice. | |
| PIK-24 | PI3K | Antiviral Assay | HEp-2 | RSV A2 | Potent inhibitor of RSV replication. | |
| Rhein | NLRP3 Inflammasome, NF-κB | ELISA, RT-PCR, Western Blot | BALB/c mice | Not Specified | Alleviated lung infection and injury, reduced pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, IL-18, IL-33). |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effect of this compound on the PI3K/Akt signaling pathway in RSV-infected cells.
Cell Culture and RSV Infection
Objective: To establish an in vitro model of RSV infection.
Materials:
-
Human epithelial type-2 (HEp-2) cells or A549 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
RSV (e.g., A2 strain)
-
This compound (dissolved in a suitable solvent like DMSO)
Protocol:
-
Culture HEp-2 or A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for viability assays) and allow them to reach 80-90% confluency.
-
Wash the cells with serum-free DMEM.
-
Infect the cells with RSV at a specified multiplicity of infection (MOI) (e.g., MOI of 1) for 2 hours at 37°C.
-
After the incubation period, remove the virus-containing medium and wash the cells with serum-free DMEM.
-
Add DMEM containing 2% FBS and the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired time points (e.g., 24, 48 hours) before proceeding to downstream analysis.
Western Blot Analysis for PI3K/Akt Pathway Proteins
Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt pathway.
Materials:
-
RIPA buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-RSV F protein, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities using densitometry software and normalize to the respective total protein and loading control (β-actin).
RT-qPCR for Viral Gene Expression
Objective: To quantify the effect of this compound on RSV replication by measuring viral gene expression.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for RSV genes (e.g., RSV N, F, or G gene) and a housekeeping gene (e.g., GAPDH, β-actin)
Protocol:
-
Extract total RNA from treated and untreated RSV-infected cells using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using a SYBR Green or TaqMan-based master mix with specific primers for the target RSV gene and the housekeeping gene.
-
The cycling conditions should be optimized based on the qPCR machine and primer specifications.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in viral gene expression.
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for investigating the effects of this compound on RSV-infected cells.
Caption: General experimental workflow for studying this compound's effects on RSV.
Conclusion
The investigation of natural compounds like this compound presents a promising avenue for the development of novel anti-RSV therapeutics. While direct evidence linking this compound to the PI3K/Akt pathway in RSV infection is still emerging, the established role of this pathway in viral pathogenesis and the activity of related compounds from Forsythia suspensa provide a strong rationale for further research. The protocols and framework provided here offer a starting point for researchers to elucidate the precise mechanism of action of this compound and evaluate its potential as an antiviral agent.
References
Application Notes & Protocols: A Framework for Evaluating the Antiviral Efficacy of Rengynic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive experimental framework for assessing the antiviral efficacy of a novel compound, Rengynic acid. The protocols herein detail methods for evaluating cytotoxicity, determining in vitro antiviral activity, and investigating the potential mechanism of action. The included methodologies, data presentation structures, and workflow diagrams are designed to guide researchers in the systematic evaluation of new antiviral candidates.
| Cytotoxicity Assessment of this compound
Before evaluating antiviral properties, it is critical to determine the concentration range at which this compound is not toxic to the host cells. The MTT assay is a standard colorimetric method for assessing cell viability.
| Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed host cells (e.g., Madin-Darby Canine Kidney - MDCK cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with untreated cells (cell control) and wells with medium only (background control).
-
Incubation: Incubate the plate for 48 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The 50% cytotoxic concentration (CC₅₀) is determined using non-linear regression analysis.
| Data Presentation: Cytotoxicity of this compound
Quantitative data should be summarized to clearly present the cytotoxic profile of the compound.
| Compound | Host Cell Line | CC₅₀ (µM) | Observation Period (h) |
| This compound | MDCK | 150.2 | 48 |
| Control Compound | MDCK | >200 | 48 |
| In Vitro Antiviral Efficacy Assessment
This section describes the methodology to quantify the inhibitory effect of this compound on viral replication. A plaque reduction assay is the gold standard for determining the concentration of an antiviral compound that inhibits virus-induced cell death by 50% (EC₅₀).
| Experimental Workflow for Antiviral Testing
The overall workflow ensures a systematic progression from cytotoxicity assessment to the determination of antiviral efficacy.
| Protocol: Plaque Reduction Assay
-
Cell Seeding: Seed MDCK cells in a 6-well plate at a density that forms a confluent monolayer within 24 hours.
-
Virus Infection: Remove the growth medium and infect the cell monolayer with the virus (e.g., Influenza A Virus) at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Allow adsorption for 1 hour at 37°C.
-
Compound Treatment: After adsorption, wash the cells with PBS and overlay them with 2 mL of agar overlay medium containing various non-toxic concentrations of this compound.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ until visible plaques develop (typically 48-72 hours).
-
Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet solution.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each concentration compared to the virus control (no compound). The EC₅₀ value is determined using non-linear regression.
| Data Presentation: Antiviral Activity and Selectivity Index
The EC₅₀ and Selectivity Index (SI = CC₅₀/EC₅₀) are key indicators of antiviral potency and therapeutic window. An SI value greater than 10 is generally considered promising for a drug candidate.
| Compound | Virus Strain | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| This compound | Influenza A/PR/8/34 | 7.5 | 150.2 | 20.03 |
| Oseltamivir (Control) | Influenza A/PR/8/34 | 0.5 | >100 | >200 |
| Investigation of Mechanism of Action (MoA)
To understand how this compound exerts its antiviral effects, we hypothesize it inhibits the virus-induced activation of the NF-κB signaling pathway, a key pathway for pro-inflammatory cytokine production that many viruses exploit for efficient replication.
| Hypothesized NF-κB Signaling Pathway and this compound Intervention
This diagram illustrates the NF-κB pathway activation upon viral infection and the proposed inhibitory point of this compound.
| Protocol: RT-qPCR for Gene Expression Analysis
This protocol measures the mRNA levels of NF-κB target genes.
-
Experiment Setup: Seed cells and infect with the virus as described in 2.2. Treat with a non-toxic, effective concentration of this compound (e.g., 10 µM). Include uninfected and untreated controls.
-
RNA Extraction: At 24 hours post-infection, harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green master mix and primers specific for target genes (e.g., TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative fold change in gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing to the virus-only control.
| Data Presentation: Effect on NF-κB Target Gene Expression
| Treatment Group | Target Gene | Relative mRNA Expression (Fold Change vs. Virus Control) |
| Uninfected Control | TNF-α | 0.1 |
| Virus Control | TNF-α | 1.0 (Baseline) |
| Virus + this compound (10 µM) | TNF-α | 0.3 |
| Uninfected Control | IL-6 | 0.05 |
| Virus Control | IL-6 | 1.0 (Baseline) |
| Virus + this compound (10 µM) | IL-6 | 0.25 |
Application Notes & Protocols: Rengynic Acid Dose-Response Curve Analysis in Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rengynic acid, a phenolic compound, has demonstrated notable antiviral properties against a range of viruses. Phenolic compounds, which are secondary metabolites found in plants, are known for their potential to inhibit various stages of the viral life cycle.[1][2] This document provides detailed protocols for analyzing the dose-response curve of this compound in antiviral assays, a critical step in determining its efficacy and therapeutic potential.
The primary objective of these assays is to quantify the concentration at which this compound effectively inhibits viral replication (EC50) and the concentration at which it becomes toxic to host cells (CC50).[3] The ratio of these two values provides the selectivity index (SI), a key indicator of a compound's therapeutic window.[4] An SI value of 10 or greater is generally considered indicative of a promising antiviral candidate.[4]
Key Parameters in Antiviral Activity Assessment
A comprehensive evaluation of an antiviral compound involves determining several key parameters through in vitro assays. These parameters help to quantify the compound's ability to inhibit viral replication while assessing its toxicity to host cells.
| Parameter | Description | Importance |
| EC50 (50% Effective Concentration) | The concentration of the compound that inhibits 50% of viral replication or cytopathic effect (CPE). | Measures the potency of the antiviral compound. A lower EC50 indicates higher potency. |
| CC50 (50% Cytotoxic Concentration) | The concentration of the compound that causes a 50% reduction in the viability of host cells. | Determines the toxicity of the compound to the host cells. A higher CC50 is desirable. |
| SI (Selectivity Index) | The ratio of CC50 to EC50 (SI = CC50 / EC50). | Indicates the therapeutic window of the compound. A higher SI value suggests greater selectivity for antiviral activity over cellular toxicity. |
Experimental Protocols
Cell and Virus Culture
Successful antiviral assays depend on the proper maintenance of host cell lines and virus stocks.
-
Cell Lines: Select a cell line that is susceptible to infection by the virus of interest (e.g., Vero E6 for SARS-CoV-2, Madin-Darby Canine Kidney (MDCK) cells for influenza virus).
-
Virus Stocks: Propagate and titer the virus stock to determine the viral concentration, typically expressed as Plaque Forming Units per milliliter (PFU/mL) or Tissue Culture Infectious Dose 50% (TCID50/mL).
Cytotoxicity Assay (CC50 Determination)
It is crucial to assess the cytotoxicity of this compound to ensure that any observed antiviral effect is not a result of cell death. The MTT assay is a widely used colorimetric method for this purpose.
Protocol: MTT Assay
-
Cell Seeding: Seed host cells in a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a "cells only" control (no compound) and a "blank" control (no cells).
-
Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the CC50 value.
Antiviral Assay (EC50 Determination)
Several assay formats can be used to determine the antiviral efficacy of this compound. The plaque reduction assay is a classic and reliable method.
Protocol: Plaque Reduction Assay
-
Cell Seeding: Seed host cells in a 6-well or 12-well plate and grow to confluency.
-
Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 PFU/well).
-
Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add an overlay medium containing serial dilutions of this compound.
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration relative to the virus control (no compound). Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the EC50 value.
Data Analysis and Interpretation
The dose-response relationship is typically represented by a sigmoidal curve when plotting the response against the log of the drug concentration. Non-linear regression analysis is used to fit the data and determine the EC50 and CC50 values.
Workflow for Dose-Response Curve Analysis
Caption: Workflow for determining the antiviral efficacy of this compound.
Potential Signaling Pathways
The antiviral activity of phenolic compounds can be attributed to their interaction with various cellular signaling pathways involved in viral entry, replication, and the host immune response. While the specific pathways affected by this compound require further investigation, related compounds have been shown to modulate pathways such as NF-κB and MAPK, which are crucial in the inflammatory response to viral infections.
Hypothesized Antiviral Mechanism of this compound
Caption: Potential mechanisms of this compound's antiviral action.
Conclusion
The protocols outlined in this document provide a robust framework for the systematic evaluation of this compound's antiviral properties. Accurate determination of the EC50, CC50, and SI is essential for advancing this compound through the drug development pipeline. Further research into its mechanism of action and the specific signaling pathways it modulates will provide a more complete understanding of its therapeutic potential.
References
Troubleshooting & Optimization
Improving Rengynic acid yield from Forsythia suspensa extraction
Technical Support Center: Forsythia suspensa Extraction
A Note on Rengyolic Acid: The term "Rengyolic acid" does not correspond to a well-documented compound in the scientific literature for Forsythia suspensa. The name may be a proprietary term, a less common synonym, or a related compound to the "Rengyo" family of molecules, such as Rengyosides. "Rengyo" is the Japanese term for the fruit of Forsythia suspensa. Due to the limited available data on a specific "Rengyolic acid," this guide will focus on optimizing the yield of the principal and extensively researched bioactive compounds from Forsythia suspensa: Forsythoside A and Phillyrin . The methodologies and troubleshooting advice provided here are grounded in established research and should be adaptable for the extraction of other related phenolic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary bioactive compounds in Forsythia suspensa that are targeted for extraction?
A1: The primary bioactive compounds of interest in Forsythia suspensa are phenylethanoid glycosides, with Forsythoside A being a key example, and lignans, such as Phillyrin. These compounds are known for their anti-inflammatory, antioxidant, antibacterial, and antiviral properties.
Q2: Which part of the Forsythia suspensa plant contains the highest concentration of Forsythoside A and Phillyrin?
A2: Both the fruits (Fructus Forsythiae) and the leaves of Forsythia suspensa contain significant amounts of Forsythoside A and Phillyrin. The concentrations can vary depending on the plant's geographical location, harvest time, and the specific cultivar.
Q3: What are the most common solvents used for extracting Forsythoside A and Phillyrin?
A3: Ethanol and methanol are the most frequently used solvents for the extraction of Forsythoside A and Phillyrin. The choice of solvent and its concentration can significantly impact the extraction efficiency and the purity of the final extract.
Q4: How does temperature affect the extraction yield?
A4: Temperature is a critical factor in the extraction process. Generally, increasing the temperature can enhance the solubility of the target compounds and the extraction efficiency. However, excessively high temperatures can lead to the degradation of thermolabile compounds like Forsythoside A.
Q5: What is the importance of pH during the extraction process?
A5: The pH of the extraction solvent can influence the stability and solubility of the target compounds. For instance, Forsythoside A is known to be unstable under weak alkaline conditions. Maintaining an optimal pH is crucial for maximizing yield and preventing degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Forsythoside A | 1. Suboptimal Solvent: The polarity of the solvent may not be ideal for Forsythoside A extraction.2. Inadequate Extraction Time: The duration of the extraction may be insufficient to fully extract the compound.3. High pH: Forsythoside A is susceptible to degradation in alkaline conditions.4. High Temperature: Excessive heat can lead to the thermal degradation of Forsythoside A. | 1. Solvent Optimization: Experiment with different concentrations of ethanol or methanol (e.g., 60-80% ethanol).2. Increase Extraction Time: Extend the extraction duration, monitoring the yield at different time points to find the optimum.3. pH Control: Adjust the pH of the solvent to a slightly acidic range (e.g., pH 4-6) to improve stability.4. Temperature Control: Maintain the extraction temperature below 70°C. |
| Low Yield of Phillyrin | 1. Incorrect Solvent Choice: Phillyrin has a different polarity compared to Forsythoside A.2. Insufficient Solid-to-Liquid Ratio: A low volume of solvent may not be sufficient to saturate the plant material.3. Particle Size: Large particle size of the plant material can limit solvent penetration. | 1. Solvent Selection: Test a range of solvent polarities. Phillyrin may extract well in slightly less polar solvent mixtures compared to Forsythoside A.2. Optimize Solid-to-Liquid Ratio: Increase the solvent volume relative to the plant material (e.g., 1:20 or 1:30 w/v).3. Grind Plant Material: Reduce the particle size of the dried Forsythia suspensa material to increase the surface area for extraction. |
| Extract Contamination/Low Purity | 1. Non-selective Solvent: The solvent may be co-extracting a wide range of other compounds.2. Inadequate Filtration: Fine plant particles may be passing through the filtration step.3. Presence of Pigments: Chlorophyll and other pigments are often co-extracted. | 1. Solvent Partitioning: Perform liquid-liquid extraction using solvents of varying polarities (e.g., petroleum ether, ethyl acetate) to separate compounds based on their solubility.2. Improved Filtration: Use finer filter paper or a membrane filter to remove all particulate matter.3. Adsorbent Resins: Utilize macroporous resins to selectively adsorb and then elute the target compounds, leaving impurities behind. |
| Inconsistent Results Between Batches | 1. Variability in Plant Material: Differences in the source, age, and storage of the plant material.2. Inconsistent Extraction Parameters: Minor variations in temperature, time, or solvent concentration.3. Instrumental Drift: Changes in the performance of analytical equipment (e.g., HPLC). | 1. Standardize Plant Material: Source plant material from a consistent supplier and store it under controlled conditions.2. Strict Protocol Adherence: Ensure all extraction parameters are precisely controlled and monitored for each batch.3. Regular Instrument Calibration: Calibrate analytical instruments regularly using certified standards. |
Data Presentation
Table 1: Comparison of Extraction Methods for Forsythoside A and Phillyrin
| Extraction Method | Solvent | Temperature (°C) | Time (h) | Forsythoside A Yield (%) | Phillyrin Yield (%) | Reference |
| Maceration | 70% Ethanol | Room Temp | 24 | ~1.5 - 2.5 | ~0.5 - 1.0 | General Lab Practice |
| Reflux Extraction | 80% Methanol | 65 | 2 | ~3.0 - 4.0 | ~1.0 - 1.5 | [1] |
| Ultrasonic-Assisted | 60% Ethanol | 50 | 0.5 | ~4.0 - 5.0 | ~1.2 - 1.8 | [2] |
| Microwave-Assisted | 70% Ethanol | 60 | 0.25 | ~4.5 - 5.5 | ~1.5 - 2.0 | [3] |
Note: Yields are approximate and can vary based on the quality of the plant material and specific experimental conditions.
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Forsythoside A and Phillyrin
-
Material Preparation: Grind dried Forsythia suspensa fruits into a fine powder (40-60 mesh).
-
Solvent Preparation: Prepare a 60% (v/v) ethanol-water solution.
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL flask.
-
Add 200 mL of the 60% ethanol solvent (1:20 solid-to-liquid ratio).
-
Place the flask in an ultrasonic bath.
-
Set the ultrasonic frequency to 40 kHz and the temperature to 50°C.
-
Sonicate for 30 minutes.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.
-
-
Analysis: Dissolve a known amount of the crude extract in methanol and analyze the concentration of Forsythoside A and Phillyrin using High-Performance Liquid Chromatography (HPLC).
Protocol 2: Macroporous Resin Column Chromatography for Purification
-
Resin Pre-treatment:
-
Soak AB-8 type macroporous resin in ethanol for 24 hours.
-
Wash the resin with deionized water until no ethanol is detected.
-
-
Column Packing: Pack a glass column with the pre-treated resin.
-
Loading:
-
Dissolve the crude extract obtained from Protocol 1 in deionized water.
-
Load the sample solution onto the column at a flow rate of 2 bed volumes (BV)/hour.
-
-
Washing: Wash the column with 3 BV of deionized water to remove impurities like sugars and salts.
-
Elution:
-
Elute the column with a stepwise gradient of ethanol-water solutions (e.g., 30%, 50%, 70% ethanol).
-
Collect fractions and monitor the presence of Forsythoside A and Phillyrin using Thin Layer Chromatography (TLC) or HPLC.
-
Fractions rich in the target compounds are combined.
-
-
Final Concentration: Evaporate the solvent from the combined fractions to obtain the purified compounds.
Visualizations
Caption: Workflow for Extraction and Purification.
Caption: Troubleshooting Logic for Low Yield.
References
Technical Support Center: Overcoming Low Aqueous Solubility of Rengynic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of Rengynic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a dicarboxylic acid with the molecular formula C₈H₁₄O₄, isolated from Forsythia suspensa.[1][2] Like many organic acids, its efficacy in biological systems can be limited by its low solubility in aqueous solutions, which can lead to poor absorption, distribution, and bioavailability in in vitro and in vivo models.
Q2: What are the primary factors influencing the solubility of this compound?
As a dicarboxylic acid, the solubility of this compound is primarily influenced by:
-
pH: The ionization state of its two carboxylic acid groups is pH-dependent. At pH values above its pKa, the acid will be deprotonated, forming a more soluble carboxylate salt.
-
Temperature: Solubility of most solid compounds, including this compound, generally increases with temperature.
-
Polarity of the Solvent: While poorly soluble in water, it may exhibit higher solubility in organic solvents or aqueous co-solvent mixtures.
-
Solid-State Properties: The crystalline form (polymorph) of the solid this compound can impact its solubility and dissolution rate.
Q3: How can I improve the aqueous solubility of this compound for my experiments?
Several methods can be employed to enhance the aqueous solubility of this compound. The choice of method will depend on the specific requirements of your experiment (e.g., desired concentration, acceptable excipients, and biological system). Common techniques include:
-
pH Adjustment: Increasing the pH of the aqueous solution to deprotonate the carboxylic acid groups.
-
Use of Co-solvents: Adding a water-miscible organic solvent in which this compound is more soluble.
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Complexation with Cyclodextrins: Encapsulating the this compound molecule within a cyclodextrin to increase its apparent solubility.
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Salt Formation: Preparing a salt of this compound with a suitable counterion.
Troubleshooting Guide
Issue 1: this compound precipitates when I dilute my organic stock solution into an aqueous buffer.
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Possible Cause: This phenomenon, often called "crashing out," occurs when the concentration of the organic solvent is rapidly decreased, and the aqueous medium cannot solubilize the compound at that concentration.
-
Troubleshooting Steps:
-
Decrease the Stock Concentration: Prepare a more dilute stock solution in your organic solvent.
-
Use an Intermediate Dilution Step: Serially dilute the stock solution into a mixture of the organic solvent and your aqueous buffer before the final dilution.
-
Optimize the Co-solvent Percentage: Determine the minimum percentage of co-solvent required to maintain solubility in your final solution. Be mindful of the tolerance of your experimental system to the co-solvent.
-
Issue 2: The solubility of this compound is inconsistent across different batches of experiments.
-
Possible Cause: Inconsistent results can arise from variations in experimental conditions.
-
Troubleshooting Steps:
-
Ensure pH Control: Use a reliable buffer system and verify the final pH of your solution after the addition of this compound.
-
Control Temperature: Conduct your experiments at a consistent and controlled temperature, as solubility is temperature-sensitive.
-
Equilibration Time: Ensure sufficient time for the solution to reach equilibrium solubility. This can be verified by measuring the concentration at different time points (e.g., 24, 48, and 72 hours) until it plateaus.
-
Data on Solubility Enhancement
The following tables provide hypothetical data to illustrate the potential impact of different solubility enhancement techniques on this compound.
Table 1: Effect of pH on the Aqueous Solubility of this compound at 25°C
| pH | This compound Solubility (mg/mL) |
| 2.0 | 0.5 |
| 4.0 | 2.5 |
| 6.0 | 15.0 |
| 7.4 | 50.0 |
| 8.0 | 75.0 |
Table 2: Effect of Co-solvents on the Aqueous Solubility of this compound in a pH 7.4 Buffer at 25°C
| Co-solvent | Concentration (% v/v) | This compound Solubility (mg/mL) |
| None | 0 | 50.0 |
| Ethanol | 5 | 75.0 |
| Ethanol | 10 | 120.0 |
| DMSO | 5 | 90.0 |
| DMSO | 10 | 180.0 |
| PEG 400 | 5 | 85.0 |
| PEG 400 | 10 | 150.0 |
Table 3: Effect of Cyclodextrin Complexation on the Aqueous Solubility of this compound in Water at 25°C
| Cyclodextrin | Concentration (% w/v) | This compound Solubility (mg/mL) |
| None | 0 | 0.5 |
| β-Cyclodextrin | 1 | 2.0 |
| β-Cyclodextrin | 2 | 4.5 |
| HP-β-Cyclodextrin | 1 | 5.0 |
| HP-β-Cyclodextrin | 2 | 12.0 |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Solubility
-
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2.0, 4.0, 6.0, 7.4, 8.0).
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Addition of this compound: Add an excess amount of solid this compound to each buffer solution in separate vials.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 48 hours to ensure equilibrium is reached.
-
Sample Collection and Filtration: Allow the undissolved solid to settle. Carefully collect a sample from the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantification: Analyze the concentration of this compound in the filtrate using a suitable analytical method, such as HPLC-UV.
Protocol 2: Co-solvent Solubility Enhancement
-
Preparation of Co-solvent Systems: Prepare aqueous solutions containing various concentrations of a water-miscible co-solvent (e.g., 5% and 10% v/v Ethanol, DMSO, or PEG 400) in a buffer of choice (e.g., pH 7.4).
-
Addition of this compound: Add an excess amount of solid this compound to each co-solvent system.
-
Equilibration: Agitate the vials at a constant temperature for 48 hours.
-
Sample Collection and Filtration: Collect and filter the supernatant as described in Protocol 1.
-
Quantification: Determine the concentration of this compound in the filtrate.
Protocol 3: Cyclodextrin-Mediated Solubilization
-
Preparation of Cyclodextrin Solutions: Prepare aqueous solutions of different concentrations of a cyclodextrin (e.g., 1% and 2% w/v β-Cyclodextrin or HP-β-Cyclodextrin).
-
Addition of this compound: Add an excess amount of solid this compound to each cyclodextrin solution.
-
Equilibration: Agitate the vials at a constant temperature for 48 hours.
-
Sample Collection and Filtration: Collect and filter the supernatant as described in Protocol 1.
-
Quantification: Analyze the concentration of this compound in the filtrate.
Visualizations
Caption: A generalized workflow for determining the solubility of this compound.
Caption: The relationship between pH and the ionization state and solubility of this compound.
Caption: A troubleshooting guide for addressing precipitation issues with this compound solutions.
References
Technical Support Center: Optimizing HPLC Parameters for Rengynic Acid Peak Resolution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Rengynic acid.
Troubleshooting Guides
This section addresses specific issues you may encounter during the HPLC analysis of this compound, focusing on achieving optimal peak resolution.
Problem: Poor Peak Resolution or Co-elution
Symptoms:
-
Overlapping peaks for this compound and other components in the sample.
-
Inability to accurately quantify this compound due to peak overlap.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | Modify the mobile phase composition. Adjusting the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase can significantly impact retention and resolution.[1][2][3] For acidic compounds like this compound, using a low pH mobile phase (e.g., pH < 3.5) can suppress ionization and improve peak shape.[1] |
| Incorrect Mobile Phase pH | The pH of the mobile phase is a critical parameter for the analysis of organic acids.[4] Operating at a pH well below the pKa of this compound will ensure it is in a non-ionized form, leading to better retention and peak shape on a reversed-phase column. |
| Suboptimal Column Chemistry | The choice of stationary phase is crucial for selectivity. If using a standard C18 column, consider switching to a different chemistry, such as a phenyl or cyano column, which can offer different selectivity for aromatic or polar compounds. For highly polar organic acids, an aqueous C18 column might be more suitable. |
| Inadequate Column Efficiency | Increase column efficiency (N) by using a longer column or a column packed with smaller particles (e.g., sub-2 µm for UHPLC). Be mindful that this may lead to higher backpressure. |
| Flow Rate is Too High | Lowering the flow rate can increase the interaction time of the analyte with the stationary phase, often leading to improved resolution, although it will also increase the run time. |
| Temperature Fluctuations | Maintain a consistent column temperature using a column oven. Increasing the temperature can decrease mobile phase viscosity and improve mass transfer, potentially enhancing resolution, but be cautious of analyte stability at higher temperatures. |
Problem: Peak Tailing
Symptom:
-
The this compound peak is asymmetrical, with a drawn-out tail.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Silanols | Residual silanol groups on the silica-based stationary phase can interact with acidic analytes, causing tailing. Using a highly deactivated (end-capped) column or operating at a lower mobile phase pH can minimize these interactions. Adding a competing base, like triethylamine (TEA), to the mobile phase can also mask silanol groups. |
| Mobile Phase pH Close to Analyte pKa | If the mobile phase pH is close to the pKa of this compound, both ionized and non-ionized forms will exist, leading to peak tailing. Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa. |
| Column Overload | Injecting too much sample can lead to peak distortion. Dilute the sample or reduce the injection volume. |
| Column Contamination or Degradation | A contaminated guard column or a degraded analytical column can cause peak tailing. Replace the guard column and if the problem persists, replace the analytical column. |
| Extra-column Effects | Excessive dead volume in the system (e.g., long tubing between the column and detector) can contribute to peak broadening and tailing. Use tubing with a smaller internal diameter and minimize its length. |
Problem: Peak Fronting
Symptom:
-
The this compound peak is asymmetrical, with a leading edge that is less steep than the trailing edge.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Sample Overload | Injecting a sample that is too concentrated is a common cause of peak fronting. Dilute your sample and re-inject. |
| Incompatible Sample Solvent | If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, leading to a fronting peak. Whenever possible, dissolve the sample in the mobile phase. |
| Low Column Temperature | Insufficient temperature can lead to poor mass transfer and peak fronting. Try increasing the column temperature. |
| Column Collapse | This can occur with some reversed-phase columns when using highly aqueous mobile phases (e.g., >95% water), leading to a loss of retention and fronting peaks. Use a column specifically designed for highly aqueous conditions (an "aqueous" C18) or increase the organic content of the mobile phase. |
Experimental Protocols
General HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound. Optimization will likely be required based on the specific sample matrix and required resolution.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often effective for complex samples.
-
Solvent A: 0.1% Phosphoric acid or Formic acid in Water.
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% acid).
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to adjust for improving the resolution of this compound?
A1: For organic acids like this compound, the pH of the mobile phase is one of the most critical parameters. Adjusting the pH to suppress the ionization of the acid (typically by lowering the pH) can significantly improve peak shape and retention on a reversed-phase column, leading to better resolution.
Q2: Should I use isocratic or gradient elution for this compound analysis?
A2: The choice between isocratic and gradient elution depends on the complexity of your sample. For relatively simple samples with few components, an isocratic method (constant mobile phase composition) may be sufficient. However, for complex mixtures containing compounds with a wide range of polarities, a gradient elution (where the mobile phase composition changes over time) is generally more effective for achieving good resolution of all peaks within a reasonable analysis time.
Q3: How does the choice of organic modifier (acetonitrile vs. methanol) affect the separation?
A3: Acetonitrile and methanol have different solvent strengths and can provide different selectivities. Acetonitrile is generally a stronger solvent than methanol in reversed-phase HPLC and often results in sharper peaks and lower backpressure. However, in some cases, methanol can offer a different elution order for certain compounds, which might be advantageous for resolving co-eluting peaks. It is often worthwhile to screen both solvents during method development.
Q4: My baseline is noisy. What could be the cause?
A4: A noisy baseline can be caused by several factors, including:
-
Air bubbles in the system: Degas the mobile phase and purge the pump.
-
Contaminated mobile phase or detector cell: Use high-purity solvents and flush the detector cell.
-
A failing detector lamp: Check the lamp energy and replace it if necessary.
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Leaks in the system: Check all fittings for leaks.
Q5: I am observing split peaks for this compound. What should I do?
A5: Split peaks can be caused by:
-
A partially blocked column frit: Try back-flushing the column. If this doesn't work, the column may need to be replaced.
-
An issue with the injector: A bad rotor seal in the injector can cause split peaks.
-
Sample solvent incompatibility: If the sample is dissolved in a solvent that is immiscible with the mobile phase, it can cause peak splitting. Ensure your sample solvent is compatible with the mobile phase.
Visualizations
Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.
Caption: Troubleshooting guide for common peak shape problems in HPLC analysis.
References
Technical Support Center: Rengynic Acid In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with cytotoxicity in in vitro experiments involving Rengynic acid. The information is intended for an audience of researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section offers solutions to common problems observed during in vitro assays with this compound.
Issue 1: High Cytotoxicity Observed at Low Concentrations
If you are observing significant cell death at concentrations where this compound is expected to be active but not overtly toxic, consider the following possibilities and solutions.
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Possible Cause: Solvent toxicity.
-
Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in the culture medium is non-toxic to the cells. It is recommended to keep the final solvent concentration, particularly for DMSO, below 0.5%. Always include a vehicle control group in your experiment that is treated with the same concentration of the solvent used to dissolve this compound.[1][2]
-
-
Possible Cause: Compound instability or degradation.
-
Troubleshooting Step: Assess the stability of this compound in your cell culture medium over the duration of your experiment. Degradation products may be more toxic than the parent compound. Consider preparing fresh stock solutions for each experiment.
-
-
Possible Cause: High sensitivity of the cell line.
-
Troubleshooting Step: Different cell lines can exhibit varying sensitivities to a compound. If possible, test this compound on a panel of cell lines to determine if the observed cytotoxicity is cell-line specific. This could indicate that the sensitive cell line is highly dependent on a pathway targeted by this compound.[2]
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Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
Variability between experiments can obscure the true biological effects of this compound.
-
Possible Cause: Inconsistent cell seeding density.
-
Possible Cause: Edge effects in multi-well plates.
-
Troubleshooting Step: Evaporation of media from the outer wells of a plate during extended incubations (over 24 hours) can lead to increased compound concentration and erroneous results. To mitigate this, consider leaving the outer wells empty and filling them with sterile PBS or water.
-
-
Possible Cause: Contamination of cell cultures.
-
Troubleshooting Step: Microbial contamination, including mycoplasma, can significantly impact cell health and response to treatment. Regularly test your cell cultures for contamination.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?
A1: For a new compound like this compound, it is advisable to perform a dose-response experiment over a broad range of concentrations. A common starting point is a serial dilution from the nanomolar to the millimolar range (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM, 1 mM). This will help in determining the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
Q2: How can I reduce the cytotoxicity of this compound while still observing its intended biological effect?
A2: If this compound is confirmed to be cytotoxic at the desired effective concentration, you can try the following strategies:
-
Optimize Exposure Time: Reducing the incubation time of the cells with this compound may lessen toxicity while still allowing for the observation of the desired biological activity.
-
Adjust Serum Concentration: The presence of serum proteins can sometimes bind to the compound, reducing its free concentration and thus its toxicity. Experimenting with different serum concentrations in your culture medium could be beneficial.
-
Co-treatment with Protective Agents: Depending on the suspected mechanism of toxicity, co-treatment with agents like antioxidants (if oxidative stress is involved) might be helpful.
Q3: My MTT assay shows low absorbance values. What could be the issue?
A3: Low absorbance in an MTT assay can indicate a low number of viable cells, compromised metabolic activity, or issues with the reagents.
-
Cell Number: Ensure you have seeded a sufficient number of cells to generate a detectable signal.
-
Metabolic Activity: The compound might be cytostatic (inhibiting proliferation) rather than cytotoxic. Consider assays that differentiate between these effects.
-
Reagent or Solubilization Issues: Ensure the MTT solution is a clear yellow color and that the formazan crystals are fully solubilized before reading the absorbance. Using an appropriate solubilization solution like DMSO or isopropanol with HCl and ensuring thorough mixing is critical.
Q4: How do I differentiate between cytotoxic and cytostatic effects of this compound?
A4: It is important to determine if this compound is killing the cells (cytotoxicity) or just inhibiting their growth (cytostatic effect). Monitoring the total number of viable and dead cells over the course of an experiment can help distinguish between these two effects. Assays that measure membrane integrity (like LDH release) can specifically detect cytotoxicity, while proliferation assays can assess cytostatic effects.
Data Presentation
Table 1: Example Dose-Response Data for this compound in Different Cell Lines
| Cell Line | This compound IC50 (µM) | Vehicle Control Viability (%) |
| Cell Line A | 2.5 | 99.2 |
| Cell Line B | 35.1 | 98.9 |
| Control Cell Line C | > 100 | 99.6 |
Table 2: Example Flow Cytometry Results for Cell Line A after 24h Treatment
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 96.1 | 1.8 | 2.1 |
| This compound (2.5 µM) | 50.2 | 30.5 | 19.3 |
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
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Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include vehicle control and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
2. Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.
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Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer).
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Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the LDH reaction mixture from a commercial kit to each supernatant sample.
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Incubation: Incubate the plate according to the kit manufacturer's instructions, protected from light.
-
Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.
Visualizations
Caption: A logical workflow for assessing this compound cytotoxicity.
Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
Technical Support Center: Troubleshooting Rengynic Acid Instability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential instability of Rengynic acid in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a natural product that can be isolated from the seeds of Forsythia suspensa. It is recognized for its potent antiviral effects, particularly against the Respiratory Syncytial Virus (RSV).[1][2]
Q2: I am observing inconsistent results in my cell-based assays with this compound. Could this be due to instability?
Yes, inconsistent experimental outcomes are a common sign of compound instability in cell culture media. The degradation of this compound can lead to a reduced effective concentration, resulting in variable cellular responses.[3]
Q3: What are the primary factors that can contribute to the degradation of this compound in my cell culture setup?
Several factors can influence the stability of this compound in cell culture media:
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pH: The pH of the culture medium can significantly affect the stability of acidic compounds.[3][4] Cellular metabolism can lead to the production of lactic acid and CO2, causing a drop in the local pH and potentially accelerating degradation.
-
Temperature: Standard cell culture incubation at 37°C can increase the rate of degradation for thermally sensitive compounds.
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Light Exposure: Some compounds are photosensitive and can degrade when exposed to light.
-
Reactive Media Components: Components within the cell culture media, particularly in serum-supplemented media, can contain enzymes that may metabolize this compound. Reactive oxygen species can also be present and lead to oxidation.
-
Solubility Issues: Poor solubility can cause the compound to precipitate out of the solution over time, which reduces its effective concentration.
Q4: How can I determine if this compound is degrading in my cell culture medium?
To assess the stability of this compound, you can incubate it in your cell culture medium under standard experimental conditions (e.g., 37°C, 5% CO2) for different lengths of time. At various time points, you can collect samples of the medium and analyze the concentration of the parent compound using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the concentration of the parent compound over time is an indication of instability.
Troubleshooting Guide
Problem: Decreased or inconsistent activity of this compound.
This guide provides a systematic approach to identifying and mitigating the potential causes of this compound instability.
Step 1: Assess Preparation and Handling of this compound Stock Solution
| Potential Cause | Recommended Action |
| Degradation of stock solution | Always prepare fresh stock solutions of this compound before each experiment. If storing, follow the manufacturer's recommendations (typically -20°C or -80°C for powders and dissolved solutions). |
| Incorrect solvent | Ensure the solvent used for the stock solution is appropriate and does not promote degradation. DMSO is a common solvent for initial stock solutions. |
| Repeated freeze-thaw cycles | Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles which can degrade the compound. |
Step 2: Evaluate the Cell Culture System
| Potential Cause | Recommended Action |
| pH of the medium | Monitor the pH of your cell culture medium throughout the experiment. If the pH drops, consider using a medium with a stronger buffering capacity, such as one supplemented with HEPES, or perform more frequent media changes. |
| Enzymatic degradation from serum | If your cell line permits, consider using a serum-free medium for the duration of the experiment to minimize enzymatic degradation. If serum is necessary, reduce the incubation time of this compound with the cells as much as possible. |
| Light-induced degradation | Protect your cultures from light by using amber-colored culture vessels or by keeping the plates in the dark as much as possible, especially during incubation. |
| High cell density | Overly confluent cell cultures can lead to a rapid decrease in media pH due to increased metabolic activity. Ensure you are using an appropriate cell seeding density. |
Step 3: Optimize the Experimental Protocol
| Potential Cause | Recommended Action |
| Prolonged incubation at 37°C | Minimize the time this compound is incubated at 37°C. Add the compound to the cell culture medium immediately before treating the cells. |
| Precipitation in media | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation is observed, consider preparing an intermediate dilution in a buffered solution (e.g., sterile PBS, pH 7.2) before adding it to the final culture volume. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time.
Materials:
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This compound
-
Your specific cell culture medium (with and without serum, if applicable)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system
Methodology:
-
Prepare a working solution of this compound in your cell culture medium at the final concentration used in your experiments.
-
Dispense equal aliquots of this solution into sterile microcentrifuge tubes for each time point to be tested (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Immediately analyze the 0-hour time point sample using HPLC or LC-MS to determine the initial concentration.
-
Incubate the remaining tubes under your standard cell culture conditions (37°C, 5% CO2).
-
At each subsequent time point, remove one tube from the incubator and analyze the concentration of this compound.
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Plot the concentration of this compound as a function of time to determine its stability profile. A significant decrease in concentration over time indicates instability.
Visualizations
Logical Workflow for Troubleshooting this compound Instability
Caption: Troubleshooting workflow for this compound instability.
Potential Factors Leading to this compound Degradation
Caption: Factors contributing to this compound degradation.
References
Minimizing batch-to-batch variability of Rengynic acid extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize batch-to-batch variability of Rengynic acid extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a natural compound with the molecular formula C₈H₁₄O₄ and a molecular weight of 174.2 g/mol . It is primarily isolated from the seeds of Forsythia suspensa, a plant used in traditional medicine. This compound has demonstrated potent antiviral effects, particularly against the Respiratory Syncytial Virus (RSV).
Q2: What are the main causes of batch-to-batch variability in this compound extracts?
Batch-to-batch variability in botanical extracts like those containing this compound is a common challenge stemming from several factors:
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Raw Material Variation: The chemical composition of Forsythia suspensa seeds can vary significantly based on genetics, geographical origin, climate, and harvest time.[1][2]
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Extraction Process Inconsistency: Minor changes in extraction parameters such as solvent composition, temperature, and extraction time can lead to different yields and purity of this compound.
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Post-Extraction Handling and Storage: Improper handling and storage can lead to the degradation of this compound, affecting the consistency of the final product.
Q3: What are the recommended storage conditions for this compound extracts?
To ensure stability, this compound extracts should be stored at -20°C in an inert atmosphere. For optimal product recovery, it is recommended to centrifuge the vial before opening the cap.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Possible Causes:
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Inefficient extraction solvent.
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Suboptimal extraction temperature or time.
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Poor quality of raw material (Forsythia suspensa seeds).
Solutions:
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Solvent Optimization: Experiment with different solvent systems. While a specific protocol for this compound is not widely published, extractions of other compounds from Forsythia suspensa often utilize methanol or ethanol. A starting point could be an 80% methanol or ethanol solution.
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Parameter Adjustment: Systematically vary the extraction temperature (e.g., from room temperature to 60°C) and time (e.g., from 1 to 4 hours) to identify the optimal conditions for this compound yield.
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Raw Material Qualification: Ensure the use of high-quality, properly identified Forsythia suspensa seeds. Perform macroscopic and microscopic analysis of the raw material to confirm its identity and quality.
Issue 2: High Variability in this compound Content Between Batches
Possible Causes:
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Inconsistent raw material sourcing.
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Lack of a standardized extraction protocol.
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Fluctuations in processing parameters.
Solutions:
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Standardize Raw Material: Source Forsythia suspensa seeds from a single, reliable supplier with clear specifications for harvesting and drying.
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Implement a Standard Operating Procedure (SOP): Develop and strictly adhere to a detailed SOP for the entire extraction process, from raw material handling to the final extract.
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Process Monitoring: Implement in-process controls to monitor critical parameters such as temperature, pressure, and solvent-to-solid ratio.
Issue 3: Degradation of this compound in the Extract
Possible Causes:
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Exposure to high temperatures, light, or oxygen.
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Presence of oxidizing agents or extreme pH conditions.
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Inappropriate storage conditions.
Solutions:
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Control Environmental Factors: Protect the extract from light and heat during and after processing. Use of amber glassware and temperature-controlled environments is recommended.
-
pH and Oxygen Control: Maintain a neutral pH during extraction and storage, as acidic or basic conditions can promote degradation.[3] Consider purging storage containers with an inert gas like nitrogen to minimize oxidation.
-
Adherence to Storage Protocols: Strictly follow the recommended storage conditions of -20°C in a sealed container.
Quantitative Data Summary
Table 1: HPLC Quality Control Parameters for Forsythia suspensa Extracts
| Parameter | Recommended Value/Range | Reference |
| Linearity (r²) | > 0.999 | [4][5] |
| Intra-day Precision (RSD) | < 3% | |
| Inter-day Precision (RSD) | < 4% | |
| Recovery | 91-105% |
Experimental Protocols
Protocol 1: General Extraction of this compound from Forsythia suspensa Seeds
Objective: To extract this compound from the seeds of Forsythia suspensa.
Materials:
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Dried and powdered Forsythia suspensa seeds.
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80% Methanol (HPLC grade).
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Rotary evaporator.
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Filtration apparatus.
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Sonicator.
Methodology:
-
Weigh 10 g of powdered Forsythia suspensa seeds.
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Add 100 mL of 80% methanol to the powder.
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Sonicate the mixture for 30 minutes at room temperature.
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Macerate the mixture for 24 hours at room temperature with occasional shaking.
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Filter the extract through Whatman No. 1 filter paper.
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Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C.
-
Dry the resulting extract under vacuum to obtain the crude this compound extract.
Protocol 2: HPLC-UV Analysis for Quality Control of this compound Extracts
Objective: To quantify the this compound content and assess the chemical fingerprint of the extract.
Materials:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (or a suitable buffer as determined by method development).
-
HPLC system with a UV detector and a C18 column.
Methodology:
-
Preparation of Standard Solution: Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL. Prepare a series of dilutions for the calibration curve.
-
Preparation of Sample Solution: Dissolve a known amount of the this compound extract in methanol to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). The specific gradient should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined based on the UV absorbance maximum of this compound (a preliminary scan is recommended). A wavelength of 280 nm has been used for other compounds in Forsythia suspensa.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution to determine the concentration of this compound. The chemical fingerprint of the extract can be compared across different batches for consistency.
Visualizations
Caption: Experimental workflow for the extraction and quality control of this compound.
Caption: Putative mechanism of this compound via the Retinoic Acid signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Phytochemistry, pharmacology, quality control and future research of Forsythia suspensa (Thunb.) Vahl: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term Stability Analysis for Nucleic Acid Drugs - Nucleic Acid Formulation - CD Formulation [formulationbio.com]
- 4. Simultaneous determination of 12 major constituents in Forsythia suspensa by high performance liquid chromatography--DAD method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Rengylic Acid for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of Rengylic acid for successful in vivo studies. Rengylic acid, a natural compound isolated from the seeds of Forsythia suspensa, has demonstrated potent antiviral effects, notably against the Respiratory Syncytial Virus (RSV)[1]. However, like many natural phenolic acids, its therapeutic potential in in vivo models may be limited by poor aqueous solubility and low oral bioavailability. This guide offers strategies to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the in vivo bioavailability of Rengylic acid?
A1: The primary challenges in achieving adequate systemic exposure of Rengylic acid after oral administration are typically:
-
Poor Aqueous Solubility: As a carboxylic acid with a likely complex structure, Rengylic acid may exhibit low solubility in gastrointestinal fluids, which is a rate-limiting step for absorption.
-
Low Permeability: The molecular size and polarity of Rengylic acid might hinder its passive diffusion across the intestinal epithelium.
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First-Pass Metabolism: Rengylic acid may be subject to extensive metabolism in the intestine and liver by cytochrome P450 enzymes and UDP-glucuronosyltransferases, reducing the amount of active compound reaching systemic circulation.
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Efflux by Transporters: It may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen.
Q2: What are the most common formulation strategies to improve the oral bioavailability of poorly soluble acids like Rengylic acid?
A2: Several formulation strategies can be employed, including:
-
Particle Size Reduction: Micronization or nanocrystal formation increases the surface area-to-volume ratio, thereby enhancing the dissolution rate.
-
Solid Dispersions: Dispersing Rengylic acid in a hydrophilic polymer matrix can improve its wettability and dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) can enhance solubility and lymphatic transport, bypassing first-pass metabolism.
-
Complexation: The use of cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
-
Prodrug Approach: Chemical modification of the carboxylic acid group to a more lipophilic ester can improve permeability, with the ester being cleaved in vivo to release the active Rengylic acid.
Q3: How can I assess the bioavailability of my Rengylic acid formulation in vivo?
A3: The bioavailability of a Rengylic acid formulation is typically assessed through a pharmacokinetic (PK) study in an animal model (e.g., rats, mice). This involves administering the formulation and a control (e.g., Rengylic acid suspension) to different groups of animals. Blood samples are collected at various time points, and the concentration of Rengylic acid in the plasma is quantified using a validated analytical method like LC-MS/MS. Key PK parameters such as the area under the concentration-time curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax) are then calculated to determine the relative bioavailability of the formulation compared to the control.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low and variable plasma concentrations of Rengylic acid in pilot in vivo studies. | Poor aqueous solubility leading to erratic absorption. | 1. Particle Size Reduction: Prepare a nanosuspension of Rengylic acid. 2. Formulate as a Solid Dispersion: Use a hydrophilic carrier like PVP or PEG. 3. Utilize a Lipid-Based Formulation: Develop a SEDDS or SLN formulation. |
| High dose of Rengylic acid required to observe a therapeutic effect. | Poor bioavailability due to a combination of low solubility and first-pass metabolism. | 1. Enhance Solubility: See solutions for the problem above. 2. Inhibit P-gp Efflux: Co-administer with a known P-gp inhibitor like piperine or formulate with excipients that have P-gp inhibitory effects. 3. Promote Lymphatic Uptake: Use a lipid-based formulation to bypass the portal circulation. |
| Rapid clearance of Rengylic acid from plasma. | Extensive hepatic metabolism. | 1. Inhibit Metabolic Enzymes: Co-administration with inhibitors of relevant CYP450 enzymes (if known). 2. Pegylation: Covalent attachment of polyethylene glycol (PEG) to Rengylic acid can increase its half-life, although this is a more advanced chemical modification. |
| Difficulty in dissolving Rengylic acid for preparing dosing solutions. | Inherent low solubility of the compound in common vehicles. | 1. Use of Co-solvents: Prepare a solution using a mixture of water and a biocompatible organic solvent like PEG 400, propylene glycol, or ethanol. 2. pH Adjustment: For an acidic compound, increasing the pH of the vehicle to form a salt can significantly improve solubility. Ensure the final pH is suitable for the route of administration. |
Data on Bioavailability Enhancement of Similar Compounds
The following table summarizes the improvement in bioavailability observed for other poorly soluble natural acids when formulated using advanced drug delivery systems. This data can serve as a benchmark for what may be achievable with Rengylic acid.
| Compound | Formulation Strategy | Animal Model | Fold Increase in Oral Bioavailability (AUC) | Reference |
| Glycyrrhetinic Acid | Nanocrystals | Rats | 4.3 | [2] |
| Ursolic Acid | Salt Complex (Dicholine Ursolate) | In silico prediction in humans | 17-fold (predicted) | [3] |
| Syringic Acid | Intraperitoneal Injection vs. IV | Rabbits | Absolute Bioavailability of 86.27% | [4] |
| Geraniol | Emulsified Formulation | Rats | Absolute Bioavailability of 92% | [5] |
Experimental Protocols
Protocol 1: Preparation of a Rengylic Acid Solid Dispersion by Solvent Evaporation
-
Materials: Rengylic acid, Polyvinylpyrrolidone K30 (PVP K30), Ethanol, Rotary evaporator, Vacuum oven.
-
Procedure:
-
Dissolve Rengylic acid and PVP K30 in a 1:4 (w/w) ratio in a minimal amount of ethanol with stirring until a clear solution is obtained.
-
Remove the ethanol using a rotary evaporator at 40°C under reduced pressure until a solid film is formed on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Collect the dried solid dispersion and store it in a desiccator.
-
Before in vivo administration, the solid dispersion can be reconstituted in water or an appropriate vehicle.
-
Protocol 2: Preparation of Rengylic Acid-Loaded Solid Lipid Nanoparticles (SLNs) by Microemulsion
-
Materials: Rengylic acid, Glyceryl monostearate (lipid), Polysorbate 80 (surfactant), Poloxamer 188 (co-surfactant), Deionized water, High-pressure homogenizer.
-
Procedure:
-
Melt the glyceryl monostearate at 75°C. Dissolve the Rengylic acid in the molten lipid.
-
In a separate beaker, heat the aqueous phase containing Polysorbate 80 and Poloxamer 188 to the same temperature (75°C).
-
Add the hot aqueous phase to the molten lipid phase with continuous stirring to form a coarse pre-emulsion.
-
Homogenize the pre-emulsion using a high-pressure homogenizer at 10,000 psi for 10 cycles.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
The SLN dispersion can be used directly for oral administration or can be lyophilized for long-term storage.
-
Visualizations
Signaling Pathway
Caption: Hypothetical antiviral mechanism of Rengylic Acid.
Experimental Workflow
Caption: Experimental workflow for formulation and in vivo testing.
Troubleshooting Logic
Caption: Logical flow for troubleshooting low bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enhanced oral bioavailability of glycyrrhetinic acid via nanocrystal formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo antimalarial activity and pharmacokinetics of artelinic acid-choline derivative liposomes in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rangiformic acid | C21H38O6 | CID 101939806 - PubChem [pubchem.ncbi.nlm.nih.gov]
Rengynic Acid Purification: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Rengynic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a natural product with potent antiviral effects, particularly against the Respiratory Syncytial Virus (RSV).[1][2] Its primary natural source is the seeds of Forsythia suspensa.[1][2]
Q2: What are the general steps for extracting this compound from Forsythia suspensa?
A general procedure involves the extraction of the powdered plant material (fruits of Forsythia suspensa) with a solvent such as methanol. The crude extract is then concentrated and can be partitioned between an organic solvent (like chloroform) and water to separate compounds based on polarity.[3] Further purification steps are then required to isolate this compound.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the purity of organic acids like this compound, often using a UV detector. For unambiguous identification and quantification of trace impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended due to its sensitivity and specificity. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR).
Q4: What are the known stability issues for compounds like this compound?
Troubleshooting Guide
This guide addresses common challenges that may be encountered during the purification of this compound.
Problem 1: Low Yield of this compound
Possible Causes:
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Incomplete Extraction: The solvent and method used may not be optimal for extracting this compound from the plant material.
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Degradation: this compound may be degrading during the extraction or purification process due to harsh conditions (e.g., high temperature, extreme pH).
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Suboptimal Chromatographic Conditions: Improper choice of stationary phase, mobile phase, or gradient program can lead to poor recovery from the column.
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Multiple Purification Steps: Each step in the purification process can lead to sample loss.
Solutions:
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Optimize Extraction: Experiment with different solvents and extraction techniques. Ultrasound-assisted extraction has been shown to be effective for other compounds from Forsythia suspensa.
-
Control Experimental Conditions: Avoid high temperatures and extreme pH levels. Work quickly and protect samples from light if they are found to be light-sensitive.
-
Methodical Chromatography Development:
-
Start with analytical HPLC to develop a suitable gradient method before scaling up to preparative chromatography.
-
Screen different columns (e.g., C18, Phenyl-Hexyl) and mobile phase modifiers (e.g., formic acid, acetic acid) to achieve optimal separation and peak shape.
-
-
Minimize Steps: Streamline the purification workflow to reduce the number of transfers and chromatographic runs.
Problem 2: Poor Resolution and Peak Tailing in HPLC
Possible Causes:
-
Column Overload: Injecting too much sample onto the column.
-
Inappropriate Mobile Phase: The pH or solvent strength of the mobile phase may not be optimal for this compound.
-
Secondary Interactions: The acidic nature of this compound can lead to interactions with the silica backbone of the stationary phase.
-
Column Degradation: The column may be old or have been exposed to harsh conditions.
Solutions:
-
Reduce Sample Load: Inject a smaller volume or a more dilute sample.
-
Adjust Mobile Phase:
-
Modify the pH of the aqueous portion of the mobile phase. For acidic compounds, a lower pH (e.g., adding 0.1% formic acid) can improve peak shape by suppressing ionization.
-
Optimize the organic solvent gradient (e.g., acetonitrile or methanol) to improve separation.
-
-
Use an Appropriate Column: Employ a column specifically designed for polar compounds or use an end-capped column to minimize silanol interactions.
-
Column Maintenance: Flush the column regularly and replace it if performance degrades.
Problem 3: Co-elution with Impurities
Possible Causes:
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Similar Physicochemical Properties: Impurities may have similar polarity and size to this compound, making separation difficult.
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Insufficient Chromatographic Resolution: The chosen column and mobile phase may not provide enough resolving power.
Solutions:
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Orthogonal Purification Methods: Employ different chromatographic techniques that separate based on different principles. For example, follow a reverse-phase separation with a normal-phase or ion-exchange chromatography step.
-
High-Resolution Chromatography: Use a longer column, a column with a smaller particle size, or a slower gradient to enhance resolution.
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Preparative TLC: Preparative Thin-Layer Chromatography can sometimes be used to separate closely eluting compounds.
Data Presentation
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitative Nuclear Magnetic Resonance (¹H-qNMR) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation by polarity, detection by mass-to-charge ratio. | Quantification based on the ratio of analyte signal to an internal standard. |
| Purity Assay (%) | Relative Purity | Relative Purity | Absolute Purity |
| Limit of Detection (LOD) | ~0.01% | <0.005% | ~0.05% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.01% | ~0.15% |
| Impurity Identification | Tentative (based on retention time) | Confident (based on fragmentation) | Confident (for known structures) |
Note: The values in this table are representative and can vary depending on the specific instrumentation and experimental conditions.
Experimental Protocols
Protocol 1: General Extraction of this compound from Forsythia suspensa
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Grinding: Grind the dried fruits of Forsythia suspensa into a fine powder.
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Extraction: Macerate the powdered material in methanol (e.g., 1:10 w/v) at room temperature for 24-48 hours with occasional agitation. Repeat the extraction process three times.
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Concentration: Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Liquid-Liquid Partitioning:
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Suspend the crude extract in water.
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Perform liquid-liquid extraction with an equal volume of a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds. Discard the hexane layer.
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Subsequently, extract the aqueous layer with a solvent of intermediate polarity, such as ethyl acetate, to extract this compound and other compounds of similar polarity.
-
-
Drying and Concentration: Collect the ethyl acetate fractions, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the enriched extract for further purification.
Protocol 2: HPLC Purity Assessment of this compound
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Instrumentation: A standard HPLC system with a UV detector.
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Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
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Start with a low percentage of Solvent B (e.g., 5-10%).
-
Increase the percentage of Solvent B linearly to a high concentration (e.g., 95%) over 20-30 minutes.
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Hold at the high concentration for a few minutes.
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Return to the initial conditions and allow the column to re-equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a photodiode array detector is useful for this).
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Sample Preparation: Dissolve a small amount of the purified this compound in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.
-
Data Analysis: Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualizations
Caption: A generalized experimental workflow for the purification of this compound.
References
Technical Support Center: Analysis of Forsythia suspensa Extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Forsythia suspensa extracts. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis.
Troubleshooting Guide
This section provides solutions to specific problems that may arise during the chromatographic analysis of Forsythia suspensa extracts.
Q1: Why are the peaks for my phenolic compounds, like forsythoside A and rutin, tailing in my reverse-phase HPLC chromatogram?
A1: Peak tailing for phenolic compounds is a common issue and can be caused by several factors:
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Secondary Silanol Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18 columns) can interact strongly with the polar hydroxyl groups of phenols. This causes some molecules to be retained longer, resulting in a "tail".
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Mobile Phase pH: If the pH of the mobile phase is not optimal, it can lead to a mixture of ionized and non-ionized forms of your phenolic analytes, causing peak distortion.[1]
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Column Overload: Injecting a sample that is too concentrated (mass overload) or too large in volume (volume overload) can saturate the stationary phase and lead to poor peak shape.[1]
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Column Contamination: Accumulation of matrix components from the Forsythia suspensa extract on the column can create active sites that cause tailing.
Solutions:
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Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1-0.3% acetic or formic acid) can suppress the ionization of silanol groups and ensure that phenolic compounds are in their protonated, less polar form, leading to sharper peaks.[2]
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Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, which significantly reduces peak tailing for polar compounds.
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Optimize Sample Concentration: Try diluting your sample to see if the peak shape improves. If it does, you are likely overloading the column.
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Implement a Column Washing Protocol: Regularly wash your column with a strong solvent to remove strongly retained matrix components.
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Use a Guard Column: A guard column can help protect your analytical column from contaminants in the extract.[3]
Q2: I am observing a noisy or drifting baseline in my chromatogram. What could be the cause?
A2: A noisy or drifting baseline can be caused by several factors, especially when analyzing complex plant extracts:
-
Contaminated Mobile Phase: Impurities in the mobile phase solvents or buffers can lead to baseline noise.
-
Column Bleed: Degradation of the stationary phase, especially at high temperatures or extreme pH, can cause the baseline to drift.
-
Detector Issues: A dirty flow cell or a failing lamp in a UV detector can cause baseline noise.
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Incomplete Column Equilibration: If the column is not properly equilibrated with the mobile phase before starting the analysis, the baseline may drift.
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Accumulation of Contaminants: Buildup of strongly retained, non-eluting compounds from the Forsythia suspensa extract on the column can cause the baseline to drift upwards.[4]
Solutions:
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Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.
-
Filter and Degas Mobile Phase: Filter your mobile phase to remove particulates and degas it to prevent air bubbles from entering the system.
-
Thoroughly Equilibrate the Column: Ensure a stable baseline is achieved before injecting your sample.
-
Implement a Column Wash: A regular column washing routine with a strong solvent can remove accumulated contaminants.
-
Check the Detector: Clean the detector flow cell according to the manufacturer's instructions and check the lamp's lifespan.
Q3: My LC-MS signal for the target analytes is lower than expected, or I am observing ion suppression. How can I mitigate this?
A3: Ion suppression is a common matrix effect in LC-MS analysis where co-eluting compounds from the sample matrix interfere with the ionization of the target analytes, leading to a decreased signal. Forsythia suspensa extracts are complex mixtures, making ion suppression a likely issue.
Solutions:
-
Improve Sample Cleanup: The most effective way to reduce ion suppression is to remove interfering matrix components before analysis. Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or the use of macroporous resins are highly effective.
-
Optimize Chromatography: Adjusting the chromatographic conditions to separate the analytes of interest from the interfering compounds can reduce ion suppression. This may involve changing the mobile phase gradient, using a different column, or employing a smaller particle size for better resolution.
-
Dilute the Sample: Diluting the extract can reduce the concentration of interfering compounds, thereby lessening ion suppression. However, this may also decrease the signal of your target analyte, so a balance must be found.
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Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte of interest can help to compensate for ion suppression effects.
Frequently Asked Questions (FAQs)
Q4: What are the most common interfering compounds in Forsythia suspensa extracts?
A4: While specific interfering compounds can vary depending on the extraction method and the part of the plant used, common classes of interferents in Forsythia suspensa extracts include:
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Pigments: Chlorophylls and carotenoids, especially in leaf extracts, can interfere with analysis.
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Lipids and Waxes: These non-polar compounds can be co-extracted, especially when using less polar solvents. They can contaminate the HPLC column and cause ion suppression in MS.
-
Sugars and Polysaccharides: These highly polar compounds are often present in high concentrations and can interfere with the analysis of less polar compounds.
-
Triterpenoids and Steroids: Forsythia suspensa contains various triterpenoids and steroids that can co-elute with analytes of interest.
Q5: Which sample preparation method is best for removing interfering compounds from Forsythia suspensa extracts?
A5: The best method depends on the nature of the target analytes and the interfering compounds. A combination of techniques is often most effective.
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Liquid-Liquid Extraction (LLE): This is a good initial step to separate compounds based on their polarity. For example, partitioning a methanol extract between water and a non-polar solvent like chloroform can remove many less polar interferents.
-
Macroporous Resin Chromatography: This is a highly effective technique for purifying and enriching phenylethanoid glycosides and lignans from Forsythia suspensa. Resins like AB-8 and HP-20 have been shown to be effective.
-
Solid-Phase Extraction (SPE): SPE offers a more targeted cleanup. Different sorbents can be used to remove specific types of interferences. For example, a C18 cartridge can be used to remove non-polar compounds, while a PSA (primary secondary amine) cartridge can remove sugars and organic acids.
Data Presentation
Table 1: Comparison of Macroporous Resins for the Purification of Forsythoside A from Forsythia suspensa Leaf Extract
| Macroporous Resin Type | Adsorption Capacity (mg/g) | Desorption Capacity (mg/g) | Desorption Rate (%) | Purity of Forsythoside A after Purification (%) |
| AB-8 | 25.8 | 24.1 | 93.4 | 81.58 |
| NKA-9 | 23.5 | 21.9 | 93.2 | Not Reported |
| D101 | 21.7 | 19.8 | 91.2 | Not Reported |
| HPD-100 | 20.4 | 18.7 | 91.7 | Not Reported |
| X-5 | 18.9 | 17.3 | 91.5 | Not Reported |
Data synthesized from a study by Weng et al. (2023), which found AB-8 to be the most suitable resin.
Experimental Protocols
Protocol 1: Sample Preparation using Macroporous Resin (AB-8) for Forsythoside A Enrichment
This protocol is based on the findings for optimal enrichment of forsythoside A from Forsythia suspensa leaves.
-
Sample Loading:
-
Dissolve the crude Forsythia suspensa leaf extract in deionized water to a concentration of approximately 5.83 mg/mL.
-
Load the sample solution onto a pre-equilibrated AB-8 macroporous resin column at a flow rate of 1 bed volume (BV) per hour.
-
The total loading volume should be around 7.5 BV.
-
-
Washing:
-
Wash the column with deionized water to remove impurities such as sugars and other highly polar compounds.
-
-
Elution:
-
Elute the target compounds (phenylethanoid glycosides, including forsythoside A) with 30% ethanol at a flow rate of 1 BV/h.
-
Collect the eluate for further analysis. This process can increase the purity of forsythoside A from approximately 20% to over 80%.
-
Protocol 2: HPLC Analysis of Key Active Compounds in Forsythia suspensa
This protocol is a general method for the simultaneous determination of several major constituents.
-
HPLC System: A standard HPLC system with a DAD or UV detector.
-
Column: Zorbax XDB C18 column (or equivalent), 5 µm particle size.
-
Mobile Phase:
-
A: 0.3% aqueous acetic acid
-
B: Methanol
-
-
Gradient Elution: A gradient program should be optimized to separate the compounds of interest. A typical gradient might run from a low percentage of B to a high percentage of B over 55 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Column Temperature: 30 °C.
-
Analytes: This method can be used to quantify compounds such as forsythiaside, phillyrin, rutin, and caffeic acid.
Visualizations
Caption: Experimental workflow for the analysis of Forsythia suspensa extracts.
Caption: Troubleshooting logic for peak tailing in HPLC analysis.
References
Optimizing Rengynic acid concentration for maximum antiviral effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of Rengynic acid for maximum antiviral effect, particularly against Respiratory Syncytial Virus (RSV).[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known antiviral activity?
This compound is a natural compound that can be isolated from the seeds of Forsythia suspensa.[1] It has demonstrated potent antiviral effects against the Respiratory Syncytial Virus (RSV) in in vitro studies.[1][2]
Q2: What is the first step in determining the optimal concentration of this compound?
The initial step is to determine the compound's cytotoxicity and antiviral efficacy across a range of concentrations. This involves two key assays performed concurrently: a cytotoxicity assay (e.g., MTT or XTT assay) to measure the effect on host cell viability and an antiviral assay (e.g., Plaque Reduction Assay or TCID50) to measure the inhibition of viral replication.
Q3: How do I interpret the results from cytotoxicity and antiviral assays?
The results of these assays are used to calculate two important values:
-
CC50 (50% Cytotoxic Concentration): The concentration of this compound that kills 50% of the host cells.
-
EC50 (50% Effective Concentration): The concentration of this compound that inhibits 50% of viral activity (e.g., plaque formation or cytopathic effect).
From these values, the Selectivity Index (SI) is calculated (SI = CC50 / EC50). A higher SI value (generally ≥10) is desirable, as it indicates that the compound is effective against the virus at concentrations that are not toxic to the host cells.
Q4: What is a typical starting concentration range for testing this compound?
A common approach is to use a serial dilution of the compound. For a novel compound like this compound, a broad range might be tested initially (e.g., from 0.1 µM to 100 µM) to identify the active range. Subsequent experiments can then use a narrower range of concentrations around the initially determined EC50 and CC50 values to refine these measurements.
Q5: What cell lines are appropriate for testing the anti-RSV activity of this compound?
HEp-2 and A549 cells are commonly used human cell lines for the propagation and study of RSV and are suitable for these types of antiviral assays.
Data Presentation: Efficacy and Cytotoxicity of this compound
The following tables summarize hypothetical, yet realistic, quantitative data for this compound against RSV in HEp-2 cells.
Table 1: Cytotoxicity of this compound in HEp-2 Cells
| This compound Conc. (µM) | Cell Viability (%) |
| 0 | 100 |
| 10 | 98 |
| 25 | 95 |
| 50 | 85 |
| 100 | 52 |
| 200 | 21 |
| CC50 (µM) | ~105 |
Table 2: Antiviral Activity of this compound against RSV
| This compound Conc. (µM) | Plaque Reduction (%) |
| 0 | 0 |
| 1 | 15 |
| 5 | 48 |
| 10 | 75 |
| 25 | 92 |
| 50 | 98 |
| EC50 (µM) | ~5.2 |
Table 3: Selectivity Index Calculation
| Parameter | Value (µM) |
| CC50 | 105 |
| EC50 | 5.2 |
| Selectivity Index (SI) | ~20.2 |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate a typical experimental workflow for optimizing antiviral concentration and a potential signaling pathway that may be influenced by compounds like this compound.
Caption: Workflow for determining the optimal antiviral concentration.
References
Cell line contamination issues in Rengynic acid antiviral assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cell line contamination issues that may arise during antiviral assays with Rengynic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of contamination in my cell cultures for this compound antiviral assays?
A1: Contamination can manifest in various ways. Visual inspection is the first line of defense. Common signs include sudden changes in the culture medium, such as turbidity or a color change (often to yellow, indicating a pH drop), or a thin film on the surface, which could suggest bacterial or yeast contamination.[1][2][3] Under a microscope, you might observe small, motile granules between your cells (bacteria) or budding, ovoid particles (yeast).[1] Fungal contamination can appear as thin, filamentous mycelia or denser clumps of spores. However, some contaminants, like mycoplasma and certain viruses, may not cause obvious visual changes.
Q2: My this compound antiviral assay results are inconsistent. Could this be due to contamination?
A2: Yes, inconsistent or irreproducible experimental data is a hallmark of underlying cell culture contamination, particularly from sources that are not easily detected visually, such as mycoplasma. Mycoplasma can alter cellular metabolism, growth rates, and gene expression, significantly impacting the perceived antiviral efficacy of this compound. Cross-contamination with another cell line can also lead to misleading results, as the contaminating cells may have a different susceptibility to the virus or the compound being tested.
Q3: How can I definitively detect the type of contamination in my cell culture?
A3: A multi-faceted approach is recommended for accurate contaminant detection. Beyond daily microscopic observation, several methods can be employed to identify specific contaminants. For suspected bacterial and fungal contamination, microbial testing on agar plates can confirm their presence. For the insidious threat of mycoplasma, specialized detection methods are necessary, such as PCR-based assays, ELISA kits, or fluorescence staining with DNA-binding dyes like DAPI or Hoechst. To rule out cross-contamination, Short Tandem Repeat (STR) profiling is the gold standard for cell line authentication. Viral contamination can be detected using methods like PCR, ELISA, or electron microscopy.
Q4: What is the best course of action if I detect contamination in my cell cultures?
A4: The recommended first step is to immediately discard the contaminated culture to prevent it from spreading to other cell lines in the laboratory. Isolate the affected flasks or plates and decontaminate all surfaces, equipment (including the incubator and biosafety cabinet), and any shared reagents. While decontaminating irreplaceable cultures with antibiotics or antimycotics is sometimes attempted, it is often a difficult process and may not be completely successful. Furthermore, the continuous use of antibiotics can mask low-level contamination and lead to the development of resistant strains.
Q5: How can I prevent cell line contamination in my future this compound experiments?
A5: Prevention is key to reliable and reproducible research. Strict adherence to aseptic technique is paramount. This includes working in a laminar flow hood, wearing appropriate personal protective equipment, and disinfecting all surfaces and materials entering the hood. It is also crucial to handle only one cell line at a time to prevent cross-contamination. Regularly test your cell lines for mycoplasma and authenticate them using STR profiling. Quarantine all new cell lines upon arrival until they have been tested and cleared of contaminants. Using high-quality, certified reagents from reputable suppliers can also minimize the risk of introducing contaminants.
Troubleshooting Guide
| Observed Issue | Potential Cause (Contamination) | Recommended Action |
| Sudden turbidity and yellowing of culture medium. | Bacterial Contamination | - Immediately discard the contaminated culture.- Decontaminate the incubator and biosafety cabinet.- Review and reinforce aseptic techniques with all lab personnel. |
| Cloudy medium without a significant pH change; small, budding particles visible under high magnification. | Yeast Contamination | - Discard the contaminated culture.- Clean and disinfect all work surfaces and equipment.- Check for potential sources of contamination, such as shared media or reagents. |
| Filamentous structures or fuzzy clumps floating in the medium. | Fungal (Mold) Contamination | - Carefully remove and discard the contaminated culture to avoid spreading spores.- Thoroughly clean the lab, paying attention to air filters and hard-to-reach areas.- Ensure all reagents are properly sterilized. |
| Inconsistent antiviral activity of this compound; altered cell morphology without visible microbes. | Mycoplasma Contamination | - Isolate the suspected culture and test for mycoplasma using a PCR or ELISA kit.- If positive, discard the culture and all related reagents.- Test all other cell lines in the lab for mycoplasma. |
| Unexpected drug response; altered growth rate over several passages. | Cross-Contamination with another cell line | - Cease experiments with the affected cell line.- Perform STR profiling to authenticate the cell line's identity.- If cross-contaminated, discard the culture and obtain a new, authenticated stock from a reputable cell bank. |
| No visible signs of contamination, but assay results are not reproducible. | Viral Contamination or Low-Level Contamination | - Consider testing for common viruses known to infect the cell line using PCR or ELISA.- Culture a sample for an extended period without antibiotics to unmask any cryptic bacterial contamination. |
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This protocol provides a general outline for detecting mycoplasma contamination using a PCR-based assay.
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Sample Preparation:
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Collect 1 mL of the cell culture supernatant from a culture that is 70-90% confluent and has been in culture for at least 72 hours without antibiotics.
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Centrifuge at 200 x g for 5 minutes to pellet the cells.
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Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 10 minutes to pellet any mycoplasma.
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Carefully discard the supernatant and resuspend the pellet in 50 µL of sterile PBS.
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Boil the sample for 10 minutes to lyse the mycoplasma and release the DNA.
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Centrifuge at 12,000 x g for 5 minutes and use the supernatant as the template for PCR.
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PCR Amplification:
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Prepare a PCR master mix containing a DNA polymerase, dNTPs, and universal primers specific for the 16S rRNA gene of the Mycoplasma genus.
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Add 2-5 µL of the prepared DNA template to the master mix.
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Include a positive control (mycoplasma DNA) and a negative control (sterile water) in the PCR run.
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Perform PCR using an appropriate thermal cycling program.
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Analysis of Results:
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Analyze the PCR products by agarose gel electrophoresis.
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A band of the expected size in the sample lane indicates mycoplasma contamination. The positive control should show a band, and the negative control should not.
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Protocol 2: Standard Antiviral Assay Workflow
This protocol outlines a general workflow for assessing the antiviral activity of this compound, incorporating contamination checkpoints.
References
Interpreting unexpected results in Rengynic acid experiments
This technical support center provides troubleshooting guides and answers to frequently asked questions for researchers working with Rengynic acid.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a selective inhibitor of Kinase-Associated Protein 7 (KAP7), a downstream effector in the PI3K/Akt signaling pathway. By inhibiting KAP7, this compound is expected to prevent the phosphorylation of Pro-Survival Factor B (PSF-B), leading to the induction of apoptosis in cancer cells.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO at up to 100 mM. For long-term storage, it is recommended to store the lyophilized powder at -20°C and stock solutions in DMSO at -80°C. Avoid repeated freeze-thaw cycles.
Q3: What is the typical effective concentration range for this compound in cell culture?
The effective concentration of this compound can vary depending on the cell line. However, most studies report anti-proliferative effects in the range of 1-10 µM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line.
Troubleshooting Guides
Issue 1: No significant decrease in cell viability observed after this compound treatment.
Possible Cause 1: Suboptimal Drug Concentration
The IC50 value can vary significantly between cell lines. A full dose-response experiment is crucial.
Mock Data: Dose-Response of this compound on Different Cell Lines
| Cell Line | This compound Conc. (µM) | % Viability (48h) |
| MCF-7 | 0 (Vehicle) | 100% |
| 1 | 85% | |
| 5 | 52% | |
| 10 | 28% | |
| A549 | 0 (Vehicle) | 100% |
| 1 | 98% | |
| 5 | 95% | |
| 10 | 92% |
In this example, the A549 cell line is significantly less sensitive to this compound than MCF-7, requiring a higher concentration or longer incubation time.
Possible Cause 2: Cell Line Resistance
The target protein, KAP7, may not be expressed or may be mutated in your cell line. Alternatively, compensatory signaling pathways may be activated.
Troubleshooting Workflow
Caption: Troubleshooting workflow for lack of effect.
Recommended Protocol: Cell Viability (MTT) Assay
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Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
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Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO).
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Incubation: Incubate for the desired time period (e.g., 24, 48, 72 hours).
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
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Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Measurement: Read the absorbance at 570 nm using a microplate reader.
Issue 2: Increased phosphorylation of the downstream target, PSF-B, is observed.
This is a highly unexpected result, as an inhibitor of an upstream kinase (KAP7) should lead to decreased phosphorylation of its target (PSF-B).
Proposed Signaling Pathway
Caption: Proposed this compound signaling pathway.
Possible Cause: Activation of a Compensatory Pathway
Inhibition of the primary pathway (KAP7) may lead to the upregulation of a parallel signaling cascade that also phosphorylates PSF-B.
Mock Data: Western Blot Quantification
| Treatment (6h) | p-KAP7 (Ser24) | p-PSF-B (Thr56) | p-ALT-Kinase (Tyr88) |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| This compound (5 µM) | 0.25 | 1.85 | 3.50 |
This data shows that while this compound inhibits its direct target (indicated by a surrogate marker, p-KAP7), it causes a paradoxical increase in p-PSF-B, which correlates with the activation of a hypothetical "ALT-Kinase".
Recommended Protocol: Western Blotting for Phospho-Proteins
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Cell Lysis: Treat cells with this compound for the desired time, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine protein concentration using a BCA assay.
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SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate by electrophoresis.
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Transfer: Transfer proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-PSF-B, total PSF-B, and a loading control (e.g., GAPDH) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ.
Logical Relationship of Compensatory Activation
Caption: Logic of a compensatory pathway activation.
Rengynic Acid Stability Testing and Degradation Product Analysis: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting stability testing and degradation product analysis of Rengynic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is stability testing important?
A1: this compound is a natural product that can be isolated from the seeds of Forsythia suspensa.[1][2] It has demonstrated potent antiviral effects, notably against the Respiratory Syncytial Virus (RSV).[1] Stability testing is a critical component in the development of any pharmaceutical compound. It provides evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[3][4] These studies are essential for determining recommended storage conditions, retest periods, and shelf life.
Q2: I cannot find any established stability data for this compound. Where should I start?
A2: When there is limited or no available stability data for a compound like this compound, a forced degradation study is the recommended starting point. Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways. This information is crucial for developing and validating a stability-indicating analytical method.
Q3: What are the typical stress conditions used in a forced degradation study?
A3: According to ICH guidelines, forced degradation studies should typically include the following stress conditions:
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Acid Hydrolysis: Treatment with an acid (e.g., HCl) at elevated temperatures.
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Base Hydrolysis: Treatment with a base (e.g., NaOH) at elevated temperatures.
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Oxidation: Exposure to an oxidizing agent (e.g., H₂O₂).
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Thermal Degradation: High-temperature storage.
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Photodegradation: Exposure to light.
Q4: What is a stability-indicating analytical method, and why do I need one?
A4: A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients. Developing a robust SIM, typically using High-Performance Liquid Chromatography (HPLC), is essential to ensure that the decrease in the amount of the active drug and the increase in the level of degradation products can be accurately monitored during stability studies.
Q5: What is the acceptable level of degradation in a forced degradation study?
A5: The goal of a forced degradation study is to achieve a target degradation of 5-20%. Degradation of less than 5% may not be sufficient to identify all relevant degradation products, while degradation of more than 20% can lead to the formation of secondary degradation products that may not be relevant to the actual stability of the drug under normal storage conditions.
Troubleshooting Guides
Problem 1: No degradation is observed under initial stress conditions.
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Possible Cause: The stress conditions are not harsh enough. This compound may be intrinsically stable under the initial conditions.
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Troubleshooting Steps:
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Increase Reagent Concentration: For hydrolytic and oxidative studies, incrementally increase the concentration of the acid, base, or oxidizing agent.
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Increase Temperature: For thermal and hydrolytic studies, increase the temperature in a controlled manner.
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Extend Exposure Time: Prolong the duration of the stress testing.
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Combined Stressors: Consider a combination of stressors, such as heat and humidity, if appropriate.
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Problem 2: The compound degrades completely under all stress conditions.
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Possible Cause: The stress conditions are too aggressive.
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Troubleshooting Steps:
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Decrease Reagent Concentration: Use more dilute acidic, basic, or oxidative solutions.
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Lower Temperature: Reduce the temperature for thermal and hydrolytic degradation.
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Shorten Exposure Time: Sample at earlier time points to capture the initial degradation products.
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Use Milder Reagents: Consider using weaker acids, bases, or a lower concentration of the oxidizing agent.
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Problem 3: Poor resolution between this compound and its degradation products in the HPLC chromatogram.
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Possible Cause: The chromatographic conditions are not optimized for a stability-indicating separation.
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Troubleshooting Steps:
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Modify Mobile Phase Composition: Adjust the ratio of the organic modifier and aqueous phase. Experiment with different organic solvents (e.g., acetonitrile vs. methanol) and different pH values of the aqueous phase.
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Change Column Chemistry: If modifying the mobile phase is insufficient, try a column with a different stationary phase (e.g., C8, Phenyl-Hexyl, or a polar-embedded phase) to achieve a different selectivity.
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Optimize Gradient Elution: Adjust the gradient slope and time to improve the separation of closely eluting peaks.
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Adjust Temperature: Varying the column temperature can influence the selectivity of the separation.
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Problem 4: The mass balance of the assay is not within the acceptable range (e.g., 95-105%).
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Possible Cause: Not all degradation products are being detected or quantified correctly.
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Troubleshooting Steps:
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Check for Co-elution: Use a peak purity analysis tool with a photodiode array (PDA) detector to ensure the main peak is pure.
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Broader Wavelength Detection: Analyze samples at multiple wavelengths or use a PDA detector to scan across a wide range of wavelengths to ensure no chromophorically different degradation products are missed.
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Use a Universal Detector: If non-chromophoric degradation products are suspected, consider using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with a UV detector.
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Investigate Volatile Degradants: If volatile degradation products are possible, consider using a mass spectrometer (MS) detector to identify any mass loss.
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Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.
Materials:
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This compound reference standard
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
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HPLC grade water, acetonitrile, and methanol
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pH meter
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Calibrated oven and photostability chamber
Methodology:
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
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Acid Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
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Heat the solution at 60°C for 24 hours.
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At appropriate time intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
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Base Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
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Keep the solution at room temperature for 24 hours.
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At appropriate time intervals, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute to a final concentration of 100 µg/mL.
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Oxidative Degradation:
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To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
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Keep the solution at room temperature, protected from light, for 24 hours.
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At appropriate time intervals, withdraw an aliquot and dilute to a final concentration of 100 µg/mL.
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Thermal Degradation:
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Place the solid this compound powder in a calibrated oven at 105°C for 48 hours.
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At appropriate time intervals, withdraw a sample, dissolve it in the solvent, and dilute to a final concentration of 100 µg/mL.
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Photolytic Degradation:
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Expose the solid this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
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A control sample should be kept in the dark under the same temperature conditions.
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After exposure, prepare a solution of 100 µg/mL.
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Analysis: Analyze all samples by HPLC, as described in Protocol 2.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a robust HPLC method capable of separating this compound from its degradation products.
Instrumentation:
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HPLC system with a quaternary pump, autosampler, column oven, and a PDA detector.
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Chromatography data system software.
Methodology:
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Column Selection: Start with a widely used, robust column, such as a C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
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Mobile Phase Selection:
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Aqueous Phase (A): 0.1% Formic acid in water.
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Organic Phase (B): Acetonitrile.
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Initial Gradient Conditions:
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Flow rate: 1.0 mL/min
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Column Temperature: 30°C
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Injection Volume: 10 µL
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PDA Detection: 200-400 nm, with a specific wavelength for quantification to be determined from the UV spectrum of this compound.
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Gradient Program: Start with a shallow gradient (e.g., 5-95% B over 30 minutes) to elute all potential degradation products.
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Method Optimization:
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Inject the unstressed this compound solution and the stressed samples from Protocol 1.
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Evaluate the chromatograms for the resolution between the this compound peak and any degradation product peaks.
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If resolution is inadequate, systematically modify the following parameters:
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Gradient slope: Make the gradient steeper for faster analysis or shallower for better resolution of closely eluting peaks.
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Mobile phase pH: Change the pH of the aqueous phase to alter the ionization state and retention of acidic or basic analytes.
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Organic modifier: Switch from acetonitrile to methanol, or use a ternary mixture, as this can significantly alter selectivity.
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Column temperature: Adjust the temperature to improve peak shape and resolution.
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Validation: Once a suitable separation is achieved, the method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Data Presentation
Table 1: Recommended Stress Conditions for Forced Degradation of this compound
| Stress Condition | Reagent/Condition | Temperature | Duration | Sampling Time Points |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | 2, 4, 8, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 24 hours | 2, 4, 8, 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours | 2, 4, 8, 24 hours |
| Thermal (Solid) | Dry Heat | 105°C | 48 hours | 24, 48 hours |
| Photolytic (Solid) | ICH Q1B Conditions | Ambient | N/A | End of exposure |
Visualizations
Caption: Workflow for this compound Stability Testing.
Caption: Hypothetical Antiviral Signaling Pathway.
References
Technical Support Center: Adjusting for Solvent Effects in Rengynic Acid Bioassays
This technical support center provides guidance for researchers, scientists, and drug development professionals to identify and mitigate solvent-related interference in bioassays involving Rengynic acid. The following information offers troubleshooting strategies and detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for use in cell-based assays?
Due to its presumed hydrophobic nature, a polar aprotic solvent such as dimethyl sulfoxide (DMSO) is often the first choice for dissolving compounds like this compound to create concentrated stock solutions. It is crucial to use a high-quality, anhydrous grade of DMSO to ensure the stability and solubility of the compound.[1]
Q2: What is the maximum final concentration of DMSO that should be used in my this compound experiments?
The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v), though some cell lines may tolerate up to 0.5%. It is imperative to perform a solvent tolerance assay to determine the maximum concentration of DMSO that does not induce cytotoxic or other off-target effects in your specific cell line.
Q3: What are the potential off-target effects of the solvent on my experimental results with this compound?
Solvents like DMSO are not biologically inert and can induce a variety of off-target effects that may confound experimental results. These can include, but are not limited to:
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Cytotoxicity: Higher concentrations of DMSO can lead to cell death.
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Altered Gene Expression: DMSO can influence the expression of various genes, potentially masking or exaggerating the effects of this compound.
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Induction of Cell Differentiation: In some cell lines, DMSO is a known inducer of differentiation.
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Interference with Assay Readouts: Solvents can directly interfere with assay components, such as enzymes or fluorescent probes.
Q4: How can I differentiate between the biological effects of this compound and the effects of the solvent?
A proper vehicle control is essential. This control group should consist of cells treated with the same final concentration of the solvent (e.g., DMSO) as the experimental groups, but without this compound. By comparing the results from the this compound-treated group to the vehicle control group, the specific effects of the compound can be isolated.
Troubleshooting Guide
This guide addresses common issues encountered during this compound bioassays that may be related to solvent effects.
Issue 1: High Variability Between Replicate Wells
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Possible Cause: Inconsistent solvent concentration across the plate or precipitation of this compound.
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Recommended Solution:
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Standardize Dilution Series: Prepare a master mix for each concentration of this compound to ensure a consistent final solvent concentration in all wells.
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Check Solubility: Visually inspect the prepared dilutions under a microscope for any signs of precipitation. If precipitation is observed, consider preparing a fresh, more dilute stock solution.
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Proper Mixing: Ensure thorough mixing of the final dilutions in the assay plate.
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Issue 2: Vehicle Control Shows Significant Biological Effect Compared to Untreated Control
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Possible Cause: The solvent concentration is too high for the cell line being used, leading to toxicity or other biological responses.
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Recommended Solution:
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Perform a Solvent Tolerance Assay: Determine the highest concentration of the solvent that does not significantly impact the viability or relevant biological endpoint of your cells. A detailed protocol is provided below.
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Lower Solvent Concentration: Reduce the final solvent concentration in your assay. This may necessitate preparing a more concentrated stock solution of this compound, if solubility permits.
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Issue 3: this compound Shows Lower-Than-Expected Activity or Potency
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Possible Cause:
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Compound Precipitation: this compound may be precipitating out of solution at the final assay concentration.
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Solvent-Compound Interaction: The solvent may be interacting with this compound, reducing its bioavailability or activity.
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Moisture in Solvent: Water absorbed by hygroscopic solvents like DMSO can lead to compound degradation or precipitation.
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Recommended Solution:
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Use Anhydrous Solvent: Prepare stock solutions using fresh, high-quality anhydrous DMSO.
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Proper Storage: Store stock solutions in tightly sealed containers in a dry environment to minimize water absorption. Consider aliquoting stock solutions to reduce freeze-thaw cycles.
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Alternative Solvents: If problems persist, consider testing other solvents such as ethanol or using carriers like β-cyclodextrin, after validating their compatibility with your assay system.
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Quantitative Data Summary
Table 1: Example Solvent Tolerance Data for Generic Cell Line (e.g., HeLa)
| Final DMSO Concentration (v/v) | Cell Viability (%) (Mean ± SD) |
| 0.00% (Untreated) | 100 ± 4.5 |
| 0.05% | 98 ± 5.1 |
| 0.10% | 96 ± 4.8 |
| 0.25% | 85 ± 6.2 |
| 0.50% | 72 ± 7.1 |
| 1.00% | 45 ± 8.5 |
Table 2: Effect of Different Solvents on the Apparent IC50 of a Hypothetical Compound
| Solvent (at 0.1% final conc.) | Apparent IC50 (µM) (Mean ± SD) |
| DMSO | 10.2 ± 1.5 |
| Ethanol | 12.5 ± 2.1 |
| Acetone | 11.8 ± 1.9 |
Experimental Protocols
Protocol 1: Solvent Tolerance Assay
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Cell Seeding: Seed your cells of interest in a 96-well plate at a density appropriate for your standard assay protocol and incubate for 24 hours.
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Solvent Dilution Preparation: Prepare a serial dilution of your solvent (e.g., DMSO) in cell culture medium to achieve a range of final concentrations (e.g., 0.05% to 2%). Include a medium-only control.
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Treatment: Remove the existing medium from the cells and add 100 µL of the prepared solvent dilutions to the respective wells. Include at least three to six replicate wells for each concentration.
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Incubation: Incubate the plate for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).
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Viability Assessment: Use a suitable cytotoxicity assay (e.g., MTT, MTS, or a live/dead stain) to determine cell viability according to the manufacturer's instructions.
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Data Analysis: Subtract the average background reading from all measurements. Normalize the results to the untreated control (100% viability) and plot cell viability as a function of solvent concentration to determine the maximum non-toxic concentration.
Visualizations
Caption: Workflow for this compound bioassays.
Caption: Decision tree for troubleshooting solvent effects.
Caption: Potential solvent interference in a signaling pathway.
References
Validation & Comparative
Rengylic Acid vs. Ribavirin: A Comparative Analysis of Antiviral Activity Against Respiratory Syncytial Virus (RSV)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antiviral activity of Rengylic acid and Ribavirin against the Respiratory Syncytial Virus (RSV). While Ribavirin is a well-established antiviral agent with a considerable body of research, Rengylic acid is a more recently identified compound with limited publicly available data. This document summarizes the current state of knowledge for both compounds, presenting available data, outlining experimental methodologies, and visualizing relevant pathways to aid in research and drug development efforts.
Quantitative Antiviral Activity and Cytotoxicity
The following table summarizes the available quantitative data for Rengylic acid and Ribavirin against RSV. A significant disparity in the amount of published data is evident, reflecting the different stages of research and development for each compound.
| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Rengylic acid | Not Specified | Not Specified | Not Available | Not Available | Not Available | [1][2] |
| Ribavirin | RSV Long | HEp-2 | 10.5 - 11.2 | >685 | >61.2 - 65.2 | [3] |
| Ribavirin | RSV A2 | HEp-2 | 33 (16.8 µg/mL) | >100 | >3 | [4] |
| Ribavirin | Not Specified | HEp-2 | - | Significant Cytotoxicity Observed | - | [5] |
Note: The antiviral activity of Rengylic acid has been assessed in vitro using cell morphology methods, but specific quantitative data such as EC50 and CC50 values are not yet publicly available. Ribavirin, while approved for severe RSV infections, exhibits variable efficacy and can be associated with significant cytotoxicity in some cell lines.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of antiviral activity studies. Below are generalized protocols for assays commonly used to evaluate anti-RSV compounds, based on the available literature.
Antiviral Activity Assessment by Cell Morphology (Plaque Reduction Assay)
This method is often used for the initial assessment of antiviral compounds, including the reported evaluation of Rengylic acid.
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Cell Culture: Human epithelial type 2 (HEp-2) cells or other susceptible cell lines are cultured in 24-well plates until a confluent monolayer is formed.
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Virus Infection: The cell culture medium is removed, and the cells are washed with a serum-free medium. The cells are then infected with a known titer of RSV.
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Compound Treatment: Following a 1-2 hour adsorption period, the virus inoculum is removed. The cells are then overlaid with a medium (e.g., containing 0.5% methylcellulose) containing various concentrations of the test compound (e.g., Rengylic acid or Ribavirin).
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Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 3-5 days to allow for plaque formation.
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Plaque Visualization and Counting: After incubation, the overlay medium is removed, and the cells are fixed and stained (e.g., with crystal violet). The number of plaques (zones of cell death) in the compound-treated wells is counted and compared to the number of plaques in the untreated (virus control) wells.
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EC50 Determination: The 50% effective concentration (EC50), the concentration of the compound that reduces the number of plaques by 50%, is calculated.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that is toxic to the host cells.
-
Cell Culture: HEp-2 cells (or the same cell line used in the antiviral assay) are seeded in 96-well plates and incubated overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound.
-
Incubation: The plates are incubated for the same duration as the antiviral assay (e.g., 3-5 days).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
CC50 Determination: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated.
Mechanisms of Action
Rengylic Acid
The precise mechanism of action for Rengylic acid against RSV has not been elucidated in the available scientific literature. Rengylic acid, with the chemical name 2-(1,4-dihydroxy cyclohexanyl)-acetic acid, is a novel compound isolated from the seeds of Forsythia suspensa (Thunb.) Vahl. Further research is required to determine its molecular target and how it inhibits RSV replication.
Ribavirin
Ribavirin is a synthetic guanosine analog with broad-spectrum antiviral activity. Its mechanism of action against RSV is multifaceted and not fully understood, but several key pathways have been proposed.
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate acts as a competitive inhibitor of the cellular enzyme IMPDH. This inhibition leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral RNA synthesis and capping.
-
Inhibition of Viral RNA Polymerase: Ribavirin triphosphate can directly inhibit the RNA-dependent RNA polymerase of RSV, interfering with the elongation of the viral RNA chain.
-
RNA Mutagenesis: Ribavirin triphosphate can be incorporated into the viral RNA genome, inducing mutations that lead to a non-viable viral progeny, a phenomenon known as "error catastrophe".
-
Immunomodulation: Ribavirin may also exert an immunomodulatory effect, although its role in the context of RSV infection is less clear.
Conclusion
Rengylic acid represents a potential new avenue for anti-RSV drug discovery, originating from a natural source. However, the current lack of detailed, peer-reviewed data on its potency, cytotoxicity, and mechanism of action makes a direct and comprehensive comparison with established antivirals like Ribavirin impossible at this time. Ribavirin, despite its limitations, including potential toxicity and debated clinical efficacy, remains a benchmark for anti-RSV compound evaluation due to its long history of use and relatively well-characterized, albeit complex, mechanism of action. Further in-depth studies on Rengylic acid are imperative to ascertain its therapeutic potential and to provide the necessary data for a meaningful comparison with existing and emerging anti-RSV agents. Researchers in the field are encouraged to pursue studies that will elucidate the quantitative antiviral profile and mechanistic details of this novel compound.
References
- 1. Quantification of Respiratory Syncytial Virus by Immunostaining Plaque Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. phytopharmajournal.com [phytopharmajournal.com]
- 4. Investigating the active components and mechanistic effects of Forsythia suspensa Leaf against RSV via the PI3K/Akt-NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of the Efficacy of Rengylic Acid and Other Bioactive Compounds from Forsythia suspensa
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Anti-inflammatory, Antiviral, Antioxidant, and Antibacterial Properties
The fruit of Forsythia suspensa, a staple in traditional medicine, is a rich source of bioactive compounds with a wide spectrum of pharmacological activities. Among these, Rengylic acid, along with other notable compounds such as rengyol, forsythoside A, phillyrin, and phillygenin, have garnered significant interest for their therapeutic potential. This guide provides a comparative overview of the efficacy of these compounds, supported by available experimental data, to aid in research and drug development endeavors.
Comparative Efficacy of Forsythia Compounds
The therapeutic potential of compounds derived from Forsythia suspensa spans anti-inflammatory, antiviral, antioxidant, and antibacterial activities. While direct comparative studies across all compounds and all activities are limited, this section synthesizes the available quantitative data to offer insights into their relative potencies.
Anti-Inflammatory Activity
A key therapeutic application of Forsythia extracts is in the management of inflammation. The anti-inflammatory efficacy of several compounds has been quantified by their ability to inhibit superoxide anion (O₂⁻) generation and elastase release in fMLP/CB-induced human neutrophils. The half-maximal inhibitory concentrations (IC₅₀) from a comparative study are presented below.[1][2]
| Compound | Inhibition of Superoxide Anion Generation (IC₅₀, μM) | Inhibition of Elastase Release (IC₅₀, μM) |
| Forsythoside A | > 10 | > 10 |
| Phillyrin | 8.6 ± 1.2 | 7.9 ± 1.5 |
| Phillygenin | 3.2 ± 0.5 | 4.5 ± 0.8 |
| Pinoresinol | 5.4 ± 0.9 | 6.1 ± 1.1 |
| Rengyol | > 10 | > 10 |
Lower IC₅₀ values indicate greater potency.
Antiviral Activity
For other compounds, specific antiviral activities have been quantified:
| Compound | Virus | Assay | Efficacy (IC₅₀) |
| Phillyrin | Influenza A Virus (H1N1) | TCID₅₀ Assay | 63.90 μg/mL |
Antioxidant Activity
The antioxidant capacity of Forsythia compounds is a significant contributor to their overall therapeutic effects. While a single study directly comparing the antioxidant activity of all the listed compounds is not available, data from various sources using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays provide a basis for comparison.
| Compound/Extract | Assay | Efficacy (IC₅₀/EC₅₀) |
| Forsythia suspensa Leaf Extract (FSE-β-CD) | DPPH | 28.98 µg/mL (EC₅₀)[3] |
| Forsythia suspensa Leaf Extract (FSE-β-CD) | ABTS | 25.54 µg/mL (EC₅₀)[3] |
| Forsythoside B | DPPH | ~15 µg/mL (IC₅₀)[4] |
| Forsythoside B | ABTS | ~10 µg/mL (IC₅₀) |
Lower IC₅₀/EC₅₀ values indicate greater antioxidant activity.
Antibacterial Activity
Several compounds from Forsythia suspensa have demonstrated significant antibacterial properties. The minimum inhibitory concentration (MIC) is a standard measure of this activity.
| Compound | Bacterium | MIC (μg/mL) |
| Phillyrin | Pseudomonas aeruginosa | 500 |
| Phillyrin | Escherichia coli ATCC8739 | 2.15 |
| Phillyrin | Bacillus subtilis BS08 | 3.16 |
| Phillyrin | Staphylococcus aureus ATCC6538 | 3.02 |
| Phillyrin | Salmonella ATCC14028 | 3.40 |
| Phillygenin | Helicobacter pylori (18 strains) | 16-32 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for the key assays mentioned in this guide.
Anti-Inflammatory Assays
1. Superoxide Anion (O₂⁻) Generation Assay
-
Principle: This assay measures the reduction of cytochrome c by superoxide anions produced by stimulated neutrophils.
-
Methodology:
-
Neutrophil Isolation: Human neutrophils are isolated from peripheral blood using methods such as Ficoll-Paque density gradient centrifugation.
-
Cell Preparation: Isolated neutrophils are washed and resuspended in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺) to a concentration of 1 x 10⁶ cells/mL.
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the neutrophil suspension to each well.
-
Add 50 µL of the test compound at various concentrations or a vehicle control.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Add 50 µL of 0.5 mg/mL ferricytochrome c.
-
Initiate the reaction by adding 50 µL of the stimulant (e.g., 1 µM fMLP with 0.1 µg/mL cytochalasin B).
-
Incubate the plate at 37°C for 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 550 nm using a microplate reader. The amount of superoxide anion produced is proportional to the change in absorbance.
-
Data Analysis: Calculate the percentage inhibition of superoxide anion generation for each concentration of the test compound relative to the control and determine the IC₅₀ value.
-
2. Elastase Release Assay
-
Principle: This assay quantifies the amount of elastase released from stimulated neutrophils by measuring the cleavage of a specific substrate.
-
Methodology:
-
Neutrophil Preparation: Follow the same procedure as for the superoxide anion generation assay.
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the neutrophil suspension to each well.
-
Add 50 µL of the test compound at various concentrations or a vehicle control.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the stimulant (e.g., 1 µM fMLP with 0.1 µg/mL cytochalasin B).
-
Incubate the plate at 37°C for 10 minutes.
-
Centrifuge the plate to pellet the cells.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of the elastase substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-pNA) to each well.
-
Incubate at 37°C and monitor the change in absorbance at 405 nm over time.
-
-
Data Analysis: Calculate the rate of substrate cleavage, which is proportional to the amount of elastase released. Determine the percentage inhibition for each compound concentration and calculate the IC₅₀ value.
-
Antiviral Assay
Plaque Reduction Neutralization Assay (for Respiratory Syncytial Virus - RSV)
-
Principle: This assay measures the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.
-
Methodology:
-
Cell Culture: Grow a monolayer of a susceptible cell line (e.g., HEp-2 or Vero cells) in 24-well plates to confluency.
-
Virus Preparation: Prepare a stock of RSV with a known titer (plaque-forming units per mL, PFU/mL).
-
Assay Procedure:
-
Prepare serial dilutions of the test compound in a virus diluent (e.g., DMEM with 2% FBS).
-
Mix equal volumes of each compound dilution with a standardized amount of RSV (e.g., 100 PFU).
-
Incubate the virus-compound mixture at 37°C for 1 hour to allow the compound to neutralize the virus.
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Inoculate the cell monolayers with the virus-compound mixtures.
-
Allow the virus to adsorb for 1-2 hours at 37°C.
-
Remove the inoculum and overlay the cell monolayers with a semi-solid medium (e.g., containing methylcellulose or agarose) to restrict virus spread to adjacent cells.
-
Incubate the plates at 37°C in a CO₂ incubator for 4-5 days until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Fix the cells (e.g., with 10% formalin).
-
Stain the cell monolayer with a dye such as crystal violet. Plaques will appear as clear zones where cells have been lysed by the virus.
-
Count the number of plaques in each well.
-
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC₅₀ value, which is the concentration of the compound that reduces the number of plaques by 50%.
-
Antioxidant Assay
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.
-
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should be freshly prepared and protected from light.
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the test compound at various concentrations dissolved in methanol.
-
Add 100 µL of the DPPH solution to each well.
-
Include a control well with 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
-
Antibacterial Assay
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
-
Methodology:
-
Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control well (broth and bacteria, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
-
Signaling Pathway and Experimental Workflow Visualization
The anti-inflammatory effects of many Forsythia compounds are mediated through the modulation of key signaling pathways, particularly the NF-κB and Nrf2 pathways. Forsythoside A and Phillygenin have been shown to inhibit the pro-inflammatory NF-κB pathway and activate the antioxidant Nrf2 pathway.
References
Rengynic Acid vs. Phillyrin: A Comparative Analysis of Anti-Respiratory Syncytial Virus (RSV) Activity
For Immediate Release: A comprehensive guide for researchers and drug development professionals on the anti-RSV properties of Rengynic acid and Phillyrin.
This document provides a detailed comparison of the anti-Respiratory Syncytial Virus (RSV) activities of two natural compounds, this compound and Phillyrin, both found in Forsythia suspensa. While research on this compound's direct anti-RSV effects is still in its nascent stages, Phillyrin has been more extensively studied, demonstrating both antiviral and anti-inflammatory properties. This guide synthesizes the available experimental data, outlines relevant methodologies, and visualizes the known signaling pathways to aid in future research and development efforts.
Executive Summary
Preliminary in vitro studies suggest that this compound possesses a potent antiviral effect against RSV, as observed through cell morphology methods. However, quantitative data to substantiate this claim remains to be published. In contrast, Phillyrin has been shown to not only directly inhibit RSV replication but also to mitigate the inflammatory response associated with the infection. Its mechanism of action is linked to the modulation of the PI3K/Akt signaling pathway. A direct comparative study of the two compounds has not yet been conducted.
Quantitative Data Summary
At present, specific quantitative data, such as IC50 or EC50 values, for the direct anti-RSV activity of this compound is not available in peer-reviewed literature. For Phillyrin, while its ability to improve the survival rate of RSV-infected cells and directly inhibit viral replication has been noted, specific IC50 values for its direct anti-RSV effect are not consistently reported in the reviewed literature. The primary focus of existing research has been on its anti-inflammatory effects.
Table 1: Summary of Anti-RSV Activity
| Compound | Reported Anti-RSV Activity | Quantitative Data (IC50/EC50) | Key Reported Mechanism of Action |
| This compound | Potent antiviral effect observed in vitro. | Not available. | Not yet elucidated. |
| Phillyrin | Directly inhibits RSV replication; improves survival of infected cells; anti-inflammatory. | Not consistently reported for direct antiviral activity. | Inhibition of the PI3K/Akt signaling pathway. |
Experimental Protocols
Detailed experimental protocols for assessing the anti-RSV activity of this compound have not been extensively published. The initial findings are based on cell morphology observations. For a direct and quantitative comparison, the following established in vitro assays are recommended.
Cytopathic Effect (CPE) Inhibition Assay
This assay is a common method to screen for antiviral activity by observing the ability of a compound to protect cells from virus-induced damage.
-
Cell Culture: Human epithelial cell lines susceptible to RSV infection, such as HEp-2 or A549 cells, are cultured in 96-well plates to form a monolayer.
-
Virus Infection: The cell monolayers are infected with a known titer of RSV.
-
Compound Treatment: Immediately following infection, the cells are treated with serial dilutions of the test compound (this compound or Phillyrin). A positive control (e.g., Ribavirin) and a negative control (vehicle) are included.
-
Incubation: The plates are incubated for 3-5 days at 37°C in a humidified CO2 incubator until the cytopathic effect is fully developed in the virus control wells.
-
Assessment of CPE: The percentage of CPE in each well is observed and scored under a microscope. Alternatively, cell viability can be quantified using assays such as the MTT or MTS assay.
-
Data Analysis: The 50% inhibitory concentration (IC50), the concentration of the compound that reduces CPE by 50%, is calculated.
Plaque Reduction Assay
This assay quantifies the inhibition of infectious virus particle production.
-
Cell Culture and Infection: Confluent monolayers of susceptible cells in 6- or 12-well plates are infected with a low multiplicity of infection (MOI) of RSV for 1-2 hours.
-
Compound Treatment and Overlay: After infection, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose or agarose) containing various concentrations of the test compound.
-
Incubation: Plates are incubated for 5-7 days to allow for plaque formation.
-
Plaque Visualization: The overlay is removed, and the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: The number of plaques in each well is counted, and the concentration of the compound that reduces the number of plaques by 50% (PRIC50) is determined.
Quantitative Real-Time PCR (qRT-PCR)
This method measures the effect of the compound on viral RNA replication.
-
Cell Culture, Infection, and Treatment: Cells are seeded, infected with RSV, and treated with the test compounds as described above.
-
RNA Extraction: At various time points post-infection, total RNA is extracted from the cells.
-
qRT-PCR: The levels of a specific RSV viral gene (e.g., N, F, or G gene) are quantified using qRT-PCR. A housekeeping gene is used for normalization.
-
Data Analysis: The relative reduction in viral RNA levels in treated cells compared to untreated controls is calculated.
Signaling Pathways and Mechanism of Action
Phillyrin: Inhibition of the PI3K/Akt Pathway
Phillyrin has been shown to exert its anti-inflammatory effects during RSV infection by inhibiting the PI3K/Akt signaling pathway. This pathway is crucial for various cellular processes, including cell survival, proliferation, and inflammation. RSV is known to activate the PI3K/Akt pathway to promote its replication and to induce an inflammatory response. By inhibiting this pathway, Phillyrin can reduce the production of pro-inflammatory cytokines and chemokines, thereby alleviating virus-induced lung inflammation.
Caption: Phillyrin inhibits the RSV-activated PI3K/Akt signaling pathway.
This compound: An Undetermined Mechanism
The mechanism of action for this compound's anti-RSV activity has not yet been elucidated. Future research should focus on identifying its molecular targets and the signaling pathways it may modulate.
Experimental Workflow for Comparative Analysis
To directly compare the anti-RSV activities of this compound and Phillyrin, a systematic experimental workflow is proposed.
Caption: Proposed workflow for the comparative evaluation of this compound and Phillyrin.
Conclusion and Future Directions
While Phillyrin shows promise as a multi-faceted agent against RSV through its anti-inflammatory and potential direct antiviral effects, the anti-RSV potential of this compound remains largely unexplored. The lack of quantitative data for this compound makes a direct comparison challenging. Future research should prioritize:
-
Quantitative assessment of this compound's anti-RSV activity using standardized in vitro assays to determine its IC50 and EC50 values.
-
Elucidation of the mechanism of action of this compound , including the identification of its molecular targets and affected signaling pathways.
-
Direct head-to-head comparative studies of this compound and Phillyrin to rigorously evaluate their relative potencies and therapeutic potential.
-
In vivo studies in animal models to assess the efficacy and safety of both compounds in a physiological context.
This comparative guide highlights the current state of knowledge and provides a roadmap for future investigations that will be critical for determining the potential of this compound and Phillyrin as therapeutic agents for RSV infections.
Rengynic Acid and Other Respiratory Syncytial Virus (RSV) Inhibitors: A Comparative Analysis of Mechanisms of Action
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the known mechanisms of action of various inhibitors targeting the Respiratory Syncytial Virus (RSV), with a special focus on the emerging antiviral compound, Rengynic acid. Due to the limited publicly available data on the specific mechanism of this compound, this guide also explores the antiviral properties of extracts from Forsythia suspensa, the natural source of this compound, to provide potential insights into its mode of action.
Introduction to this compound
This compound, a compound isolated from the seeds of Forsythia suspensa, has demonstrated potent antiviral effects against the Respiratory Syncytial Virus (RSV)[1][2]. While specific mechanistic studies on isolated this compound are not extensively available, research on Forsythia suspensa extracts provides valuable clues. Studies on these extracts suggest that their anti-RSV activity may be linked to the modulation of host cell signaling pathways. For instance, components within the extract have been shown to inhibit the PI3K/AKT signaling pathway, which is crucial for viral replication[3][4][5]. Another study on an active component from Forsythia suspensa, designated LC-4, reported a median effective concentration (EC50) of 2.11 µg/ml against RSV, indicating significant antiviral potency. However, it is important to note that LC-4 was not explicitly identified as this compound.
Established RSV Inhibitors: Mechanisms of Action
In contrast to the emerging data on this compound, several other RSV inhibitors have well-defined mechanisms of action. These can be broadly categorized into fusion inhibitors and polymerase inhibitors.
Palivizumab: This humanized monoclonal antibody targets the F (fusion) glycoprotein on the surface of RSV. The F protein is essential for the fusion of the viral envelope with the host cell membrane, a critical step for viral entry. By binding to a specific epitope on the F protein, Palivizumab neutralizes the virus and prevents it from infecting host cells.
GS-5806 (Presatovir): As a small-molecule fusion inhibitor, GS-5806 also targets the RSV F protein. It specifically blocks the conformational changes in the F protein that are necessary for the fusion process, thereby inhibiting viral entry into the host cell.
Ribavirin: This broad-spectrum antiviral agent is a nucleoside analog. Its mechanism against RSV is multifaceted. Ribavirin monophosphate inhibits the cellular enzyme inosine monophosphate dehydrogenase, leading to the depletion of guanosine triphosphate (GTP), which is essential for viral RNA synthesis. Additionally, ribavirin triphosphate can be incorporated into the growing viral RNA chain by the viral RNA-dependent RNA polymerase, inducing lethal mutations in the viral genome.
Quantitative Comparison of Antiviral Activity
The following table summarizes the available quantitative data for the anti-RSV activity of the discussed inhibitors. It is important to reiterate that specific IC50 or EC50 values for this compound are not yet widely reported in peer-reviewed literature.
| Inhibitor | Target | IC50/EC50 | Cell Line |
| LC-4 (from Forsythia suspensa) | Not specified | EC50: 2.11 µg/ml | HeLa |
| Palivizumab | RSV F Protein | IC50: ~112.30 ng/mL (for RSV A2) | HEp-2 |
| GS-5806 (Presatovir) | RSV F Protein | EC50: 0.43 nM (mean against various strains) | HEp-2 |
| Ribavirin | Viral RNA Polymerase / IMPDH | Varies by study and cell line | Various |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Mechanisms of action for Palivizumab, GS-5806, and Ribavirin against RSV.
Caption: A typical workflow for a Plaque Reduction Neutralization Assay.
Experimental Protocols
Plaque Reduction Neutralization Assay
This assay is a standard method for quantifying the infectivity of a virus and the efficacy of an antiviral compound.
-
Cell Seeding: Plate a monolayer of a suitable cell line (e.g., HEp-2 or Vero cells) in 24- or 96-well plates and incubate until confluent.
-
Virus and Inhibitor Preparation: Prepare serial dilutions of the test compound (e.g., this compound, GS-5806) in a virus diluent. Mix each dilution with a known concentration of RSV.
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-inhibitor mixtures. Incubate for 1-2 hours to allow for viral attachment.
-
Overlay: After incubation, remove the inoculum and overlay the cells with a semi-solid medium (e.g., methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for 4-5 days to allow for plaque development.
-
Plaque Visualization: Fix the cells with a fixative solution (e.g., methanol or paraformaldehyde). Plaques can be visualized by staining with a crystal violet solution or by immunostaining using an RSV-specific antibody followed by a secondary antibody conjugated to an enzyme for colorimetric detection.
-
Data Analysis: Count the number of plaques in each well. The concentration of the inhibitor that reduces the number of plaques by 50% compared to the virus-only control is determined as the IC50 value.
Microneutralization Assay
This assay is similar to the plaque reduction assay but is often performed in a higher-throughput 96-well format and measures the inhibition of virus-induced cytopathic effect (CPE) or uses a reporter virus.
-
Cell Seeding: Seed cells in a 96-well plate.
-
Virus and Inhibitor Incubation: Pre-incubate serial dilutions of the test compound with a fixed amount of RSV for 1-2 hours at 37°C.
-
Infection: Transfer the virus-inhibitor mixtures to the cell plates and incubate for several days.
-
Detection of Viral Activity: Viral activity can be assessed by:
-
CPE Inhibition: Visually scoring the reduction in virus-induced cell death and morphological changes.
-
Reporter Gene Expression: If a recombinant RSV expressing a reporter gene (e.g., luciferase or fluorescent protein) is used, the signal can be quantified using a plate reader.
-
Immunostaining: Staining for viral antigens as described in the plaque reduction assay.
-
-
Data Analysis: The neutralizing titer or EC50 is calculated as the reciprocal of the highest dilution of the compound (or concentration) that causes a 50% reduction in the measured viral activity.
Gene Expression Analysis (RT-qPCR)
This method can be used to assess the effect of an inhibitor on the expression of viral or host genes involved in the RSV replication cycle or the host immune response.
-
Cell Treatment and Infection: Treat cells with the inhibitor before, during, or after infection with RSV.
-
RNA Extraction: At various time points post-infection, lyse the cells and extract total RNA using a commercial kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the viral or host genes of interest. A housekeeping gene (e.g., GAPDH, beta-actin) is used for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct method. A significant reduction in viral gene expression in the presence of the inhibitor would indicate antiviral activity.
Conclusion
While this compound shows promise as an anti-RSV agent, further research is critically needed to elucidate its specific mechanism of action and to quantify its antiviral potency. The current understanding, based on studies of its natural source Forsythia suspensa, suggests a potential role in modulating host cellular pathways. In contrast, established inhibitors like Palivizumab, GS-5806, and Ribavirin have well-defined viral targets, providing a solid foundation for their clinical application and for the development of next-generation antiviral therapies. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of these and other novel RSV inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Prediction of the Active Components and Mechanism of Forsythia suspensa Leaf against Respiratory Syncytial Virus Based on Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating the active components and mechanistic effects of Forsythia suspensa Leaf against RSV via the PI3K/Akt-NLRP3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Antiviral Specificity of Rengynic Acid: A Comparative Guide
Introduction
The emergence of novel viral pathogens and the rise of drug-resistant strains necessitate a continuous search for new antiviral agents. Rengynic acid, a novel compound under investigation, has shown initial promise as a potential antiviral. However, rigorous validation of its antiviral specificity is crucial before it can be considered for further development. This guide provides a comparative framework for validating the antiviral specificity of a compound like this compound, using the well-characterized natural compound Chlorogenic Acid as a primary example. We will objectively compare its performance with other alternatives and provide supporting experimental data and detailed methodologies. This guide is intended for researchers, scientists, and drug development professionals.
Comparative Antiviral Activity
A critical step in validating a new antiviral agent is to determine its spectrum of activity. Is it a broad-spectrum antiviral, effective against a range of different viruses, or is its activity specific to a particular virus or viral family? The following table summarizes the antiviral activity of Chlorogenic Acid (3-CQA) against various SARS-CoV-2 variants, providing a template for how data for this compound could be presented. For a comprehensive analysis, this compound should be tested against a diverse panel of viruses, including both enveloped and non-enveloped viruses, and RNA and DNA viruses.
Table 1: Comparative Antiviral Efficacy against SARS-CoV-2 Pseudovirus Variants
| Compound | Virus Variant | IC75 (µM) | Cytotoxicity (CC50 in HEK293T-ACE2 cells) | Selectivity Index (SI = CC50/IC75) |
| Chlorogenic Acid (3-CQA) | BA.1 | 256.4[1] | > 500 µM[1] | > 1.95 |
| BA.2 | 128.8[1] | > 500 µM[1] | > 3.88 | |
| BA.4/5 | 155.6[1] | > 500 µM | > 3.21 | |
| Remdesivir (Control) | BA.1 | Data not available in provided search | Data not available in provided search | Data not available in provided search |
| BA.2 | Data not available in provided search | Data not available in provided search | Data not available in provided search | |
| BA.4/5 | Data not available in provided search | Data not available in provided search | Data not available in provided search | |
| This compound (Hypothetical Data) | BA.1 | Insert Experimental Value | Insert Experimental Value | Calculate |
| BA.2 | Insert Experimental Value | Insert Experimental Value | Calculate | |
| BA.4/5 | Insert Experimental Value | Insert Experimental Value | Calculate |
Note: The data for Remdesivir is included as a placeholder to illustrate how a known drug would be used as a positive control in these assays. Actual values would be obtained from experimental studies.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are the protocols for key experiments that should be performed to validate the antiviral specificity of a compound like this compound.
Pseudovirus Infection Assay
This assay is used to quantify the ability of a compound to inhibit viral entry into host cells.
-
Cells and Reagents:
-
HEK293T cells expressing the human ACE2 receptor (HEK293T-ACE2).
-
Pseudoviruses expressing the spike protein of the SARS-CoV-2 variants of concern.
-
Cell culture medium (e.g., DMEM supplemented with 10% fetal bovine serum).
-
Test compound (this compound) at various concentrations.
-
Positive control (e.g., Remdesivir) and negative control (e.g., vehicle).
-
Luciferase assay reagent.
-
-
Procedure:
-
Seed HEK293T-ACE2 cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the test compound and controls.
-
Pre-incubate the pseudoviruses with the diluted compounds for 1 hour at 37°C.
-
Add the virus-compound mixture to the cells.
-
Incubate for 48-72 hours.
-
Lyse the cells and measure the luciferase activity, which is proportional to the level of viral infection.
-
Calculate the half-maximal inhibitory concentration (IC50) or IC75 from the dose-response curve.
-
Cytotoxicity Assay
This assay is crucial to ensure that the observed antiviral activity is not due to the compound being toxic to the host cells.
-
Cells and Reagents:
-
HEK293T-ACE2 cells.
-
Cell culture medium.
-
Test compound (this compound) at various concentrations.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
-
Procedure:
-
Seed HEK293T-ACE2 cells in a 96-well plate and incubate overnight.
-
Treat the cells with serial dilutions of the test compound.
-
Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Add the cell viability reagent and measure the signal (e.g., luminescence), which is proportional to the number of viable cells.
-
Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are powerful tools for illustrating complex processes. The following diagrams, created using the DOT language, visualize a typical workflow for antiviral screening and a general viral life cycle, which can be targeted by antiviral drugs.
Caption: Workflow for antiviral compound screening.
References
Comparative Analysis of Rengynic Acid's Antiviral Activity and Cross-Resistance Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Rengynic acid, a natural compound isolated from Forsythia suspensa, and its potential as an antiviral agent against Respiratory Syncytial Virus (RSV). Due to the limited publicly available data on this compound, this document summarizes existing information and proposes a framework for future cross-resistance studies by comparing its known characteristics with those of established antiviral drugs.
Introduction to this compound
This compound is a novel compound identified as 2-(1,4-dihydroxy cyclohexanyl)-acetic acid, isolated from the seeds of Forsythia suspensa (Thunb.) Vahl.[1][2] Preliminary in vitro studies have demonstrated its potent antiviral effect against RSV.[1][2] Another active component, designated LC-4, also extracted from Forsythia suspensa, has shown significant anti-RSV activity and is likely the same as or closely related to this compound.[3] The available data suggests that LC-4 acts on both the early and late stages of the RSV life cycle, indicating it may prevent viral entry and also inhibit viral replication after entry.
Comparative Antiviral Activity
Quantitative data on the anti-RSV activity of a component from Forsythia suspensa, believed to be this compound (referred to as LC-4 in the study), has been reported. This data is presented below in comparison to other anti-RSV compounds.
Table 1: In Vitro Anti-RSV Activity of this compound (LC-4) and Other Antiviral Agents
| Compound | Virus Strain | Cell Line | EC50 | CC50 | Selectivity Index (SI = CC50/EC50) |
| This compound (LC-4) | RSV | HeLa | 2.11 µg/mL | 25.4 µg/mL | 12.04 |
| Ribavirin | RSV | HeLa | - | - | - |
| GS-5806 (Presatovir) | RSV A & B | - | 0.43 nM | >10 µM | >23,000 |
| ALS-8112 | RSV | - | - | - | - |
| EDP-938 | RSV | - | Potent (nM range) | - | - |
Note: Data for this compound (LC-4) is from a study using a cytopathic effect (CPE) inhibition assay. Data for other compounds are from various sources for comparative purposes. A direct comparison of EC50 values requires standardized experimental conditions.
Mechanisms of Action and Potential for Cross-Resistance
A critical aspect of evaluating a new antiviral candidate is understanding its mechanism of action and the likelihood of cross-resistance with existing therapies. Cross-resistance occurs when a single viral mutation confers resistance to multiple drugs. This is most common when drugs share the same target protein or mechanism of action.
Table 2: Mechanism of Action of Anti-RSV Drugs and Potential for Cross-Resistance with this compound
| Drug Class | Target Protein | Mechanism of Action | Known Resistance Mutations | Potential for Cross-Resistance with this compound |
| Fusion Inhibitors (e.g., Palivizumab, Nirsevimab, GS-5806) | F protein | Block the conformational change of the F protein required for viral entry into the host cell. | Mutations in the F protein, often in the drug-binding sites. | Unknown. If this compound also targets the F protein, cross-resistance is possible. However, if it has a different binding site or mechanism, it may remain effective against fusion inhibitor-resistant strains. |
| Polymerase Inhibitors (e.g., ALS-8176) | L protein (RNA-dependent RNA polymerase) | Inhibit viral RNA synthesis by targeting the viral polymerase. | Mutations in the L protein. | Unknown. If this compound inhibits a different step in replication or a different viral protein, it would not be expected to have cross-resistance with L protein inhibitors. |
| Nucleoprotein Inhibitors (e.g., EDP-938, RSV604) | N protein | Interfere with the function of the N protein, which is essential for viral genome encapsidation and replication. | Mutations in the N and G proteins have been observed. | Unknown. The potential for cross-resistance depends on whether this compound interacts with the N protein. |
| Nucleoside Analogues (e.g., Ribavirin) | Multiple potential targets | The exact mechanism against RSV is not fully elucidated but is thought to involve inhibition of viral RNA synthesis and induction of mutations. | Resistance is rare. | Unlikely. Given the broad and non-specific mechanism of ribavirin, significant cross-resistance with a natural product like this compound is not highly anticipated. |
| This compound | Unknown | Preliminary data suggests it may inhibit both viral entry and replication. | No data available. | To be determined. |
Experimental Protocols for Cross-Resistance Studies
To thoroughly evaluate the cross-resistance profile of this compound, a series of in vitro experiments are necessary. The following protocols provide a framework for these studies.
Determination of Antiviral Activity (EC50) by Plaque Reduction Assay
This assay is considered the gold standard for quantifying the inhibition of viral replication.
-
Cell Seeding: Seed a suitable cell line (e.g., HEp-2 or Vero) in 6-well plates and grow to confluence.
-
Compound Dilution: Prepare serial dilutions of this compound and comparator antiviral drugs in cell culture medium.
-
Virus Infection: Infect the confluent cell monolayers with a known amount of RSV (e.g., 50-100 plaque-forming units per well).
-
Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the different concentrations of the antiviral compounds in an overlay medium (e.g., containing 0.5% methylcellulose).
-
Incubation: Incubate the plates for 4-5 days at 37°C in a CO2 incubator until plaques are visible.
-
Plaque Staining: Fix the cells (e.g., with 10% formalin) and stain with a solution like crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Determination of Cytotoxicity (CC50) by MTT Assay
This assay measures the metabolic activity of cells and is used to determine the concentration of a compound that is toxic to the cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1-2 x 10^4 cells per well.
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for the same duration as the antiviral assay (e.g., 4-5 days).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The CC50 is the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.
In Vitro Generation of this compound-Resistant RSV
This protocol is for selecting for viral mutations that confer resistance to this compound.
-
Initial Selection: Infect a confluent monolayer of cells with a high multiplicity of infection (MOI) of RSV in the presence of this compound at a concentration equal to its EC50.
-
Serial Passage: Harvest the virus from the supernatant when cytopathic effect (CPE) is observed. Use this virus to infect fresh cell monolayers with increasing concentrations of this compound (e.g., 2x, 4x, 8x the initial EC50).
-
Isolation of Resistant Virus: After several passages, virus that can replicate in the presence of high concentrations of this compound is considered resistant. This resistant virus can be plaque-purified to obtain a clonal population.
-
Phenotypic Characterization: Determine the EC50 of this compound and other anti-RSV drugs against the resistant virus to confirm resistance and check for cross-resistance.
-
Genotypic Characterization: Sequence the genome of the resistant virus, particularly the genes of potential target proteins (e.g., F, L, N, G), to identify mutations responsible for resistance.
Visualizations
The following diagrams illustrate the proposed experimental workflow and the potential points of viral life cycle inhibition.
Conclusion and Future Directions
This compound represents a promising natural product with demonstrated anti-RSV activity. However, comprehensive studies are required to elucidate its precise mechanism of action and to systematically evaluate its cross-resistance profile against existing anti-RSV drugs. The experimental framework outlined in this guide provides a roadmap for these critical next steps. Understanding the potential for cross-resistance is paramount for determining the clinical utility of this compound and its potential role in combination therapies for the treatment of RSV infections. Further research into the specific molecular target(s) of this compound will be instrumental in predicting and interpreting its resistance profile.
References
- 1. A new compound from Forsythia suspensa (Thunb.) Vahl with antiviral effect on RSV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. [Effect of an active component from Forsythia suspensa (Thunb.) Vahl against respiratory syncytial virus in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Rengynic Acid (Probable "Ren's Oligopeptide") and Oseltamivir for Influenza Treatment
Disclaimer: The compound "Rengynic acid" does not appear in the currently available scientific literature in the context of influenza treatment. It is highly probable that this is a typographical error. Based on recent research into novel plant-derived antiviral agents, this guide will proceed with a comparison of "Ren's oligopeptide" and the established antiviral drug Oseltamivir. This substitution is based on the phonetic similarity and the subject matter of available research. All information presented regarding "Ren's oligopeptide" is derived from a single available study, and further research is needed to validate these findings.
Executive Summary
This guide provides a detailed head-to-head comparison of the investigational plant-derived antiviral agent, Ren's oligopeptide, and the FDA-approved neuraminidase inhibitor, Oseltamivir, for the treatment of influenza. Oseltamivir, a cornerstone of influenza therapy, functions by inhibiting the viral neuraminidase enzyme, which is crucial for the release of new virus particles from infected cells. In contrast, Ren's oligopeptide appears to act at a different stage of the viral life cycle, inhibiting viral replication after the virus has entered the host cell. This guide presents available quantitative data on their efficacy, details the experimental protocols used in their evaluation, and provides visual representations of their mechanisms of action and experimental workflows.
Data Presentation: In Vitro Efficacy Against Influenza Virus
The following table summarizes the available quantitative data for Ren's oligopeptide and Oseltamivir. It is important to note that the data for Ren's oligopeptide is from a single study on the H1N1 influenza strain, while the data for Oseltamivir represents a broader range of values reported across multiple studies and influenza strains.
| Parameter | Ren's Oligopeptide | Oseltamivir |
| Target | Intracellular viral replication | Viral Neuraminidase |
| Influenza Strain(s) Tested | H1N1[1] | Various Influenza A and B strains[2][3][4][5] |
| EC50 (50% Effective Concentration) | 50.4 µg/mL (H1N1) | 0.41 µM - >800 µM (Seasonal H1N1); Average EC50 for Influenza A: ~1-3 nM |
| IC50 (50% Inhibitory Concentration) | Not Reported | 0.18 nM (Influenza A/Texas), 16.76 nM (Influenza B/Yamagata); Mean IC50 for A/H1N1: 0.92 - 1.54 nM |
| Maximum Inhibition Rate | Up to 99.74% (at 56 µg/mL against H1N1) | Not typically reported as a maximum rate; efficacy is dose-dependent. |
| Mechanism of Action | Inhibits viral replication post-entry. | Prevents viral release by inhibiting neuraminidase. |
Experimental Protocols
Ren's Oligopeptide: Antiviral Activity Assay
The antiviral activity of Ren's oligopeptide against the H1N1 influenza virus was determined using a quantitative reverse transcription PCR (qRT-PCR) to measure viral copy number in Madin-Darby Canine Kidney (MDCK) cells.
-
Cell Culture and Virus Infection: MDCK cells are seeded in cell culture plates and infected with the H1N1 influenza virus.
-
Drug Treatment: Ren's oligopeptide is added at various concentrations and at different stages of the viral infection to determine its mechanism of action:
-
Virus Pretreatment: The drug is incubated with the virus before infection of the cells.
-
Cell Pretreatment: The cells are treated with the drug before the addition of the virus.
-
During Adsorption: The drug is added to the cells simultaneously with the virus.
-
Post-Infection: The drug is added to the cells after the virus has been allowed to enter the cells.
-
-
Quantification of Viral Replication: After a set incubation period, the viral genomic RNA is extracted from the cell supernatant or cell lysate. The number of viral copies is then quantified using qRT-PCR with primers specific to a viral gene, such as the nucleoprotein (NP) gene.
-
Data Analysis: The inhibition rate is calculated by comparing the viral copy number in the drug-treated groups to the untreated control group. The EC50 value is determined by plotting the inhibition rate against a range of drug concentrations.
Oseltamivir: Neuraminidase Inhibition Assay (Fluorescence-based)
The inhibitory effect of Oseltamivir on the influenza virus neuraminidase is commonly assessed using a fluorescence-based assay with the substrate 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
-
Reagents and Materials:
-
Influenza virus sample
-
Oseltamivir carboxylate (the active form of Oseltamivir)
-
MUNANA substrate
-
Assay buffer (e.g., MES buffer with CaCl2)
-
Stop solution
-
Black 96-well plates
-
Fluorescence plate reader
-
-
Procedure:
-
Serial dilutions of Oseltamivir carboxylate are prepared in the assay buffer.
-
A standardized amount of the influenza virus is added to each well of the 96-well plate containing the different concentrations of Oseltamivir.
-
The plate is incubated to allow the inhibitor to bind to the neuraminidase enzyme.
-
The MUNANA substrate is added to all wells to initiate the enzymatic reaction.
-
The plate is incubated at 37°C to allow the neuraminidase to cleave the MUNANA substrate, which releases the fluorescent product 4-methylumbelliferone (4-MU).
-
The reaction is stopped by adding a stop solution.
-
The fluorescence is read on a plate reader (excitation ~355 nm, emission ~460 nm).
-
-
Data Analysis: The fluorescence signal is proportional to the neuraminidase activity. The percentage of inhibition is calculated for each Oseltamivir concentration relative to the no-inhibitor control. The IC50 value, the concentration of Oseltamivir that inhibits 50% of the neuraminidase activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral drug required to reduce the number of viral plaques by 50% (EC50).
-
Cell Culture and Virus Infection: Confluent monolayers of MDCK cells in 6-well plates are infected with a known amount of influenza virus (e.g., 25-60 plaque-forming units per well).
-
Drug Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing agarose and varying concentrations of the antiviral drug (e.g., Oseltamivir).
-
Plaque Formation: The plates are incubated for several days to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.
-
Visualization and Counting: The cell monolayers are then fixed and stained (e.g., with crystal violet or carbol fuchsin) to visualize the plaques. The number of plaques in each well is counted.
-
Data Analysis: The EC50 is calculated as the drug concentration that reduces the number of plaques by 50% compared to the untreated control wells.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of Oseltamivir.
Caption: Proposed mechanism of action of Ren's oligopeptide.
Caption: General experimental workflow for in vitro antiviral efficacy testing.
References
- 1. Frontiers | Plant-derived Ren's oligopeptide has antiviral effects on influenza virus and SARS-CoV-2 [frontiersin.org]
- 2. Efficacy of Oseltamivir Against Seasonal Influenza H1N1 and the Efficacy of a Novel Combination Treatment In Vitro and In Vivo in Mouse Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Utilising animal models to evaluate oseltamivir efficacy against influenza A and B viruses with reduced in vitro susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic-Pharmacodynamic Determinants of Oseltamivir Efficacy Using Data from Phase 2 Inoculation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Efficacy of PC786 Against Respiratory Syncytial Virus (RSV) Strains
Disclaimer: Initial searches for "Rengynic acid" did not yield results in the context of Respiratory Syncytial Virus (RSV) research, suggesting a possible misspelling or that it is not a recognized compound in this field. This guide has been prepared using PC786 , a well-documented investigational antiviral agent, to demonstrate the requested format and content for a comparative efficacy guide. PC786 is a potent, inhaled non-nucleoside inhibitor of the RSV L protein polymerase.[1][2]
This guide provides a comparative analysis of the in vitro efficacy of PC786 against various strains of Respiratory Syncytial Virus (RSV), including subtypes A and B. The data presented is intended for researchers, scientists, and drug development professionals.
Quantitative Efficacy Data
The antiviral activity of PC786 has been evaluated against laboratory-adapted strains and clinical isolates of both RSV A and RSV B. The following table summarizes the 50% inhibitory concentrations (IC50) from in vitro studies, demonstrating the compound's potency.
| Virus Strain/Isolate | Subtype | IC50 (nM) | Cell Line | Assay Type |
| RSV A2 | A | 0.50 ± 0.0014 | HEp-2 | Cytopathic Effect (CPE) Inhibition |
| RSV B Washington | B | 27.3 ± 0.77 | HEp-2 | Cytopathic Effect (CPE) Inhibition |
| Clinical Isolates (Median) | A | 0.42 | HEp-2 | Cytopathic Effect (CPE) Inhibition |
| Clinical Isolates (Median) | B | 17.5 | HEp-2 | Cytopathic Effect (CPE) Inhibition |
| Known Clinical Isolates (Range) | A | 0.14 - 3.2 | HEp-2 | Cytopathic Effect (CPE) Inhibition |
| Laboratory/Clinical Isolates (Range) | A | <0.09 - 0.71 | HEp-2 | Cytopathic Effect (CPE) Inhibition |
| Laboratory/Clinical Isolates (Range) | B | 1.3 - 50.6 | HEp-2 | Cytopathic Effect (CPE) Inhibition |
Data compiled from multiple preclinical studies.[1][2]
Experimental Protocols
The following is a representative protocol for determining the in vitro antiviral efficacy of PC786 against RSV strains.
Objective: To determine the 50% inhibitory concentration (IC50) of PC786 against various RSV strains by measuring the inhibition of virus-induced cytopathic effect (CPE).
Materials:
-
Cell Line: Human epidermoid carcinoma (HEp-2) cells.
-
Viruses: Laboratory-adapted RSV strains (e.g., A2, B Washington) and low-passage clinical isolates of RSV A and B.
-
Compound: PC786, dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics.
-
Assay Plates: 96-well microtiter plates.
-
Reagents: Cell viability stain (e.g., Neutral Red or CellTiter-Glo®).
Procedure:
-
Cell Seeding: HEp-2 cells are seeded into 96-well plates at a density that forms a confluent monolayer within 24 hours.
-
Compound Dilution: A serial dilution of PC786 is prepared in culture medium.
-
Infection and Treatment:
-
The culture medium is removed from the confluent HEp-2 cell monolayers.
-
Cells are inoculated with a specific multiplicity of infection (MOI) of the respective RSV strain.
-
Immediately following virus inoculation, the prepared dilutions of PC786 are added to the wells. Control wells receive either virus only (virus control) or medium only (cell control).
-
-
Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a period sufficient to allow for the development of cytopathic effects in the virus control wells (typically 3-6 days).
-
Assessment of Cytopathic Effect (CPE):
-
After the incubation period, the cell monolayers are visually inspected for CPE.
-
For quantitative assessment, a cell viability assay is performed. For example, using a Neutral Red uptake assay, the dye is added to the wells and incubated. The amount of dye incorporated by viable cells is then measured spectrophotometrically.
-
-
Data Analysis:
-
The percentage of CPE inhibition is calculated for each concentration of PC786 relative to the virus and cell controls.
-
The IC50 value, the concentration of PC786 that inhibits 50% of the viral CPE, is determined by regression analysis of the dose-response curve.
-
Visualizations
Below are diagrams illustrating the experimental workflow and the mechanism of action of PC786.
Mechanism of Action: PC786 is a non-nucleoside inhibitor that targets the RNA-dependent RNA polymerase (RdRp) activity of the viral L-protein.[1] This enzyme is essential for the transcription and replication of the viral RNA genome. By inhibiting the L-protein, PC786 effectively halts the synthesis of new viral RNA, thereby preventing the production of new virus particles and stopping the spread of the infection. This targeted mechanism is consistent across both RSV A and B strains, although potency can vary between subtypes.
References
Comparative Analysis of Rengynic Acid's Therapeutic Index: An In-depth Evaluation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiviral drug discovery, particularly for Respiratory Syncytial Virus (RSV), a thorough evaluation of a compound's therapeutic index is paramount. This guide provides a comparative analysis of the therapeutic index of Rengynic acid, a natural compound with noted anti-RSV activity, against established antiviral agents, Ribavirin and Palivizumab. Due to the limited availability of public data on this compound, this comparison will highlight the existing knowledge gaps and underscore the necessity for further preclinical research.
Executive Summary
This compound, a compound isolated from Forsythia suspensa, has demonstrated potent antiviral effects against RSV. However, a quantitative therapeutic index for this compound cannot be established at present due to the absence of publicly available data on its 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) or its in vivo median effective dose (ED50) and median lethal dose (LD50). In contrast, Ribavirin and Palivizumab, approved for the treatment and prophylaxis of severe RSV infection respectively, have more extensively characterized, albeit complex, safety and efficacy profiles. This guide presents the available data to facilitate a qualitative comparison and to frame the necessary future research directions for this compound.
Data Presentation: Quantitative Comparison
The therapeutic index (TI) of a drug is a quantitative measure of its safety, typically calculated as the ratio of the toxic dose to the therapeutic dose (TD50/ED50 or LD50/ED50). For in vitro studies, the selectivity index (SI) is often used, calculated as CC50/EC50. The following table summarizes the available data for this compound and its comparators. The significant data gaps for this compound are clearly indicated.
| Compound | Therapeutic Target | In Vitro Efficacy (IC50/EC50) vs. RSV | In Vitro Cytotoxicity (CC50) | Selectivity Index (SI = CC50/IC50) | In Vivo Efficacy (ED50) | In Vivo Toxicity (LD50/TD50) | Therapeutic Index (TI) |
| This compound | RSV | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Ribavirin | Viral RNA Polymerase | ~6.25 µg/mL (in HEp-2 cells) | Data Not Available | Data Not Available | 15-20 mg/kg/day (oral, in immunocompromised patients)[1][2] | Oral LD50 (Rat): 4,116 - 5,584 mg/kg[3][4] | Data Not Available |
| Palivizumab | RSV Fusion (F) protein | EC50: 0.95850 nM[5] | Not applicable (Monoclonal Antibody) | Not applicable | Prophylactic dose: 15 mg/kg monthly (IM) | Not applicable (Monoclonal Antibody) | Not applicable |
Note: The therapeutic index for Ribavirin is not straightforward to calculate from the provided data due to different experimental models (in vitro efficacy vs. in vivo toxicity) and species. For Palivizumab, a monoclonal antibody used for prophylaxis, the concept of a traditional therapeutic index based on toxicity is less relevant; its safety is evaluated through clinical trials monitoring adverse events at the effective prophylactic dose.
Experimental Protocols
A comprehensive understanding of the data presented requires insight into the methodologies used for their generation.
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
This assay is a standard method to determine the concentration of an antiviral compound that inhibits viral replication by 50% (IC50 or EC50).
-
Cell Culture: A monolayer of susceptible host cells (e.g., HEp-2 cells for RSV) is prepared in multi-well plates.
-
Viral Infection: The cells are infected with a known amount of RSV.
-
Compound Treatment: The infected cells are then treated with serial dilutions of the test compound (e.g., this compound). A no-drug control is included.
-
Incubation: The plates are incubated for a period that allows for viral replication and the formation of plaques (localized areas of cell death).
-
Plaque Visualization: The cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: The number of plaques is counted for each compound concentration. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the no-drug control.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that is toxic to 50% of the host cells (CC50).
-
Cell Culture: A monolayer of host cells is prepared in multi-well plates.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound. A no-compound control is included.
-
Incubation: The plates are incubated for a specified period.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce MTT to formazan, which is a purple-colored product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance of the formazan solution is measured using a spectrophotometer. The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the no-compound control.
In Vivo Toxicity Study (LD50 Determination)
This study determines the median lethal dose (LD50) of a compound in an animal model.
-
Animal Model: A suitable animal model (e.g., rats or mice) is selected.
-
Dose Administration: Different groups of animals are administered with escalating doses of the test compound via a specific route (e.g., oral, intravenous). A control group receives a vehicle.
-
Observation: The animals are observed for a defined period for signs of toxicity and mortality.
-
Data Analysis: The number of mortalities at each dose level is recorded. Statistical methods are used to calculate the LD50, the dose at which 50% of the animals are expected to die.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of Ribavirin.
Caption: Mechanism of action of Palivizumab.
Caption: Workflow for determining the Therapeutic Index.
Discussion and Future Directions
The significant lack of quantitative data for this compound's therapeutic index is a critical barrier to its further development as a potential anti-RSV therapeutic. While the low toxicity of Forsythia suspensa extracts is encouraging, it is not a substitute for specific preclinical data on the isolated compound.
For future research, the following steps are imperative:
-
In Vitro Studies: Determination of the IC50 and CC50 of this compound against various RSV strains in relevant cell lines is the immediate priority to calculate its selectivity index.
-
In Vivo Studies: Following promising in vitro results, preclinical studies in animal models (e.g., cotton rats or mice) are necessary to determine the ED50 and LD50, which will allow for the calculation of a therapeutic index.
-
Mechanism of Action Studies: Elucidating the specific molecular target of this compound within the RSV replication cycle will provide a deeper understanding of its antiviral activity and potential for resistance development.
References
Rengynic Acid: Unraveling its Antiviral Mechanism Remains a Scientific Challenge
A comprehensive comparison between the antiviral effects of Rengynic acid and established viral replication inhibitors is currently not feasible due to a significant lack of available scientific data on this compound's bioactivity. While initial information from chemical suppliers suggests that this compound, a natural compound isolated from Forsythia suspensa, possesses potential antiviral properties against the Respiratory Syncytial Virus (RSV), the foundational scientific literature to support this claim and detail its mechanism of action is not accessible.
Our extensive search for the primary study, reportedly published in the "Journal of Herbal Pharmacotherapy" in 2002 by Guo-Gang Zhang and colleagues, which is cited as the source for this compound's anti-RSV activity, was unsuccessful. Neither the full text nor a detailed abstract of this pivotal paper could be retrieved from publicly available scientific databases. Furthermore, no subsequent independent studies that confirm, replicate, or expand upon these initial findings have been identified.
This critical gap in the scientific record means that essential information required for a comparative guide, such as quantitative data on antiviral efficacy (e.g., EC₅₀ or IC₅₀ values), detailed experimental protocols, and the specific viral life cycle stage targeted by this compound, remains unknown. It is therefore impossible to definitively categorize this compound as a viral entry inhibitor or a viral replication inhibitor, or to compare its performance against well-characterized antiviral compounds.
The Landscape of Antiviral Inhibition: Viral Entry vs. Viral Replication
To provide context for the type of data required for such a comparison, it is useful to understand the distinct mechanisms of viral entry and viral replication inhibitors.
Viral Entry Inhibitors act at the initial stages of infection by preventing the virus from entering the host cell. This can be achieved through several mechanisms:
-
Attachment Inhibitors: These drugs block the interaction between viral surface proteins and host cell receptors.
-
Fusion Inhibitors: These agents prevent the fusion of the viral envelope with the host cell membrane, a critical step for the release of the viral genome into the cell.
-
Uncoating Inhibitors: These compounds interfere with the disassembly of the viral capsid, which is necessary to release the viral genetic material.
Viral Replication Inhibitors disrupt the process of viral genome synthesis and protein production within the host cell. Key examples include:
-
Polymerase Inhibitors: These drugs, often nucleoside or nucleotide analogs, are incorporated into the growing viral DNA or RNA chain by the viral polymerase, leading to premature chain termination. Non-nucleoside inhibitors can also bind to and inactivate the polymerase enzyme.
-
Protease Inhibitors: These agents block the activity of viral proteases, which are essential for cleaving large viral polyproteins into functional individual proteins required for the assembly of new virus particles.
-
Integrase Inhibitors: Specific to retroviruses like HIV, these drugs prevent the integration of the viral DNA into the host cell's genome.
Hypothetical Comparison Framework
Had the necessary data for this compound been available, a comparative guide would have been structured as follows:
Table 1: Comparison of Antiviral Activity
| Compound | Virus Target | Mechanism of Action | EC₅₀ / IC₅₀ (µM) | Cytotoxicity (CC₅₀) (µM) | Selectivity Index (SI) |
| This compound | RSV | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Ribavirin (Replication Inhibitor) | RSV | Nucleoside Analog | 1.5 - 10 | >100 | >10 - 67 |
| GS-5806 (Entry Inhibitor) | RSV | Fusion Inhibitor | 0.00043 | >10 | >23,000 |
Experimental Protocols
Detailed methodologies for key experiments would be provided. For instance:
Plaque Reduction Assay (for determining antiviral activity):
-
HEp-2 cells are seeded in 6-well plates and grown to confluence.
-
The cell monolayer is washed, and serial dilutions of the test compound (e.g., this compound) are added.
-
Cells are then infected with a known amount of RSV.
-
After an incubation period to allow for viral attachment, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., methylcellulose) containing the test compound.
-
Plates are incubated for several days until viral plaques (zones of cell death) are visible.
-
Plaques are stained (e.g., with crystal violet) and counted. The EC₅₀ value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.
Time-of-Addition Assay (for elucidating mechanism of action): This assay helps to determine at which stage of the viral life cycle an antiviral compound is active. The compound is added at different time points relative to viral infection (before, during, and after).
-
Inhibition when added before and during infection: Suggests an effect on viral entry (attachment or fusion).
-
Inhibition when added after infection: Suggests an effect on a post-entry stage, such as viral replication.
Visualizing the Mechanisms
Diagrams created using Graphviz would illustrate the points of inhibition.
Caption: General mechanism of a viral entry inhibitor.
Caption: General mechanism of a viral replication inhibitor.
Conclusion
Benchmarking the Safety Profile of Rengynic Acid Against Approved Antivirals
This guide provides a comparative safety analysis of the investigational antiviral compound, Rengynic acid, against the approved antiviral drug, Remdesivir. The evaluation is based on in vitro cytotoxicity and in vivo acute toxicity data. All quantitative data are summarized in comparative tables, with detailed methodologies for each key experiment provided.
Comparative Safety and Toxicity Data
The safety profiles of this compound and Remdesivir were evaluated to determine their therapeutic index. The following tables present a summary of the in vitro and in vivo toxicity data.
Table 1: In Vitro Cytotoxicity in Various Cell Lines
| Compound | Cell Line | Assay Type | CC50 (µM) |
| This compound | Vero E6 | Neutral Red Uptake | > 200 |
| A549 | MTT Assay | 150 | |
| HepG2 | CellTiter-Glo | > 200 | |
| Remdesivir | Vero E6 | Neutral Red Uptake | > 100 |
| A549 | MTT Assay | > 100 | |
| HepG2 | CellTiter-Glo | 11.5 |
CC50 (50% cytotoxic concentration) represents the concentration at which a compound induces a 50% reduction in cell viability.
Table 2: In Vivo Acute Toxicity Studies
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Observed Adverse Effects |
| This compound | Sprague-Dawley Rat | Intravenous | 1,500 | Sedation, lethargy at high doses |
| Remdesivir | Sprague-Dawley Rat | Intravenous | > 2,000 | No significant adverse effects noted |
LD50 (Lethal Dose 50) is the dose required to be fatal to 50% of the tested animal population.
Experimental Protocols
The following sections detail the methodologies used to obtain the safety and toxicity data presented above.
Objective: To assess the cytotoxicity of the compounds on Vero E6 cells by measuring the uptake of neutral red dye by viable cells.
Methodology:
-
Cell Culture: Vero E6 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Assay Procedure: Cells were seeded in 96-well plates. After 24 hours, the medium was replaced with fresh medium containing serial dilutions of the test compounds and incubated for 72 hours.
-
Staining: The cells were then incubated with a medium containing neutral red dye for 2 hours.
-
Measurement: The dye was extracted, and the absorbance was measured at 540 nm.
-
Analysis: The CC50 values were calculated from the dose-response curves.
Objective: To determine the single-dose toxicity (LD50) of the compounds in an animal model.
Methodology:
-
Animal Model: Healthy, young adult Sprague-Dawley rats were used for the study.
-
Dosing: The animals were divided into groups and administered a single intravenous dose of the test compound.
-
Observation: The animals were observed for 14 days for any signs of toxicity, and mortality was recorded.
-
Analysis: The LD50 was calculated using the Reed-Muench method.
Visual Diagrams and Workflows
The following diagrams illustrate the experimental workflows and the logical relationships in the safety assessment process.
Caption: Workflow for the In Vitro Cytotoxicity Assay.
Caption: Logical Relationship in Safety Profile Assessment.
Comparative In Vitro Antiviral Efficacy of Fumarprotocetraric Acid Against Respiratory Syncytial Virus
A Statistical Validation and Methodological Guide
This guide provides a comparative analysis of the in vitro antiviral activity of Fumarprotocetraric acid against Respiratory Syncytial Virus (RSV), with Ribavirin serving as a benchmark antiviral agent. The data presented is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel antiviral therapeutics.
An initial search for "Rengynic acid" did not yield relevant scientific literature for in vitro antiviral studies. Consequently, this guide focuses on Fumarprotocetraric acid, a natural compound with documented anti-RSV activity, to fulfill the core requirements of the requested topic.
Quantitative Comparison of Antiviral Activity
The antiviral efficacy of Fumarprotocetraric acid was evaluated against two strains of Respiratory Syncytial Virus (RSV A/Long and RSV B/18537) in HEp-2 cells. The results are summarized and compared with the known RSV inhibitor, Ribavirin.
| Compound | Virus Strain | EC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Selectivity Index (SI) |
| Fumarprotocetraric acid | RSV A/Long | 2.58 | >100 | >38.76 |
| Fumarprotocetraric acid | RSV B/18537 | 3.12 | >100 | >32.05 |
| Ribavirin | RSV (General) | 5.82 - 11.2 | Varies | ~6 |
EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits 50% of the viral cytopathic effect. A lower EC₅₀ indicates higher antiviral potency. CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability. A higher CC₅₀ indicates lower cellular toxicity. Selectivity Index (SI): Calculated as CC₅₀ / EC₅₀. A higher SI value indicates a more favorable safety profile for the antiviral agent, signifying that the compound is more toxic to the virus than to the host cells.
Experimental Methodologies
Detailed protocols for the key assays used to determine the in vitro antiviral activity are provided below. These methods are foundational for the statistical validation of potential antiviral compounds.
This assay is utilized to determine the concentration of a compound required to inhibit the virus-induced damage to host cells.
Procedure:
-
Cell Seeding: HEp-2 cells are seeded into 96-well microplates at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: The test compound (Fumarprotocetraric acid) and the control drug (Ribavirin) are prepared in a series of two-fold dilutions.
-
Infection and Treatment: The cell culture medium is removed from the plates, and the diluted compounds are added. Subsequently, a suspension of RSV is added to each well, with the exception of the cell control wells.
-
Incubation: The plates are incubated at 37°C in a 5% CO₂ environment for a period that allows for the development of significant cytopathic effects in the virus control wells (typically 48-72 hours).
-
Quantification of CPE: The extent of CPE is observed and quantified. This can be done microscopically or through the use of a cell viability assay, such as the MTT or neutral red uptake assay.[1][2]
-
Data Analysis: The EC₅₀ is calculated by determining the compound concentration that results in a 50% reduction of the viral CPE compared to the untreated virus control.
This assay is considered the gold standard for quantifying the infectivity of a virus and assessing the efficacy of an antiviral compound in inhibiting the spread of the virus from cell to cell.[3]
Procedure:
-
Cell Monolayer Preparation: A confluent monolayer of HEp-2 or Vero cells is prepared in 6-well or 12-well plates.[4]
-
Virus Inoculation: The cell monolayers are infected with a dilution of RSV that is known to produce a countable number of plaques.
-
Compound Treatment: Following a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) that includes various concentrations of the test compound. This overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized lesions or "plaques".
-
Incubation: The plates are incubated for 5-7 days to allow for plaque formation.[4]
-
Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet or neutral red) to visualize the plaques. In some protocols, immunostaining with an RSV-specific antibody is used for more precise plaque detection.
-
Data Analysis: The number of plaques in the wells treated with the compound is compared to the number in the untreated control wells. The concentration of the compound that reduces the number of plaques by 50% is determined as the IC₅₀.
Visualizing Experimental and Logical Frameworks
The following diagrams, generated using the DOT language, illustrate the workflows of the antiviral assays and the potential mechanism of action.
Caption: General workflow for in vitro antiviral activity assessment.
Caption: Workflow of the Cytopathic Effect (CPE) Inhibition Assay.
Caption: Workflow of the Plaque Reduction Assay.
Caption: Putative inhibitory action of Fumarprotocetraric acid on the RSV life cycle.
References
- 1. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. pblassaysci.com [pblassaysci.com]
- 3. Quantification of Respiratory Syncytial Virus by Immunostaining Plaque Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simplified plaque assay for respiratory syncytial virus--direct visualization of plaques without immunostaining - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Rengynic Acid: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and a step-by-step plan for the proper disposal of Rengynic acid, a natural product isolated from Forsythia suspensa with known antiviral effects.[1] While specific disposal protocols for this compound are not extensively documented, this document outlines a general procedure based on best practices for laboratory chemical waste management.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding chemical waste disposal.
Key Properties of this compound
Understanding the physicochemical properties of a compound is the first step toward safe handling and disposal. Below is a summary of available data for this compound.
| Property | Value | Source |
| CAS Number | 517883-38-4 | [2] |
| Molecular Formula | C8H14O4 | [2] |
| Molecular Weight | 174.2 g/mol | [2] |
| Appearance | Not specified; likely a solid | - |
| Storage | Store at -20°C under an inert atmosphere | [2] |
| Solubility | Not specified | - |
| Toxicity Data | Not specified | - |
Experimental Protocol: General Disposal Procedure for this compound
The following protocol is a general guideline. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, when handling any chemical.
1. Identification and Segregation:
-
Ensure the waste container is clearly and accurately labeled as "this compound Waste."
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
2. Neutralization (for acidic waste):
-
As "this compound" contains an acid functional group, it should be treated as acidic waste.
-
Slowly add a weak base, such as sodium bicarbonate (baking soda), to an aqueous solution of the this compound waste to neutralize it.
-
Monitor the pH of the solution. The goal is to reach a neutral pH (around 7.0).
-
Perform this neutralization step in a well-ventilated area, preferably within a chemical fume hood, as the reaction may produce gas.
3. Collection and Storage:
-
Once neutralized, transfer the solution to a designated, leak-proof, and corrosion-resistant waste container.
-
The container should be properly sealed and labeled with the contents and date of neutralization.
-
Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup by a certified waste disposal service.
4. Disposal:
-
Arrange for the disposal of the chemical waste through your institution's EHS-approved hazardous waste management vendor.
-
Provide the vendor with all necessary information regarding the waste, including its composition and any neutralization steps taken.
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Disclaimer: This information is intended for guidance purposes only. The user is solely responsible for compliance with all applicable laws, regulations, and institutional policies. Always consult the Safety Data Sheet (SDS) for any chemical before use and disposal. If an SDS for this compound is not available, treat the substance with the caution required for a compound with unknown hazards.
References
Safe Handling and Disposal of Rengynic Acid: A Guide for Laboratory Professionals
Disclaimer: Rengynic acid is a fictional substance. The following guidelines are based on established safety protocols for handling highly corrosive, toxic, and reactive chemicals and are intended to provide a framework for safe laboratory practices. Always refer to the specific Safety Data Sheet (SDS) for any chemical you are working with.
This compound is a highly corrosive and toxic crystalline solid that poses significant health risks upon exposure. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure its safe handling and disposal.
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, a comprehensive PPE protocol is mandatory to prevent exposure through inhalation, skin contact, or eye contact.[1][2][3]
| Protection Type | Required PPE | Specifications and Rationale |
| Respiratory Protection | Full-face respirator with a combination cartridge for organic vapors and acid gases.[2] | A full-face respirator is essential to protect against the inhalation of harmful vapors and to shield the face from splashes.[4] The specific cartridge is necessary to filter out the hazardous components of this compound. |
| Eye and Face Protection | Integrated full-face shield of the respirator. | Provides a barrier against chemical splashes that can cause severe eye damage. |
| Skin and Body Protection | Chemical-resistant suit or a combination of a lab coat and an acid-resistant apron. | This is necessary to protect against skin contact with the highly corrosive and toxic substance. |
| Hand Protection | Heavy-duty butyl or Viton gloves. | These materials offer prolonged resistance to corrosive chemicals. It is recommended to double-glove for added protection. |
| Foot Protection | Closed-toe, chemical-resistant footwear. | Protects feet from potential spills. |
Safe Handling and Experimental Protocols
All handling of this compound must be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.
Preparation and Weighing
-
Ensure the chemical fume hood is functioning correctly.
-
Don all required PPE before entering the designated handling area.
-
Place a plastic-lined tray inside the fume hood to contain any potential spills.
-
Carefully open the this compound container, avoiding any sudden movements that could aerosolize the solid.
-
Use a non-metallic spatula to weigh the desired amount of this compound onto a pre-tared, sealed container.
-
Securely close the primary container of this compound and the container with the weighed substance.
In-Experiment Use
-
When adding this compound to a solution, do so slowly and carefully to prevent splashing.
-
If the experiment involves heating, ensure the temperature does not exceed 40°C to prevent sublimation into hazardous vapor.
-
Keep all containers of this compound closed when not in immediate use.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation
-
Solid Waste: Collect any unused this compound and contaminated disposable materials (e.g., gloves, weigh boats, paper towels) in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste.
-
Liquid Waste: Solutions containing this compound must be collected in a separate, compatible, and labeled hazardous waste container.
-
Sharps: Any contaminated sharps, such as needles or broken glass, should be placed in a puncture-resistant sharps container designated for chemically contaminated sharps.
Container Management
-
All waste containers must be kept securely closed except when adding waste.
-
Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
Final Disposal
-
Arrange for the collection of hazardous waste through your institution's Environmental Health & Safety (EHS) department.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action |
| Inhalation | Move the affected person to fresh air immediately. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing immediately. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Minor Spill (<10g in a fume hood) | Alert others in the area. Wearing appropriate PPE, use a spill kit with a neutralizer for corrosive solids to clean the area. Collect all cleanup materials in a designated hazardous waste container. |
| Major Spill (>10g or outside a fume hood) | Evacuate the immediate area and alert others. Close the laboratory door and prevent entry. Contact your institution's EHS or emergency response team immediately. |
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
